(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCPMNJUNGLHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383715 | |
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165735-95-5 | |
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Abstract
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiazole core is a prominent scaffold in numerous FDA-approved drugs, prized for its diverse biological activities and stable aromatic nature.[1][2][3] This guide provides an in-depth exploration of robust and scalable synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect three primary synthetic strategies, each originating from a common, accessible intermediate. The discussion emphasizes not only the procedural steps but also the underlying chemical principles, mechanistic insights, and practical considerations that inform the selection of each route. Detailed, step-by-step protocols, comparative analysis, and process visualizations are provided to ensure reproducibility and facilitate strategic decision-making in a laboratory setting.
Strategic Overview and Retrosynthetic Analysis
The synthesis of a substituted amine like (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine allows for several strategic approaches. The primary amine functionality is typically installed in the final steps of a synthesis to avoid undesired side reactions. Our retrosynthetic analysis identifies three key precursors, all derivable from a central thiazole intermediate, which in turn is constructed via the classic Hantzsch thiazole synthesis.
The three divergent pathways for introducing the aminomethyl (-CH₂NH₂) group at the C5 position of the thiazole ring are:
-
The Nitrile Reduction Pathway: Involves the reduction of a 5-cyano-thiazole derivative. This is a highly reliable method for preparing primary amines.[4][5][6]
-
The Amide Reduction Pathway: Utilizes the direct reduction of a 5-carboxamide-thiazole derivative. This route is often more direct than the nitrile pathway.[7][8]
-
The Gabriel Synthesis Pathway: A classic method that builds the primary amine from a 5-halomethyl-thiazole derivative, effectively preventing the common issue of over-alkylation.[9][10][11][12]
These pathways converge on a common intermediate, Ethyl 4-methyl-2-phenylthiazole-5-carboxylate , which provides the necessary functional handle for elaboration into the required precursors.
Caption: Key stages of the Hantzsch thiazole synthesis.
Experimental Protocol: Ethyl 4-methyl-2-phenylthiazole-5-carboxylate
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobenzamide (13.7 g, 0.1 mol) and absolute ethanol (100 mL). Stir until the thiobenzamide is fully dissolved.
-
Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water, which will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
Purification: Recrystallize the crude product from ethanol to yield pure ethyl 4-methyl-2-phenylthiazole-5-carboxylate as a white to pale yellow solid.
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [13][14] |
| Melting Point | 65-67 °C | N/A |
| Solvent | Ethanol | [13] |
Pathway A: Synthesis via Nitrile Reduction
This pathway is a robust, three-step sequence from the key ester intermediate. It offers high yields and a pure final product, as the reduction of a nitrile to a primary amine is a very clean transformation. [6][15]
Caption: Workflow for the nitrile reduction pathway.
Protocol 3.1: 4-Methyl-2-phenylthiazole-5-carboxamide
-
Reaction Setup: Charge a sealed pressure vessel with ethyl 4-methyl-2-phenylthiazole-5-carboxylate (13.1 g, 0.05 mol) and a 7N solution of ammonia in methanol (100 mL).
-
Reaction: Seal the vessel and heat at 100°C for 24 hours. The internal pressure will increase.
-
Workup: Cool the vessel to room temperature. Vent the vessel in a fume hood. The product will have precipitated.
-
Isolation: Concentrate the mixture under reduced pressure. Collect the resulting solid by filtration, wash with cold methanol, and dry under vacuum.
Protocol 3.2: 4-Methyl-2-phenylthiazole-5-carbonitrile
-
Reagent Setup: In a 100 mL flask under an inert atmosphere (N₂), suspend the carboxamide (10.9 g, 0.05 mol) in phosphorus oxychloride (POCl₃, 25 mL).
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 3 hours. The solution will become homogeneous.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases. Extract the product with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the nitrile. [16]
Protocol 3.3: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
-
Reagent Setup: Under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 2.8 g, 0.075 mol) to 100 mL of anhydrous diethyl ether in a three-neck flask. Cool the suspension to 0°C.
-
Addition: Dissolve the nitrile (10.0 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4 hours.
-
Workup (Fieser method): Cool the reaction to 0°C. Cautiously add, in sequence: 2.8 mL of water, 2.8 mL of 15% aqueous NaOH, and finally 8.4 mL of water.
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration. Wash the precipitate with diethyl ether. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine.
Pathway B: Synthesis via Amide Reduction
This pathway provides a more direct route from the key intermediate by omitting the nitrile formation step. The direct reduction of an amide to an amine using a powerful reducing agent like LiAlH₄ is a highly effective transformation where the carbonyl group is fully reduced to a methylene group. [17][18]
Caption: Workflow for the direct amide reduction pathway.
Protocol 4.1: 4-Methyl-2-phenylthiazole-5-carboxamide
This step is identical to Protocol 3.1.
Protocol 4.2: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
-
Reagent Setup: Under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 4.4 g, 0.115 mol) to 150 mL of anhydrous tetrahydrofuran (THF) in a three-neck flask. Cool the suspension to 0°C.
-
Addition: Add the carboxamide (10.0 g, 0.046 mol) portion-wise to the LiAlH₄ suspension, ensuring the temperature remains below 10°C.
-
Reaction: After addition, warm the mixture to room temperature and then heat to reflux for 6-8 hours.
-
Workup & Isolation: Follow the identical workup and isolation procedure as described in Protocol 3.3.
Pathway C: Synthesis via Gabriel Synthesis
The Gabriel synthesis is a classic and highly selective method for preparing primary amines from primary alkyl halides. [9][11]It prevents the formation of secondary and tertiary amine byproducts often seen in direct alkylation of ammonia. [12]This pathway involves reducing the ester to an alcohol, converting it to a halide, and then performing the Gabriel synthesis.
Caption: Workflow for the Gabriel synthesis pathway.
Protocol 5.1: (4-Methyl-2-phenylthiazol-5-yl)methanol
-
Reagent Setup: Prepare a suspension of LiAlH₄ (3.8 g, 0.1 mol) in 150 mL of anhydrous diethyl ether at 0°C as in Protocol 3.3.
-
Addition: Add a solution of ethyl 4-methyl-2-phenylthiazole-5-carboxylate (24.7 g, 0.1 mol) in 100 mL of anhydrous ether dropwise.
-
Reaction & Workup: After addition, stir at room temperature for 2 hours. Perform the Fieser workup as described in Protocol 3.3 to isolate the alcohol.
Protocol 5.2: 5-(Chloromethyl)-4-methyl-2-phenylthiazole
-
Reagent Setup: Dissolve the alcohol (10.3 g, 0.05 mol) in 100 mL of dichloromethane and cool to 0°C.
-
Addition: Add thionyl chloride (SOCl₂, 5.4 mL, 0.075 mol) dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then at room temperature for 2 hours.
-
Workup: Carefully pour the mixture into a saturated aqueous sodium bicarbonate solution to neutralize excess SOCl₂. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chloride.
Protocol 5.3: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
-
N-Alkylation: In a flask, combine the chloromethylthiazole (11.1 g, 0.05 mol) and potassium phthalimide (9.3 g, 0.05 mol) in 100 mL of dimethylformamide (DMF). Heat the mixture at 90°C for 4 hours. Cool and pour into water to precipitate the N-alkylated phthalimide. Filter and dry the solid.
-
Hydrazinolysis: Suspend the N-alkylated phthalimide in 100 mL of ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 3.0 mL, 0.06 mol) and heat the mixture to reflux for 4 hours. A thick precipitate of phthalhydrazide will form. [9]3. Isolation: Cool the mixture and acidify with concentrated HCl to pH ~1 to dissolve the amine. Filter off the phthalhydrazide precipitate. Make the filtrate basic (pH > 12) with 10M NaOH. Extract the liberated amine with dichloromethane (3 x 50 mL). Dry the combined organic layers and concentrate under reduced pressure to obtain the final product.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors such as available reagents, desired scale, and tolerance for hazardous materials. Each pathway presents a unique set of advantages and disadvantages.
| Feature | Pathway A (Nitrile) | Pathway B (Amide) | Pathway C (Gabriel) |
| Number of Steps | 3 (from ester) | 2 (from ester) | 3 (from ester) |
| Key Reagents | POCl₃, LiAlH₄ | LiAlH₄ | SOCl₂, K-Phthalimide, N₂H₄ |
| Advantages | High-yielding final step; clean reduction. | Most direct route; fewer steps. | Avoids over-alkylation; high purity amine. [10][11] |
| Disadvantages | Use of corrosive POCl₃; extra dehydration step. | Requires slightly more LiAlH₄; amide may be poorly soluble. | Multiple steps; phthalhydrazide removal can be difficult. [9] |
| Scalability | Good. Catalytic hydrogenation can replace LiAlH₄ for safer scale-up. [4][19] | Good. A straightforward reduction. | Moderate. Can be cumbersome on a large scale. |
| Overall Yield | High | High | Moderate to High |
Expert Insight: For laboratory-scale synthesis where purity is paramount, Pathway A (Nitrile) and Pathway C (Gabriel) are excellent choices. Pathway A is often preferred for its reliability. Pathway B (Amide) is the most step-economical and is ideal for rapid synthesis if starting materials are readily available. For industrial applications, replacing LiAlH₄ in Pathway A with catalytic hydrogenation would be the most viable and safe approach.
Conclusion
The synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine can be successfully achieved through several reliable synthetic routes. The selection of a specific pathway is a strategic decision guided by project goals, including scale, purity requirements, and safety considerations. By starting with a Hantzsch synthesis to build the core thiazole intermediate, chemists can leverage divergent pathways involving nitrile reduction, direct amide reduction, or the Gabriel synthesis to access the target amine with high fidelity. This guide provides the foundational knowledge and detailed protocols necessary for the successful execution of these synthetic strategies.
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Gabriel synthesis . Wikipedia. [Link]
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Ch22: Reduction of Amides using LiAlH4 to amines . University of Calgary. [Link]
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Nitrile reduction . Wikipedia. [Link]
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Introduction: The Phenylthiazole Scaffold as a Privileged Structure in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1] When substituted with a phenyl group, the resulting 2-phenylthiazole core becomes a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This guide focuses on a particularly valuable derivative: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. The introduction of a methyl group at the 4-position and a reactive aminomethyl handle at the 5-position creates a versatile building block with significant potential for the development of novel therapeutic agents and functional materials.[2]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a comprehensive overview of the known chemical properties, a robust framework for its synthesis and derivatization, and insights into its applications. The narrative emphasizes the causal relationships behind its chemical behavior and synthetic methodologies, providing a practical and scientifically rigorous resource.
Section 1: Core Physicochemical and Structural Characterization
Understanding the fundamental properties of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is critical for its effective use in research and development. These properties dictate its solubility, stability, and reactivity in various experimental settings.
Identity and Key Physicochemical Data
The compound is unambiguously identified by its CAS number and structural formula. The key physicochemical data, compiled from available sources, are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | [3] |
| Synonyms | 5-(Aminomethyl)-4-methyl-2-phenyl-1,3-thiazole | [3] |
| CAS Number | 165735-95-5 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂S | [3][4] |
| Molecular Weight | 204.29 g/mol | [3] |
| Melting Point | 230 °C | [4] |
| Appearance | Likely an off-white or crystalline powder | Inferred from related compounds[2] |
Structural Insights and Predicted Properties
-
pKa: The molecule possesses a primary aliphatic amine (-CH₂NH₂). This group is basic, and its predicted pKa is expected to be in the range of 9-10, similar to other primary amines. This makes the compound amenable to forming salts (e.g., hydrochlorides) which often exhibit enhanced aqueous solubility.
-
Solubility: Due to the predominantly aromatic and hydrocarbon character, the free base is expected to have low solubility in water but good solubility in organic solvents like ethanol, DMSO, and chlorinated solvents. The incorporation of lipophilic moieties is a common strategy to enhance biological activity, though it can negatively affect drug-like properties like solubility.[5] Modifying the amine can significantly alter this profile.[5]
-
Spectroscopic Features (Predicted):
-
¹H NMR: Key expected signals include a singlet for the methyl protons (~2.4 ppm), a singlet for the aminomethyl protons (-CH₂-), signals for the phenyl group protons in the aromatic region (~7.4-8.0 ppm), and a broad singlet for the amine protons (-NH₂) which may exchange with D₂O.
-
¹³C NMR: Signals corresponding to the methyl carbon, the aminomethyl carbon, the aromatic carbons of the phenyl ring, and the carbons of the thiazole ring are expected.
-
Mass Spectrometry: The exact mass is 204.07211956 Da.[6] The molecular ion peak [M]+ at m/z ≈ 204.3 would be prominent.
-
Section 2: Synthesis and Mechanistic Considerations
The synthesis of substituted thiazoles is a well-established field of organic chemistry, with the Hantzsch thiazole synthesis being the most prominent method. This reaction involves the condensation of an α-haloketone with a thioamide. For (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, a logical synthetic approach involves the reaction of thiobenzamide with a suitably protected α-halo derivative of 1-aminobutan-2-one.
Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis
The following workflow outlines a plausible and efficient route to the target compound. The key is the use of a protected amine to prevent side reactions. A phthalimide group is an excellent choice for a protected primary amine.
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(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine mechanism of action hypothesis
An In-Depth Technical Guide on the Core Mechanism of Action Hypothesis for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen, which has emerged as a cornerstone in the development of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various molecular interactions have rendered it a "privileged structure" in medicinal chemistry.[1] Thiazole-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] Notably, several clinically approved drugs, such as the anticancer agent Dasatinib and the antifungal Isavuconazole, feature a thiazole core, underscoring its therapeutic relevance.[5][6][7] This guide focuses on a specific, yet under-investigated derivative, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, to hypothesize its mechanism of action and provide a rigorous experimental framework for its validation.
Introduction to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine: A Compound of Interest
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a small molecule characterized by a central 1,3-thiazole ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and a methanamine group at the 5-position. While specific biological data for this exact compound is not extensively available in the public domain, its structural features, particularly the 2-phenylthiazole core, are present in numerous bioactive molecules.[7][8][9] This structural similarity provides a strong foundation for postulating a plausible mechanism of action.
Core Hypothesis: A Dual-Action Model Targeting Key Cellular Pathways
Based on the established pharmacology of phenylthiazole derivatives, we hypothesize that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine possesses a dual mechanism of action, potentially acting as both an anticancer and an antimicrobial agent. This hypothesis is predicated on the following lines of reasoning:
-
Anticancer Activity via Kinase Inhibition: The 2-phenylthiazole scaffold is a common feature in various kinase inhibitors. We postulate that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine acts as a competitive inhibitor of a specific oncogenic kinase, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase in pathways like PI3K/Akt/mTOR.[10] The methanamine group at the 5-position could play a crucial role in forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of the target kinase.
-
Antimicrobial Activity via Enzyme Inhibition: Phenylthiazole derivatives have demonstrated potent antimicrobial effects.[8][11] We hypothesize an alternative or additional mechanism involving the inhibition of a critical microbial enzyme. In bacteria, this could be an enzyme involved in cell wall biosynthesis.[8] In fungi, the target could be an enzyme in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51), a common target for azole antifungals.[7][12]
Hypothesized Signaling Pathway (Anticancer)
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A Technical Guide to the Biological Activity Screening of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[2][4][5] The structural versatility of the thiazole nucleus allows for modifications that can be tailored to interact with various biological targets, making it a privileged scaffold in drug discovery.[1][6] This guide focuses on a specific derivative, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, outlining a comprehensive strategy for its biological activity screening. The rationale for investigating this particular compound stems from the established pharmacological importance of the 2-phenylthiazole and 4-methylthiazole moieties in various therapeutic agents.
Rationale for Screening: Building on a Foundation of Known Thiazole Bioactivities
The decision to screen (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is not arbitrary but is based on a wealth of preclinical data on related structures. Thiazole derivatives have demonstrated significant potential in several key therapeutic areas:
-
Antimicrobial Activity: The thiazole ring is a common feature in many antimicrobial agents.[3][7] Derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10] The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial drugs, and thiazole derivatives represent a promising avenue of research.[11]
-
Anticancer Activity: A significant body of research highlights the anticancer potential of thiazole-containing compounds.[4][6][12] These derivatives can induce apoptosis, inhibit cell proliferation, and target specific enzymes involved in cancer progression, such as protein kinases.[6][12][13] The presence of the phenyl group in the target compound may enhance its interaction with hydrophobic pockets in cancer-related proteins.
-
Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Thiazole derivatives have been shown to possess radical scavenging and electron-donating capabilities, suggesting their potential as antioxidants.[14][15][16][17][18]
-
Enzyme Inhibition: The thiazole scaffold can be functionalized to interact with the active sites of various enzymes. For instance, certain thiazole derivatives have been identified as inhibitors of carbonic anhydrase and Pin1, enzymes implicated in various diseases.[13][19]
This guide provides a roadmap for systematically evaluating the biological potential of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine across these key areas.
Experimental Screening Workflows
A tiered approach to screening is recommended, starting with broad primary assays to identify potential activities, followed by more specific secondary assays to elucidate mechanisms of action.
Caption: Workflow for determining MIC and MBC/MFC.
Section 2: Anticancer Activity Screening
The evaluation of anticancer potential will begin with an in vitro cytotoxicity assay against a panel of human cancer cell lines.
Rationale and Causality
The thiazole moiety is present in several anticancer drugs, and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. [4][12][20]The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests cytotoxicity.
Experimental Protocol: MTT Assay
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Data Presentation
| Cell Line | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | Data | Doxorubicin: Data |
| HepG2 | Data | Doxorubicin: Data |
| A549 (Lung) | Data | Doxorubicin: Data |
Mechanistic Follow-up Studies
If significant cytotoxicity is observed, further studies can be conducted to elucidate the mechanism of cell death, such as:
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
Caption: Investigating the mechanism of anticancer activity.
Section 3: Antioxidant Activity Screening
The antioxidant potential of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine will be assessed using common radical scavenging assays.
Rationale and Causality
Many phenolic and heterocyclic compounds exhibit antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the radical scavenging ability of compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
Step-by-Step Methodology:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Include a blank (methanol) and a positive control (e.g., Ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Data Presentation
| Assay | Test Compound IC50 (µg/mL) | Positive Control IC50 (µg/mL) |
| DPPH Scavenging | Data | Ascorbic Acid: Data |
| ABTS Scavenging | Data | Trolox: Data |
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the initial biological activity screening of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. The proposed assays will provide valuable preliminary data on its potential as an antimicrobial, anticancer, or antioxidant agent. Positive results in any of these primary screens will warrant further investigation, including more in-depth mechanistic studies, evaluation in more complex biological systems (e.g., co-cultures, 3D models), and eventually, in vivo studies. The structural features of this compound, based on the rich chemistry of thiazoles, make it a compelling candidate for drug discovery efforts.
References
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- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
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- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Deriv
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- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
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- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
- SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.
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- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings.
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- 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook.
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An In-depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine: Structural Analogs and Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structural modifications, and biological activities of its analogs and derivatives. We delve into the critical structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, offering field-proven insights into experimental design and interpretation. This document is intended to be a practical resource, featuring detailed, step-by-step protocols for key synthetic transformations and biological assays, alongside a critical discussion of the underlying mechanisms of action and the strategic application of bioisosterism in lead optimization.
The (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine Scaffold: A Foundation for Therapeutic Innovation
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is present in a number of clinically significant drugs, including the antibacterial agent sulfathiazole and the vitamin thiamine (Vitamin B1)[1]. The 2,4,5-trisubstituted thiazole framework, in particular, offers a three-dimensional arrangement of substituents that can be readily modified to achieve specific interactions with biological targets.
The core structure of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, with its molecular formula C11H12N2S and a molar mass of 204.3 g/mol , features a central thiazole ring decorated with a phenyl group at the 2-position, a methyl group at the 4-position, and a methanamine group at the 5-position[2]. This arrangement of functional groups provides a rich platform for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthesis of the Core Scaffold and Key Intermediates
The synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine and its precursors typically involves the construction of the thiazole ring via the Hantzsch thiazole synthesis or related methodologies, followed by functional group interconversions to introduce the desired substituents.
Synthesis of the Key Precursor: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
A common and efficient route to the core scaffold begins with the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. This can be achieved through a one-pot reaction involving the condensation of thiobenzamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 eq.) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate will form. Collect the solid by filtration and wash with cold ethanol.
-
Hydrolysis: Suspend the crude ester in a mixture of methanol and 2N aqueous sodium hydroxide solution. Stir at room temperature for 4 hours[3].
-
Isolation: Remove the methanol under reduced pressure. Acidify the aqueous residue to pH 5-6 with 1N hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid as a white solid[3].
Conversion to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
The conversion of the carboxylic acid to the target methanamine can be accomplished through a two-step process involving the formation of the corresponding carboxamide, followed by its reduction.
Experimental Protocol: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide
-
Activation of Carboxylic Acid: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2 hours, or until the evolution of gas ceases.
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in dioxane until the reaction is complete (as monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.
Step 2: Reduction of the Carboxamide
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Amide: Cool the LiAlH4 suspension to 0 °C. Add a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (1 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Isolation and Purification: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.
Caption: Synthetic pathway to the core scaffold.
Structural Analogs and Derivatives: Exploring Chemical Space
The modular nature of the (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold allows for systematic modifications at three key positions: the 2-phenyl ring, the 4-methyl group, and the 5-methanamine moiety.
Modifications of the 2-Phenyl Ring
The electronic and steric properties of the 2-phenyl ring can be readily altered by introducing substituents at the ortho-, meta-, and para-positions. These modifications can significantly impact the compound's interaction with its biological target.
| Substituent (R) | Rationale for Modification | Observed Biological Effects | References |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Enhance electron density of the aromatic ring, potentially improving hydrophobic interactions. | Increased anticancer activity in some series. | [4] |
| Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Modulate the electronic properties and can introduce new hydrogen bonding interactions. | Halogen substitution, particularly at the ortho- and meta-positions, has been associated with enhanced antimicrobial activity. | [5] |
| Bulky groups (e.g., -t-butyl, -adamantyl) | Probe the steric tolerance of the binding pocket. | Can lead to improved selectivity for certain biological targets. | [4] |
Modifications of the 4-Methyl Group
While less frequently explored, modifications at the 4-position can influence the overall shape and lipophilicity of the molecule.
| Modification | Rationale | Potential Impact |
| Replacement with larger alkyl groups (e.g., ethyl, propyl) | Increase lipophilicity and steric bulk. | May enhance membrane permeability but could also lead to steric hindrance at the binding site. |
| Replacement with polar groups (e.g., -CH₂OH) | Introduce hydrogen bonding capabilities. | Could improve solubility and introduce new interactions with the target. |
Modifications of the 5-Methanamine Group
The 5-methanamine group is a key site for derivatization, often serving as a handle for the introduction of various pharmacophoric groups.
| Derivative Type | Rationale | Examples of Biological Activity | References |
| Amides and Carboxamides | Introduce hydrogen bond donors and acceptors, and can be used to link to other functional groups. | Potent anticancer and antimicrobial agents. | [1][3] |
| Ureas and Thioureas | Provide additional hydrogen bonding capabilities and can mimic peptide bonds. | Have shown activity as kinase inhibitors. | [6] |
| Schiff Bases | Formed by condensation with aldehydes, leading to a diverse range of structures. | Exhibit a broad spectrum of biological activities, including antioxidant and antimicrobial effects. | [7] |
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potential of 2-phenylthiazole derivatives as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Key SAR Insights for Anticancer Activity:
-
2-Phenyl Ring Substitution: The presence of electron-donating groups, such as a methyl group at the para-position of the phenyl ring, has been shown to enhance cytotoxic activity against hepatocellular carcinoma cell lines (HepG-2)[4].
-
5-Position Derivatives: The introduction of a 1,3,4-thiadiazole ring via a carbohydrazide linker at the 5-position has been identified as a crucial feature for potent cytotoxic activity[4]. N-phenylcarboxamide groups at this position also appear to augment antitumor activity[4].
-
Kinase Inhibition: Certain 2-aminophenylthiazole-based urea derivatives have emerged as potent multi-kinase inhibitors, targeting key enzymes in oncogenic signaling pathways such as VEGFR-2, EGFR, and c-Met[6].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity
The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. Analogs of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine have shown promising activity against a range of bacterial and fungal pathogens.
Key SAR Insights for Antimicrobial Activity:
-
Halogen Substitution: The presence of halogen atoms (e.g., Cl, F) on the 2-phenyl ring, particularly at the ortho and meta positions, has been correlated with increased antimicrobial activity[5].
-
Hydrophobicity: The introduction of nonpolar, hydrophobic moieties at the 2-position of the thiazole ring can be beneficial for antibacterial activity[8].
-
5-Position Modifications: The nature of the substituent at the 5-position is critical. For instance, an ethylidenehydrazine-1-carboximidamide group at this position has been shown to be advantageous for antibacterial activity[8].
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Unraveling the Molecular Basis of Activity
Understanding the mechanism of action is crucial for rational drug design and optimization. For the (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold, several potential mechanisms have been proposed.
Anticancer Mechanisms
-
Induction of Apoptosis: Many 2-phenylthiazole derivatives have been shown to induce apoptosis in cancer cells, often through the activation of caspases[2].
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cell proliferation.
-
Kinase Inhibition: As previously mentioned, specific derivatives can act as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2, EGFR, and c-Met, which are critical for tumor growth, angiogenesis, and metastasis[6].
Caption: Proposed anticancer mechanisms of action.
Antimicrobial Mechanisms
The antimicrobial mechanisms of thiazole derivatives are diverse and can include:
-
Inhibition of Essential Enzymes: Thiazoles can inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the synthesis of cell wall components or directly disrupt the microbial cell membrane.
-
Inhibition of Biofilm Formation: Certain thiazole-based compounds have been shown to inhibit the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.
Bioisosteric Replacement: A Strategy for Lead Optimization
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful tool in drug design. In the context of the (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold, bioisosteric replacements can be employed to improve potency, selectivity, and pharmacokinetic properties.
-
Phenyl Ring Bioisosteres: The 2-phenyl group can be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene, furan) to explore different binding interactions and modulate physicochemical properties.
-
Thiazole Ring Bioisosteres: The thiazole ring itself can be replaced with other five-membered heterocycles such as oxazole, isoxazole, or pyrazole. This can alter the hydrogen bonding capacity and metabolic stability of the molecule.
-
Methanamine Bioisosteres: The aminomethyl group can be replaced with other linkers, such as an ether or a thioether, to modify the flexibility and polarity of this region of the molecule.
Conclusion and Future Directions
The (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting point for drug discovery campaigns targeting cancer and infectious diseases. Future research in this area should focus on:
-
Elucidation of specific molecular targets for the most potent compounds to enable structure-based drug design.
-
Systematic exploration of bioisosteric replacements to improve drug-like properties.
-
In vivo evaluation of the most promising analogs to assess their efficacy and safety in preclinical models.
By leveraging the knowledge outlined in this guide, researchers can accelerate the development of the next generation of thiazole-based therapeutics.
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National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
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MDPI. (n.d.). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
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MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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American Chemical Society. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
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American Chemical Society. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Phenyl-1,3-Thiazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 1,3-thiazole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in a multitude of pharmacologically active compounds.[1][2][3] Among its derivatives, the 2-phenyl-1,3-thiazole core stands out for its remarkable versatility and potent biological activities. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, and therapeutic applications of this important class of compounds. We will explore key synthetic methodologies, delve into their anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. The narrative is grounded in authoritative references, supported by data-rich tables and explanatory diagrams to elucidate complex pathways and structure-activity relationships, offering a comprehensive resource for advancing research and development in this promising area of medicinal chemistry.
The Chemistry of 2-Phenyl-1,3-Thiazoles: Synthesis and Reactivity
The synthetic accessibility of the 2-phenyl-1,3-thiazole scaffold is a primary driver of its widespread investigation. The most robust and widely utilized method for its construction is the Hantzsch thiazole synthesis, a classic condensation reaction that provides a reliable route to a diverse array of derivatives.[2][4][5][6][7]
The fundamental principle of the Hantzsch synthesis involves the cyclization of an α-haloketone with a thioamide. In the context of 2-phenyl-1,3-thiazoles, this typically involves reacting a substituted phenacyl bromide (an α-haloketone) with a thiobenzamide derivative. The choice of reactants is critical as it directly dictates the substitution pattern on the final thiazole ring, making it an ideal reaction for building libraries of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow of the Hantzsch synthesis for 2-phenyl-1,3-thiazole derivatives.
Experimental Protocol: Hantzsch Synthesis of 2,4-diphenyl-1,3-thiazole
This protocol describes a representative synthesis. The self-validating nature of this procedure lies in the characterization of the final product; a successful reaction is confirmed by obtaining spectroscopic data (NMR, IR, MS) consistent with the target structure and a sharp melting point, indicating purity.
Materials:
-
Phenacyl bromide (α-bromoacetophenone)
-
Thiobenzamide
-
Absolute Ethanol
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in absolute ethanol. The choice of ethanol is crucial as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature, minimizing side product formation.
-
Addition of Haloketone: To the stirred solution, add phenacyl bromide (1 equivalent). This addition is typically performed at room temperature.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-4 hours. The progress of the reaction should be monitored by TLC. This allows for visual confirmation of the consumption of starting materials and the formation of the product spot.
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product, often a hydrobromide salt, may precipitate. If not, the volume can be reduced under vacuum. The crude solid is collected by filtration.
-
Neutralization (if necessary): The salt is typically neutralized with a weak base like sodium bicarbonate solution to yield the free thiazole base.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, commonly ethanol. This step is critical for removing unreacted starting materials and byproducts, yielding a pure crystalline solid.
-
Characterization: The final product's identity and purity are confirmed by melting point determination, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Therapeutic Applications and Biological Activities
The 2-phenyl-1,3-thiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[8] This section details its most significant therapeutic applications.
Anticancer Activity
Numerous studies have identified 2-phenyl-1,3-thiazole derivatives as potent antineoplastic agents.[4][9][10] Their mechanism of action often involves the inhibition of critical cellular signaling pathways or the induction of apoptosis.[9][11]
One key target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival. Certain naphthalene-azine-thiazole hybrids have demonstrated potent inhibition of PI3Kα.[11] For instance, compound 6a (Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate) was identified as a significant PI3Kα inhibitor, leading to reduced phosphorylation of downstream targets like Akt and mTOR in ovarian cancer cells.[11] Other derivatives have shown high affinity for Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 2-phenyl-1,3-thiazole derivative.[11]
Table 1: Selected 2-Phenyl-1,3-Thiazole Derivatives with Anticancer Activity
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 6a | OVCAR-4 (Ovarian) | 1.57 ± 0.06 | PI3Kα Inhibition | [11] |
| Azaindole Derivative | NCI-60 Panel | Micromolar to Nanomolar | CDK1 Inhibition (IC₅₀ = 0.41 µM) | [4] |
| Compound 4b | HL-60 (Leukemia) | 1.3 ± 0.29 | G2/M Phase Arrest, Apoptosis | [12] |
| Compound 5d | Colo-205, A549 | Not specified | Apoptosis Induction | [9] |
Antimicrobial Activity
The 2-phenyl-1,3-thiazole core is a prolific scaffold for the development of novel antimicrobial agents with activity against both bacteria and fungi.[13][14][15] The antibacterial activity is often more pronounced against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.[5][14]
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds. These studies reveal that the nature and position of substituents on the phenyl ring significantly influence biological activity. For example, the position of a hydroxyphenyl moiety on the thiazole ring can dramatically alter antimicrobial efficacy.[13] Similarly, the presence of specific groups on a linked phenyl ring can enhance activity against certain pathogens.
Caption: Key structure-activity relationships for antimicrobial 2-phenyl-1,3-thiazoles.
Table 2: Representative 2-Phenyl-1,3-Thiazole Derivatives with Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Key Structural Feature | Reference |
| Compound 3e | S. aureus (Gram +) | 31.25 | Phenylamino-thiazole | [5] |
| Compound 3e | Candida strains | 7.81 | Phenylamino-thiazole | [5] |
| Compound 12 | S. aureus, E. coli | 125-150 | 4-hydroxyphenyl at position 2 | [13] |
| Compound 6b | B. subtilis (Gram +) | 8 | s-triazine substitution | [16] |
| Compound 10g, 10q | A. niger (Fungus) | Comparable to Ravuconazole | Pyrazole-tethered thiazole | [17] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Derivatives of 2-phenyl-1,3-thiazole have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[18] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.
In vitro assays, such as the inhibition of albumin denaturation, are commonly used to screen for anti-inflammatory activity. This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. Compounds that can prevent heat-induced denaturation of albumin are considered to have potential anti-inflammatory effects.[19]
Caption: Mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.[18]
Table 3: Selected 2-Phenyl-1,3-Thiazole Derivatives with Anti-inflammatory Activity
| Compound ID | Assay Method | % Inhibition (at 1600 µg/mL) | Key Structural Feature | Reference |
| 6a | Albumin Denaturation | 78.81% | 4-(4-methyl phenyl) | [19] |
| 6c | Albumin Denaturation | 79.93% | 4-(4-nitrophenyl) | [19] |
| 6g | Albumin Denaturation | Good Activity | 4-(4-hydroxyphenyl) | [19] |
| Diclofenac Sodium | Albumin Denaturation | 84.41% | Standard Drug | [19] |
Experimental Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds requires robust and reproducible screening methods. The following protocols for an anticancer cytotoxicity assay and an antimicrobial susceptibility test are standard in the field.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls, which ensure the bacteria are viable and the medium is sterile.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., Streptomycin)
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Setup: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly and transfer 50 µL from well 2 to well 3. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Future Perspectives and Conclusion
The 2-phenyl-1,3-thiazole scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability, coupled with a diverse and potent range of biological activities, makes it a highly attractive starting point for drug discovery programs. The research highlighted in this guide demonstrates significant progress in developing anticancer, antimicrobial, and anti-inflammatory agents based on this core structure.
Future research should focus on several key areas:
-
Rational Design: Leveraging computational docking and SAR data to design derivatives with enhanced selectivity for specific biological targets, thereby reducing off-target effects and improving therapeutic indices.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their effects will facilitate the identification of novel drug targets and biomarkers.
-
Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests its potential utility in other disease areas, such as neurodegenerative disorders, metabolic diseases, and viral infections.[6][13]
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The Emergence of a Versatile Scaffold: A Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Abstract
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1][2][3][4] This guide delves into the discovery and history of a specific, yet representative, member of this class: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. While a singular "discovery" event for this molecule is not prominently documented, its existence is a logical outcome of the systematic exploration of the thiazole chemical space. This document will, therefore, construct a plausible history and synthetic rationale based on established chemical principles and the well-documented evolution of thiazole chemistry. We will explore the foundational Hantzsch thiazole synthesis, the strategic introduction of the aminomethyl group, and the pharmacological significance of the constituent moieties that suggest its potential as a bioactive agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, chemical logic, and potential applications of substituted thiazole derivatives.
A Historical Perspective: The Legacy of Thiazole Synthesis
The story of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is intrinsically linked to the broader history of thiazole chemistry. The thiazole ring itself is not found freely in nature, but its structural motif is present in several natural products and has become a privileged scaffold in synthetic drug discovery.[1][4]
The most pivotal development in the history of thiazole synthesis was the discovery of the Hantzsch thiazole synthesis by Arthur Hantzsch in 1887.[5][6][7] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[5][6][7][8] The simplicity and high yields of the Hantzsch synthesis have made it a cornerstone of heterocyclic chemistry for over a century, enabling the creation of vast libraries of thiazole derivatives for biological screening.[8][9]
The development of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine can be envisioned as a product of the post-Hantzsch era, where medicinal chemists systematically explored variations of the core thiazole structure to modulate its physicochemical and pharmacological properties. The introduction of a phenyl group at the 2-position, a methyl group at the 4-position, and a functionalized side-chain at the 5-position are all common strategies to tune the biological activity of the thiazole scaffold.[1][10]
Deconstructing the Molecule: A Synthesis-Driven History
The synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is best understood by dissecting it into two key stages: the formation of the core thiazole ring and the subsequent elaboration of the C5-substituent.
Forging the Core: The Hantzsch Thiazole Synthesis
The logical and most probable route to the 4-methyl-2-phenyl-1,3-thiazole core is through the Hantzsch synthesis. This reaction would involve the condensation of thiobenzamide and a 3-halo-2-butanone (e.g., 3-chloro-2-butanone or 3-bromo-2-butanone).
Experimental Protocol: Hantzsch Synthesis of 4-Methyl-2-phenyl-1,3-thiazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.0 equivalent) and a suitable solvent such as ethanol or methanol.
-
Addition of α-Haloketone: Slowly add 3-chloro-2-butanone (1.1 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude 4-methyl-2-phenyl-1,3-thiazole can be purified by recrystallization or column chromatography on silica gel.
Caption: Hantzsch synthesis of the thiazole core.
Introducing the Amine: Functionalization at the C5-Position
With the 4-methyl-2-phenyl-1,3-thiazole core in hand, the next critical step is the introduction of the methanamine group at the 5-position. A common and effective strategy for this transformation is the reductive amination of a corresponding aldehyde.
Step 1: Formylation of the Thiazole Core
The first step in this sequence is the formylation of the 4-methyl-2-phenyl-1,3-thiazole to introduce a carbaldehyde group at the C5-position. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.
Step 2: Reductive Amination to the Methanamine
The resulting 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde can then be converted to the desired primary amine via reductive amination. This reaction involves the formation of an imine intermediate with an ammonia source, followed by its reduction.[11][12][13][14][15]
Experimental Protocol: Reductive Amination of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
-
Reaction Setup: In a reaction vessel, dissolve 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid. Adjust the pH of the solution to basic with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine can be purified by column chromatography or by formation and recrystallization of a salt (e.g., hydrochloride salt).
Caption: Reductive amination workflow.
Pharmacological Rationale and Potential Applications
The structural features of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine suggest a high likelihood of biological activity. The thiazole ring is a bioisostere of other aromatic systems and can engage in various interactions with biological targets.[16][17][18][19][20]
-
The 2-Phenyl Group: The presence of a phenyl ring at the 2-position is a common motif in many bioactive thiazole derivatives.[21][22][23] This group can participate in hydrophobic and π-stacking interactions within protein binding pockets. The phenyl ring's substitution pattern can be further modified to fine-tune activity and properties.
-
The Thiazole Core: The thiazole ring itself is not merely a scaffold but an active participant in molecular recognition. The nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, and the aromatic system can engage in various electronic interactions.[1][2]
-
The 5-Methanamine Group: The primary amine at the 5-position provides a key site for polar interactions, such as hydrogen bonding and salt bridge formation. This basic center can be crucial for anchoring the molecule to acidic residues in a target protein.
Given the prevalence of these structural motifs in compounds with demonstrated biological activity, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine and its analogs are likely candidates for screening in a variety of therapeutic areas, including:
-
Antimicrobial Agents: Many 2-amino and 2-phenyl-thiazole derivatives have shown potent antibacterial and antifungal activity.[21][22][24][25]
-
Anticancer Agents: The thiazole nucleus is present in several clinically used anticancer drugs.[1][26][27] Derivatives with similar substitution patterns have demonstrated cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibitors: The ability of the thiazole scaffold to present functional groups in a defined spatial orientation makes it a valuable core for the design of enzyme inhibitors.
Quantitative Data Summary
| Parameter | Hypothetical Value | Method |
| Purity | >98% | HPLC |
| Molecular Weight | 204.30 g/mol | Mass Spectrometry |
| LogP | 2.5 - 3.5 | Calculated |
| pKa (amine) | 8.5 - 9.5 | Calculated/Experimental |
| MIC (S. aureus) | 1 - 10 µg/mL | Broth Microdilution |
| IC₅₀ (MCF-7) | 1 - 5 µM | Cell Viability Assay |
Conclusion and Future Directions
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine stands as a testament to the power of systematic chemical synthesis in exploring the vast landscape of biologically relevant molecules. Its history is not one of a singular serendipitous discovery, but rather the logical progression of established and reliable synthetic methodologies. The Hantzsch synthesis provides a robust entry to the core scaffold, while well-understood functional group transformations allow for the introduction of key pharmacophoric elements.
For researchers and drug development professionals, this molecule and its derivatives represent a fertile ground for further investigation. Future work could focus on:
-
Library Synthesis: Expanding the substitution on the phenyl ring and modifying the groups at the 4- and 5-positions to establish clear structure-activity relationships (SAR).
-
Target Identification: Elucidating the specific biological targets through which this class of compounds exerts its effects.
-
Pharmacokinetic Profiling: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates with favorable drug-like characteristics.
The journey of the thiazole scaffold is far from over, and molecules like (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine will continue to serve as valuable probes and starting points for the development of the next generation of therapeutic agents.
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Navigating the Bio-Potential of a Novel Thiazole Moiety: A Technical Guide to the Preliminary In-Vitro Testing of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a vast array of pharmacological activities.[1][2] Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide outlines a strategic and robust framework for the initial in-vitro evaluation of a novel compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (herein referred to as C11H12N2S, based on its molecular formula).[6] As no prior biological data for this specific molecule is publicly available, this document serves as a comprehensive roadmap for researchers and drug development professionals. We will detail a multi-tiered screening approach, beginning with foundational cytotoxicity assessments and branching into targeted assays to probe its potential anticancer, antimicrobial, and anti-inflammatory properties. Each proposed experimental protocol is designed to be self-validating, providing a clear rationale for every step and ensuring the generation of reliable preliminary data to guide future research.
Introduction: The Thiazole Scaffold and the Promise of C11H12N2S
The thiazole nucleus, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery.[1] This structural motif is present in a range of clinically approved drugs, highlighting its versatility and importance.[1] The broad biological spectrum of thiazole derivatives, including their roles as anticancer, antioxidant, antimalarial, and antiviral agents, makes any novel analogue a compound of significant interest.[2][7]
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (C11H12N2S) is an intriguing molecule featuring the core 2-phenyl-4-methylthiazole structure with a methanamine substituent at the 5-position. While the biological activities of this specific compound are uncharacterized, the known pharmacophores within its structure provide a logical basis for a targeted preliminary screening cascade. This guide provides the foundational in-vitro protocols to begin to elucidate its therapeutic potential.
Foundational Screening: Cytotoxicity Profile
A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability.[8] This initial screen provides a broad understanding of the compound's intrinsic cytotoxicity, which is crucial for identifying a suitable concentration range for subsequent, more specific assays. Furthermore, potent cytotoxicity against cancer cell lines is the first indicator of potential anticancer activity.[9]
Rationale for Assay Selection
We will employ two distinct and complementary cytotoxicity assays to ensure the robustness of our initial findings: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[10][11] Running these in parallel helps to mitigate the risk of compound interference with a single assay's chemistry and provides a more comprehensive picture of the potential mechanism of cell death.[12]
Experimental Workflow: Initial Cytotoxicity Screening
The initial screening will be performed against a panel of human cancer cell lines and a non-cancerous cell line to assess both potential efficacy and selectivity.
Caption: Workflow for initial cytotoxicity screening of C11H12N2S.
Detailed Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[1][8]
Materials:
-
C11H12N2S (stock solution in DMSO)
-
Selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 non-cancerous kidney cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of C11H12N2S in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8][9]
Tier 2 Screening: Exploring Specific Biological Activities
Based on the extensive literature on thiazole derivatives, C11H12N2S has the potential for antimicrobial and anti-inflammatory activities.[3][4] The following assays are proposed to investigate these possibilities.
Antimicrobial Activity Screening
Thiazole derivatives have demonstrated notable activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[13][14]
Rationale: The initial screening will be conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a standardized and quantitative way to assess antimicrobial efficacy.[15]
Experimental Workflow: Antimicrobial MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of C11H12N2S in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Anti-inflammatory Activity Screening
Many thiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[16][17]
Rationale: A primary mechanism of inflammation involves the production of prostaglandins by COX enzymes. An initial screen for anti-inflammatory potential can be effectively carried out using an in-vitro COX inhibition assay. Additionally, assessing the compound's ability to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages provides a cell-based measure of its anti-inflammatory effects.[18]
Experimental Workflow: In-Vitro Anti-inflammatory Assays
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A Senior Application Scientist's Field Guide to a Versatile Thiazole Building Block
An In-Depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. We will move beyond a simple recitation of facts to explore the compound's chemical identity, logical synthesis, and its potential as a foundational scaffold in modern drug discovery programs. The narrative is grounded in established chemical principles and supported by authoritative references, reflecting field-proven insights for the practicing scientist.
Core Chemical Identity and Physicochemical Properties
The nomenclature and essential properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | Internal Nomenclature |
| Synonyms | 5-(Aminomethyl)-4-methyl-2-phenyl-1,3-thiazole | [3] |
| CAS Registry No. | 165735-95-5 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂S | [3][4] |
| Molecular Weight | 204.29 g/mol | [3] |
| Physical Form | Solid (predicted) | |
| Melting Point | 230 °C | [4] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of substituted thiazoles is a well-established field of organic chemistry. The most common and robust approach is the Hantzsch thiazole synthesis. This method provides a logical and high-yielding pathway to the core structure of our target molecule. The subsequent installation of the aminomethyl group at the C5 position requires standard functional group interconversion techniques.
The Hantzsch Thiazole Synthesis: Building the Core
The causality behind choosing the Hantzsch synthesis lies in its reliability and the ready availability of starting materials. The reaction involves the condensation of a thioamide with an α-haloketone. For our specific target, benzamide would serve as the thioamide precursor (after treatment with a thionating agent like Lawesson's reagent to form thiobenzamide), and 3-chloro-2-butanone would be the α-haloketone.
The mechanism proceeds via nucleophilic attack of the thioamide sulfur onto the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. This process is highly efficient for constructing the 2,4-disubstituted thiazole core.
Caption: Hantzsch synthesis pathway for the thiazole core.
Functionalization at the C5 Position: Installing the Amine
With the 4-methyl-2-phenyl-1,3-thiazole core synthesized, the next strategic step is to introduce the aminomethyl group at the C5 position. A common and reliable method involves the Vilsmeier-Haack reaction to install a formyl group (-CHO), followed by reductive amination.
Exemplary Protocol: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
-
Step 1: Formylation of the Thiazole Core. To a solution of 4-methyl-2-phenyl-1,3-thiazole in anhydrous DMF (dimethylformamide) at 0°C, add phosphorus oxychloride (POCl₃) dropwise. The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, forms in situ and acts as the electrophile. The reaction is allowed to warm to room temperature and then heated to facilitate electrophilic aromatic substitution at the electron-rich C5 position. Aqueous workup quenches the reaction and yields 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.
-
Step 2: Reductive Amination. The resulting aldehyde is dissolved in methanol. Ammonium hydroxide or a source of ammonia is added, followed by a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The aldehyde and ammonia first form an imine intermediate, which is then immediately reduced to the primary amine. This one-pot procedure is highly efficient for converting aldehydes to amines.
-
Step 3: Purification. The final product, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, is purified from the reaction mixture using standard techniques such as column chromatography or recrystallization to yield the final product as a solid.
This multi-step process is a self-validating system; the successful isolation and characterization (e.g., via NMR and mass spectrometry) of the intermediate aldehyde confirms the viability of the first step before proceeding to the more complex reductive amination.
Applications in Drug Discovery and Development
While specific biological activity data for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is not extensively published, its structural motifs are present in a wide array of biologically active agents. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2] Therefore, this compound is not an end-product but a high-value starting material or fragment for drug discovery campaigns.
Potential Roles:
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight (204.29 g/mol ) makes it an ideal fragment for screening against biological targets.[3]
-
Scaffold for Library Synthesis: The primary amine serves as a crucial chemical handle. It can be readily acylated, alkylated, or used in reductive amination to generate a diverse library of derivatives for high-throughput screening.
-
Lead Optimization: In a lead optimization program, this molecule could be used to explore the structure-activity relationship (SAR) by introducing a well-defined vector for modification away from the core scaffold.
The logical workflow for utilizing this compound in a drug discovery pipeline is illustrated below.
Sources
A Bioinformatics-Driven Approach to Deconvoluting the Pharmacological Targets of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Abstract
The identification of molecular targets is a critical and often rate-limiting step in the early stages of drug discovery. This technical guide provides a comprehensive, in-depth bioinformatics workflow for the prediction of protein targets for the novel small molecule, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. While the specific biological activities of this compound are not yet characterized, its thiazole scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive agents, suggesting a high potential for therapeutic relevance.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a practical, step-by-step methodology that integrates multiple computational strategies to build a robust, data-driven hypothesis of the compound's mechanism of action. We will progress from broad, similarity-based predictions to more refined, structure- and pathway-oriented analyses, demonstrating how a synergistic application of bioinformatics tools can accelerate the journey from a hit compound to a validated lead.
Introduction: The Rationale for In Silico Target Prediction
The journey of a drug from a laboratory curiosity to a clinical candidate is long and fraught with attrition. A significant contributor to late-stage failures is an incomplete understanding of a compound's mechanism of action, including its intended targets and potential off-target effects.[5] Computational, or in silico, target prediction methods offer a rapid and cost-effective means to generate initial hypotheses about a molecule's biological partners.[6] By leveraging the vast and ever-growing repositories of chemical and biological data, these approaches can prioritize experimental validation efforts, saving both time and resources.
This guide focuses on (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, a compound whose chemical structure is available but whose biological activity remains to be elucidated. The presence of the 2-phenyl-1,3-thiazole moiety is of particular interest, as this scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Our objective is to apply a rigorous, multi-faceted bioinformatics workflow to predict the most likely protein targets of this compound, thereby providing a solid foundation for subsequent experimental investigation.
The Bioinformatics Workflow: A Multi-Pillar Approach
Our predictive strategy is built upon three pillars of computational pharmacology: ligand-based methods, structure-based methods, and systems biology analysis. This integrated approach allows for a more comprehensive and reliable prediction, as the strengths of one method can compensate for the limitations of another.
Caption: A multi-pillar bioinformatics workflow for target prediction.
Pillar 1: Ligand-Based Target Prediction
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[7] These approaches are particularly valuable when the three-dimensional structure of the target protein is unknown.
Chemical Similarity Searching
The first step in our workflow is to identify known bioactive molecules that are structurally similar to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. This provides a rapid and intuitive way to infer potential biological activities.
Protocol: Chemical Similarity Search using PubChem and ChEMBL
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is CC1=C(SC=N1)CN.
-
PubChem Search:
-
Navigate to the PubChem homepage (pubchem.ncbi.nlm.nih.gov).[8]
-
Paste the SMILES string into the search bar and initiate the search.
-
On the resulting compound page, navigate to the "Related Compounds" section and select "Similar Compounds".
-
Analyze the list of similar compounds, paying close attention to those with annotated biological activities.
-
-
ChEMBL Search:
Expected Outcome and Interpretation: This search will yield a list of compounds with varying degrees of similarity to our query molecule. The key is to look for recurring biological targets or pathways among the most similar and well-characterized hits. This provides an initial, albeit broad, landscape of potential biological activities.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[12][13][14][15][16] A ligand-based pharmacophore model can be generated from a set of known active molecules, even without knowledge of the target's structure.[14]
Protocol: Ligand-Based Pharmacophore Model Generation
-
Select a Set of Active Analogs: From the chemical similarity search, identify a set of at least 3-5 structurally diverse compounds that are known to be active against a common target.
-
Utilize Pharmacophore Modeling Software: Employ a tool such as LigandScout, MOE, or the web-based server Pharmit to generate a pharmacophore model.
-
Model Generation: The software will align the active compounds and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Model Validation: The generated pharmacophore model should be validated by its ability to distinguish known active compounds from inactive ones (decoys).
Rationale: If (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine fits the generated pharmacophore model for a specific target, it strengthens the hypothesis that it may also bind to that target.
Target Prediction with SwissTargetPrediction
SwissTargetPrediction is a powerful web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a library of known active compounds.[7][17][18]
Protocol: Using SwissTargetPrediction
-
Access the Server: Navigate to the SwissTargetPrediction website (]">www.swisstargetprediction.ch).[7]
-
Input the Molecule: Paste the SMILES string of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine into the input field.
-
Select Organism: Choose "Homo sapiens" as the target organism.
-
Run Prediction: Initiate the prediction process.
-
Analyze Results: The output will be a list of predicted targets, ranked by probability. The results are often grouped by protein class.
Data Presentation: Predicted Targets from SwissTargetPrediction
| Target Class | Predicted Target | Probability |
| Kinases | Example: Aurora Kinase A | High |
| Proteases | Example: Cathepsin K | Moderate |
| GPCRs | Example: Dopamine Receptor D2 | Moderate |
| Enzymes | Example: Carbonic Anhydrase II | Low |
(This is an illustrative table; actual results will be generated from the tool.)
Pillar 2: Structure-Based Target Prediction
Structure-based methods utilize the three-dimensional structure of proteins to predict binding interactions. Reverse docking is a prime example of this approach.
Reverse Docking
In contrast to traditional docking where one ligand is docked against a single protein, reverse docking involves docking a single ligand against a large library of protein structures.[19][20][21][22] This allows for the identification of potential binding partners for a compound of interest.
Protocol: A Conceptual Reverse Docking Workflow
-
Prepare the Ligand: The 3D structure of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine needs to be generated and energy-minimized using software like Open Babel or ChemDraw.
-
Select a Protein Target Library: A library of protein structures can be obtained from the Protein Data Bank (PDB) or a curated set of druggable proteins.
-
Perform Docking: Utilize a docking program such as AutoDock Vina or Glide to systematically dock the ligand into the binding sites of all proteins in the library.[19]
-
Score and Rank: The docking results are scored based on the predicted binding affinity. The top-scoring protein-ligand complexes are then prioritized for further analysis.
Caption: A conceptual workflow for reverse docking.
Pillar 3: ADMET, Pathway, and Network Analysis
Identifying potential targets is only part of the story. Understanding the broader biological context of these targets and the drug-like properties of the compound is crucial.
ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its success as a drug.[23] Web-based tools like SwissADME and ADMETlab 2.0 provide rapid predictions of these properties.[24][25]
Protocol: ADMET Prediction with SwissADME
-
Access the Server: Navigate to the SwissADME website (]">www.swissadme.ch).[26]
-
Input the Molecule: Paste the SMILES string of our compound of interest.
-
Run the Analysis: The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness metrics.[24][27][28]
-
Interpret the Results: Pay attention to parameters such as Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and potential for P450 enzyme inhibition.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 204.3 g/mol | Favorable for drug-likeness |
| LogP | 2.5 | Good lipophilicity |
| H-bond Donors | 1 | Favorable |
| H-bond Acceptors | 2 | Favorable |
| GI Absorption | High | Likely to be orally bioavailable |
| BBB Permeant | Yes/No | Indicates potential for CNS activity |
(This is an illustrative table; actual results will be generated from the tool.)
Pathway Analysis
Once a list of high-confidence targets has been generated, it is important to understand the biological pathways in which they function. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a valuable resource for this purpose.[29][30][31]
Protocol: KEGG Pathway Analysis
-
Input Target List: Take the list of predicted targets from SwissTargetPrediction and reverse docking.
-
Use a Pathway Analysis Tool: Utilize a tool like DAVID or the KEGG Mapper to identify pathways that are significantly enriched with the predicted targets.
-
Visualize Pathways: Examine the KEGG pathway maps to understand the role of the predicted targets in the context of broader biological processes.[29][30]
Protein-Protein Interaction Network Analysis
Proteins rarely act in isolation. The STRING database provides a comprehensive resource for known and predicted protein-protein interactions.[32][33][34][35][36]
Protocol: STRING Network Analysis
-
Input Target List: Submit the list of predicted protein targets to the STRING database (string-db.org).[33][35]
-
Generate Network: STRING will generate a network of interactions between the input proteins and their likely partners.
-
Analyze Network Topology: Look for highly connected nodes (hubs) and functional clusters within the network. This can reveal key regulatory points that may be influenced by the compound.
Caption: An example of a protein-protein interaction network.
Synthesis and Conclusion
The power of this bioinformatics workflow lies in the integration of multiple lines of evidence. A high-confidence target prediction would be one that is supported by several of these orthogonal approaches. For example, a protein that is predicted by SwissTargetPrediction, shows a favorable docking score, and belongs to a biologically relevant pathway that is consistent with the activities of similar known compounds would be a prime candidate for experimental validation.
This guide has outlined a systematic and scientifically rigorous approach to predicting the targets of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. By following these steps, researchers can move beyond mere speculation and generate a well-supported, actionable hypothesis that can guide and accelerate the process of drug discovery and development. The methodologies described herein are not limited to this specific compound and can be readily adapted for the investigation of other small molecules with unknown mechanisms of action.
References
- KEGG pathway database tutorial | Pathway analysis of genes, proteins and enzymes. (2023-06-27).
- Beginner for KEGG Pathway Analysis: The Complete Guide - MetwareBio.
- The STRING database in 2023: protein-protein association networks and functional enrichment analyses for any sequenced genome of interest - PubMed. (2023-01-06).
- Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI.
- STRING: functional protein association networks.
- ADMET-AI.
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(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine molecular docking studies
An In-Depth Technical Guide to Molecular Docking Studies of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for conducting molecular docking studies on (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, a representative member of the pharmacologically significant thiazole class of heterocyclic compounds. Thiazole derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking, a powerful computational technique, is instrumental in elucidating the potential mechanisms of action for such compounds by predicting their binding interactions with macromolecular targets at an atomic level.[5][6] This whitepaper details a robust, field-proven methodology, from target selection and preparation to the critical analysis of docking results, designed for researchers, medicinal chemists, and drug development professionals. Our narrative emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible workflow.
Introduction: The Rationale for Investigating Thiazole Derivatives
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of therapeutic agents. Notable drugs incorporating the thiazole nucleus include the anti-cancer agent Dasatinib and the anti-HIV medication Ritonavir.[1][3] The subject of this guide, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Molecular Formula: C₁₁H₁₂N₂S[7]), serves as an exemplary candidate for computational investigation to unlock its therapeutic potential.
Molecular docking is a structure-based drug design approach that predicts how a small molecule (ligand) binds to a macromolecule (receptor), typically a protein.[5][8][9] The process involves two primary stages: sampling the conformational space of the ligand within the target's active site and ranking the resulting poses using a scoring function.[5] A successful docking study can identify potential drug candidates, optimize lead compounds, and provide deep insights into molecular recognition mechanisms.
Foundational Principles of Molecular Docking
The core of molecular docking lies in predicting the three-dimensional structure of a ligand-receptor complex and estimating its binding affinity.[9] This prediction is governed by principles of molecular recognition, where binding is favorable if it results in a lower overall energy state.
Search Algorithms and Scoring Functions
A docking simulation is driven by a search algorithm that generates a multitude of possible binding poses for the ligand. Common algorithms include Genetic Algorithms, Monte Carlo simulations, and Fragment-based incremental construction methods.[5][10]
Each generated pose is then evaluated by a scoring function , a mathematical model designed to approximate the binding free energy of the complex.[11][12][13] A more negative score typically signifies a more favorable binding interaction.[14] Scoring functions are broadly categorized into three types:
-
Force-Field-Based: These functions calculate the energy based on classical mechanics principles, including van der Waals and electrostatic interactions.[12][13]
-
Empirical: These are statistically derived functions that use regression analysis on a set of known protein-ligand complexes to weigh different energy terms (e.g., hydrogen bonds, hydrophobic contacts).[10][12][13]
-
Knowledge-Based: These functions derive statistical potentials from large databases of experimentally determined protein-ligand structures, analyzing the frequency of specific atom-pair interactions.[12][13]
The logical relationship between these components is crucial for a successful docking outcome.
Caption: Logical flow of a molecular docking simulation.
A Validated Protocol for Molecular Docking
This section outlines a step-by-step protocol for a molecular docking study of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. As a hypothetical yet relevant example, we will target Penicillin-Binding Protein 4 (PBP4) from E. coli, a common target for antibacterial agents, leveraging the known antimicrobial potential of thiazole derivatives.[15]
Part A: Receptor (Protein) Preparation
Causality: The quality of the initial protein structure is paramount. X-ray crystal structures often contain non-essential water molecules, ligands from crystallization, and may lack hydrogen atoms or have missing loops. These artifacts must be corrected to create a biochemically accurate representation of the target.[16][17]
Protocol:
-
Structure Acquisition: Download the 3D crystal structure of E. coli PBP4 from the Protein Data Bank (PDB).
-
Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, AutoDock Tools).[18][19]
-
Remove all crystallographic water molecules. Rationale: While some water molecules can be critical for binding, most are not and can interfere with the docking algorithm.[17]
-
Delete any co-crystallized ligands, ions, and cofactors not essential for the binding interaction being studied.
-
If the protein is multimeric, retain only the monomeric chain of interest, unless the biological unit is a dimer or higher-order oligomer.[16]
-
-
Structural Refinement:
-
Add hydrogen atoms, including polar hydrogens, which are crucial for forming hydrogen bonds.[19]
-
Assign partial charges to all atoms using a standard force field (e.g., AMBER).
-
Inspect the protein for any missing side chains or loops. If present, these should be modeled using built-in software tools.[17]
-
-
File Formatting: Save the prepared protein structure in a format required by the docking software, such as the PDBQT format for AutoDock Vina.[20]
Part B: Ligand Preparation
Causality: The ligand must be represented in a three-dimensional, low-energy conformation with correct atom types and charges to allow the docking software to accurately sample its flexibility and calculate interactions.[21][22]
Protocol:
-
Structure Generation:
-
Draw the 2D structure of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure into a 3D conformation.
-
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformer.[17]
-
Charge and Bond Definition:
-
File Formatting: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT).[23]
Part C: Docking Simulation and Execution
Causality: The docking simulation requires a defined search space (the "grid box") to focus the computational effort on the protein's active site, increasing efficiency and accuracy.
Protocol:
-
Define the Binding Site:
-
Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or from published literature.
-
Define a 3D grid box that encompasses this entire active site. The size of the box should be large enough to allow the ligand to move and rotate freely but not so large as to be computationally wasteful.[20]
-
-
Configure Docking Parameters: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Run the Simulation: Execute the docking program (e.g., AutoDock Vina) using the prepared files and the configuration file. The software will generate multiple binding poses, each with a corresponding binding affinity score.[20]
Part D: Analysis and Interpretation of Results
Protocol:
-
Evaluate Docking Scores: Rank the generated poses based on their binding affinity scores. The pose with the most negative binding energy is typically considered the most likely binding mode.[14]
-
Visual Inspection: Load the receptor-ligand complex of the top-ranked pose into a visualization tool (e.g., PyMOL, Discovery Studio).[25][26]
-
Interaction Analysis: Identify and analyze the key non-covalent interactions:
-
Hydrogen Bonds: Note the specific amino acid residues (donors and acceptors) forming hydrogen bonds with the ligand.[14]
-
Hydrophobic Interactions: Identify residues creating a hydrophobic pocket around non-polar parts of the ligand.
-
Pi-Stacking and Cation-Pi Interactions: Look for interactions involving the aromatic rings of the ligand and protein residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Protocol Validation (Self-Validation): To ensure the trustworthiness of the docking protocol, perform a redocking experiment. If the original PDB structure contained a co-crystallized ligand, remove it and dock it back into the protein. The protocol is considered reliable if the software can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[14][24]
Data Presentation and Visualization
Clear presentation of results is essential for interpretation and communication.
Summarizing Docking Results
Quantitative data from the docking analysis should be summarized in a table for clarity.
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |
| 1 | -8.5 | TYR 150, SER 210, ASN 308 | H-Bond with SER 210, Pi-Stacking with TYR 150 |
| 2 | -8.2 | LEU 145, VAL 212, TYR 150 | Hydrophobic interactions, Pi-Stacking with TYR 150 |
| 3 | -7.9 | SER 210, GLY 211, VAL 212 | H-Bond with SER 210, Hydrophobic contact with VAL 212 |
Table 1: Hypothetical docking results for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine with PBP4.
Experimental Workflow Diagram
A visual representation of the entire workflow ensures procedural clarity.
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Spectroscopic Elucidation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel heterocyclic compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of direct experimental spectra in publicly available databases, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to offer a robust predictive analysis. Furthermore, it outlines detailed, field-proven protocols for the acquisition of these crucial spectroscopic data, ensuring scientific integrity and reproducibility.
Introduction: The Significance of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, featuring a phenyl group at the 2-position, a methyl group at the 4-position, and a methanamine group at the 5-position, suggests its potential as a versatile scaffold for the development of new therapeutic agents. Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug discovery, enabling unambiguous structure confirmation and facilitating further investigation into its biological properties.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR, IR, and MS data for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, with the molecular formula C₁₁H₁₂N₂S and a molar mass of approximately 204.3 g/mol . These predictions are derived from the analysis of spectral data for related 2-phenyl-4-methyl-thiazole derivatives and general principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in a standard solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by neighboring functional groups and aromatic rings.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H (ortho) | 7.8 - 8.0 | Multiplet | 2H | Deshielded due to proximity to the electron-withdrawing thiazole ring. |
| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | 3H | Typical aromatic region. |
| -CH₂- (methanamine) | ~3.9 | Singlet | 2H | Adjacent to the thiazole ring and the amino group. |
| -CH₃ (thiazole) | ~2.5 | Singlet | 3H | Attached to the thiazole ring. |
| -NH₂ (amine) | 1.5 - 2.5 | Broad Singlet | 2H | Chemical shift can vary with concentration and solvent; signal may exchange with D₂O. |
Causality behind Predictions: The phenyl protons ortho to the thiazole ring are expected to be the most downfield due to the anisotropic effect and electron-withdrawing nature of the heterocyclic ring. The methanamine protons (-CH₂-) are deshielded by both the adjacent thiazole ring and the nitrogen atom. The methyl group on the thiazole ring will appear as a singlet in the typical benzylic/allylic region. The amine protons (-NH₂) will likely be a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen bonding.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=N (thiazole, C2) | 165 - 170 | Carbon in a C=N bond within a heteroaromatic ring. |
| C-S (thiazole, C5) | 145 - 150 | Carbon adjacent to sulfur and bearing the methanamine group. |
| C-CH₃ (thiazole, C4) | 140 - 145 | Carbon attached to the methyl group. |
| Phenyl C (ipso) | 130 - 135 | Carbon of the phenyl ring directly attached to the thiazole. |
| Phenyl C (ortho, meta, para) | 125 - 130 | Aromatic carbons. |
| -CH₂- (methanamine) | 37 - 45 | Aliphatic carbon attached to a nitrogen atom.[3] |
| -CH₃ (thiazole) | 15 - 20 | Methyl carbon attached to an aromatic ring. |
Causality behind Predictions: The carbons of the thiazole ring are expected to be significantly downfield due to their heteroaromatic nature. The carbon of the methanamine group will appear in the aliphatic region, with its chemical shift influenced by the adjacent nitrogen. The phenyl carbons will resonate in the typical aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (amine) | 3300 - 3500 | Medium, Sharp (two bands) | Asymmetric and symmetric stretching of the primary amine.[4][5][6] |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=N (thiazole) | ~1600 | Medium to Strong | Stretching |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| N-H (amine) | 1580 - 1650 | Medium | Bending (scissoring).[7] |
| C-N | 1020 - 1250 | Medium to Weak | Stretching |
Causality behind Predictions: The presence of a primary amine (-NH₂) is expected to give rise to two characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[4][5][6] The aromatic C-H and C=C stretching vibrations will be present in their typical regions. The C=N stretch of the thiazole ring is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is approximately 204.
-
Nitrogen Rule: As the molecule contains an even number of nitrogen atoms (two), the molecular ion peak should have an even m/z value.[8]
-
Major Fragmentation Pathways: The primary fragmentation is likely to be the benzylic cleavage, resulting in the loss of the aminomethyl group or the formation of a stable thiazolyl-methyl cation. Common fragmentation patterns for benzylamines involve the loss of NH₃.[9]
Predicted Fragmentation:
-
m/z [M-1]⁺: Loss of a hydrogen radical.
-
m/z [M-16]⁺: Loss of NH₂ radical.
-
m/z [M-30]⁺: Loss of CH₂NH₂ radical, leading to the stable 4-methyl-2-phenyl-1,3-thiazol-5-yl cation.
-
m/z 91: Tropylium ion, a common fragment from benzyl-containing compounds.
-
m/z 77: Phenyl cation.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized and validated protocols is paramount. The following sections provide detailed methodologies for acquiring NMR, IR, and MS spectra for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.
NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% (v/v) for chemical shift referencing (δ = 0.00 ppm).[2]
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup (e.g., 400 MHz NMR Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Tune the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Spectrum Acquisition:
-
Set the spectral width to approximately 220 ppm.[10]
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a 30-45° pulse angle to reduce the relaxation delay.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Caption: Workflow for IR data acquisition using an ATR accessory.
Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
A small amount of a volatile acid (e.g., formic acid, 0.1%) can be added to promote protonation and the formation of [M+H]⁺ ions.
-
-
Instrument Setup (e.g., Q-TOF Mass Spectrometer):
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
MS Spectrum Acquisition (Full Scan):
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.
-
-
MS/MS Spectrum Acquisition (Tandem MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Diagram 3: MS (ESI) Data Acquisition Workflow
Caption: Workflow for MS data acquisition using ESI.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, a compound of significant interest in medicinal chemistry. The provided data, derived from established spectroscopic principles and analysis of analogous structures, serves as a valuable resource for its identification and characterization. The inclusion of robust, step-by-step experimental protocols offers a practical framework for researchers to acquire high-quality, reproducible spectroscopic data, thereby ensuring the scientific rigor required for drug discovery and development endeavors.
References
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Royal Society of Chemistry. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
-
National Institutes of Health. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]
-
PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]
-
ResearchGate. (PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
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OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
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MassBank. Benzylamine. [Link]
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MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]
-
ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. [Link]
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eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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Methodological & Application
Protocol for using (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in cell-based assays
An Application Note and Protocol Guide for the Cellular Characterization of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Derivatives of thiazole are widely recognized for their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine , a novel investigational compound, in foundational cell-based assays. We present a postulated mechanism of action based on the established activities of related thiazole compounds and provide robust, step-by-step protocols for evaluating its cytotoxic and pro-apoptotic effects in cancer cell lines.
Introduction: The Thiazole Scaffold in Oncology
Thiazole-based compounds are of significant interest in drug discovery due to their ability to induce cell cycle arrest and apoptosis in cancer cells through multiple mechanisms of action.[4] Clinically relevant drugs such as the tyrosine kinase inhibitor Dasatinib feature a thiazole ring, underscoring the scaffold's importance.[5] (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (herein referred to as MPTM) is a synthetic derivative belonging to this promising class of molecules. Its structural features—a central thiazole ring substituted with a methyl group, a phenyl group, and a methanamine moiety—suggest a potential for significant biological activity.
This guide provides the necessary protocols to perform an initial characterization of MPTM's effects on cancer cells, focusing on two fundamental questions:
-
Does MPTM reduce the viability of cancer cells?
-
If so, does it induce programmed cell death (apoptosis)?
Compound Profile and Handling
Before initiating any cell-based assay, proper handling and preparation of the test compound are critical for reproducible results.
| Property | Details | Source/Note |
| IUPAC Name | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | - |
| Abbreviation | MPTM | For use in this document |
| Molecular Formula | C₁₁H₁₂N₂S | Inferred from structure |
| Molecular Weight | 204.29 g/mol | Inferred from structure |
| Appearance | Assumed to be a solid | - |
| Solubility | Expected to be poorly soluble in aqueous media. Soluble in DMSO. | Common for heterocyclic compounds |
Preparation of Stock Solutions
Proper preparation of a high-concentration stock solution is the first step in ensuring accurate and consistent dosing in cell culture experiments.
-
Primary Stock Solution (10 mM): Prepare a 10 mM stock solution of MPTM in cell culture-grade dimethyl sulfoxide (DMSO). For example, dissolve 2.04 mg of MPTM in 1 mL of DMSO.
-
Aliquot and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare fresh dilutions from the stock solution directly into the complete cell culture medium.
-
Vehicle Control: It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that would cause solvent-induced cytotoxicity, typically ≤0.5% (v/v).[4] All experiments must include a vehicle control group treated with the same final concentration of DMSO as the highest MPTM dose.
Postulated Mechanism of Action: Induction of Apoptosis
Many cytotoxic thiazole derivatives exert their anticancer effects by inducing apoptosis.[6][7] A common mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[8] We postulate that MPTM may act similarly by disrupting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This disruption leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: Postulated signaling pathway for MPTM-induced apoptosis in cancer cells.
Experimental Protocols and Workflows
The following protocols provide a framework for the initial in vitro evaluation of MPTM. Researchers should optimize parameters such as cell seeding density and incubation times based on the specific cell lines used.[9]
Workflow Overview
Caption: Experimental workflow for the in vitro evaluation of MPTM.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] It is used to determine the concentration of MPTM that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)[6]
-
96-well flat-bottom plates
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MPTM stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin or Cisplatin)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[4]
-
Compound Treatment:
-
Prepare serial dilutions of MPTM in complete medium from the 10 mM stock. A typical concentration range for initial screening is 0.1, 1, 5, 10, 25, 50, and 100 µM.[4]
-
Include a "vehicle control" (medium with the highest corresponding DMSO concentration) and a "no-treatment control" (medium only).
-
Include a positive control (e.g., Doxorubicin at its known IC₅₀).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. A 48-hour incubation is a common starting point.[4]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes on a shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log-transformed MPTM concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) in a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Quantification via Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[4]
Materials:
-
6-well plates
-
MPTM stock solution and complete medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁵ to 2 x 10⁵ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with MPTM at its predetermined IC₅₀ concentration (and optionally at 0.5x and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control group.
-
Cell Harvesting:
-
After treatment, collect the culture medium (which contains detached, potentially apoptotic cells).
-
Gently wash the adherent cells with PBS.
-
Harvest the remaining adherent cells by trypsinization.
-
Combine the collected medium and the trypsinized cells. Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells immediately using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation: The cell population will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane rupture)
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by MPTM compared to the vehicle control.
-
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| High variability in MTT assay | Inconsistent cell seeding; Edge effects in the 96-well plate. | Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate. |
| MPTM precipitates in media | Poor solubility; Exceeding the solubility limit. | Prepare fresh dilutions immediately before use. Ensure final DMSO is ≤0.5%. If precipitation persists, consider using a non-ionic surfactant like Pluronic F-68 in the medium. |
| Low Annexin V signal | Incubation time too short; Compound is cytostatic, not cytotoxic. | Increase the treatment duration (e.g., to 48 hours). Re-evaluate MTT data to confirm a cytotoxic effect. |
| High background necrosis in controls | Rough cell handling; Over-trypsinization. | Handle cells gently during harvesting and washing. Minimize trypsin exposure time. |
Conclusion
The protocols outlined in this application note provide a robust and validated starting point for investigating the biological effects of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. By first establishing a dose-dependent cytotoxic profile with the MTT assay and then confirming the induction of apoptosis via Annexin V/PI staining, researchers can efficiently characterize the primary anticancer mechanism of this novel thiazole derivative. These foundational assays are essential for making informed decisions in the early stages of the drug discovery pipeline.
References
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2012). Molecules. [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). RSC Advances. [Link]
-
Cytotoxicity Assay Protocol. (2022). Protocols.io. [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2023). World Journal of Advanced Research and Reviews. [Link]
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2016). Molecules. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2017). Assay Guidance Manual. [Link]
-
Cytotoxicity Assay Protocol v1. (2022). ResearchGate. [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]
-
In Vitro Cell Based Assays. (n.d.). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Cell based assays – Assay Development and Validation. (n.d.). Skanda Life Sciences. [Link]
-
Cell Based Assay Development. (n.d.). Rockland Immunochemicals Inc. [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2020). Research in Pharmaceutical Sciences. [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. [Link]
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- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Response to Query: Application of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in Animal Models
Subject Matter Expert Acknowledgment:
Upon conducting a comprehensive search of scientific literature, including chemical and biological databases, it has been determined that there is no publicly available, peer-reviewed research detailing the application of the specific compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine , in animal models for any specific disease.
Rationale for Inability to Fulfill Request:
The core requirements of your request emphasize scientific integrity, expertise, and the use of authoritative, verifiable references. To generate the requested detailed Application Notes and Protocols, a foundation of existing primary research is essential. This includes, but is not limited to:
-
Pharmacokinetic and Pharmacodynamic Data: Information on how the compound is absorbed, distributed, metabolized, and excreted in animal models.
-
Mechanism of Action: Published studies elucidating the biological pathways the compound modulates.
-
Efficacy and Toxicity Studies: Peer-reviewed data from in vivo experiments demonstrating a therapeutic effect and defining a safety profile.
-
Established Protocols: Previously published experimental designs that have been validated and accepted by the scientific community.
Without this foundational data for "(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine," it is not possible to create the requested content without resorting to speculation, which would violate the principles of scientific accuracy and trustworthiness.
General Context on the Thiazole Scaffold:
While the specific molecule you requested lacks documentation, the core chemical structure—a thiazole ring—is a well-recognized "privileged scaffold" in medicinal chemistry. Thiazole derivatives have been investigated for a wide array of therapeutic applications, including but not limited to:
-
Anti-inflammatory agents
-
Anticancer therapeutics
-
Antimicrobial compounds
-
Central nervous system modulators
The interest in this scaffold stems from its ability to participate in various biological interactions and its presence in numerous FDA-approved drugs.
Path Forward and Offer of Assistance:
As a Senior Application Scientist, my commitment is to provide accurate and actionable scientific information. Therefore, I cannot generate a guide for the compound specified.
However, I can offer the following alternative:
If you have a different, more established research compound (e.g., one with a known CAS number and existing publications) for which you would like a similar in-depth guide, please provide its name. I would be pleased to apply the same rigorous, structured approach to generate the detailed Application Notes and Protocols as originally requested.
Application Notes & Protocols: Investigating (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine as a Novel Kinase Inhibitor
An in-depth technical guide for researchers, scientists, and drug development professionals on the evaluation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine as a potential kinase inhibitor.
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Thiazole derivatives, in particular, have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[1][3] This guide provides a comprehensive framework for the investigation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, a compound representative of this promising class, as a potential kinase inhibitor.
Introduction: The Thiazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery. The thiazole ring system is a privileged structure in this context, with several thiazole-based drugs having reached the market.[1][2] The unique structural features of thiazole derivatives enable them to interact with the ATP-binding pocket of various kinases, leading to potent and selective inhibition.[2][3] This document outlines a systematic approach to evaluate the kinase inhibitory potential of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, from initial biochemical screening to cell-based validation.
Hypothesized Mechanism of Action and Potential Kinase Targets
Given the prevalence of thiazole derivatives as kinase inhibitors, it is plausible that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine targets kinases involved in oncogenic signaling pathways. Thiazole-containing compounds have been reported to inhibit a range of kinases, including serine/threonine kinases and tyrosine kinases.[1][3] Potential targets could include B-RAF, Cyclin-Dependent Kinases (CDKs), and Aurora Kinases, all of which are implicated in cell cycle progression and proliferation.[3]
A hypothetical mechanism of action could involve the compound binding to the ATP-binding site of a kinase, thereby preventing the phosphorylation of its downstream substrates. This would disrupt the signaling cascade and inhibit cellular processes such as proliferation and survival. The following diagram illustrates a simplified signaling pathway that could be targeted.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols
A tiered approach is recommended for the evaluation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, starting with broad screening and progressing to more specific cellular assays.
Objective: To determine the inhibitory activity and selectivity of the compound against a panel of protein kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and universal method for this purpose.[5]
Materials:
-
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
-
Recombinant protein kinases (a diverse panel is recommended)
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase buffer
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in DMSO. Create a dilution series of the compound.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control).
-
Incubate at the optimal temperature for the specific kinase (typically 30°C) for 1 hour.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. |
Objective: To confirm that the compound inhibits the target kinase within a cellular environment. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.[6]
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with a B-RAF mutation if B-RAF is the target)
-
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
-
Cell culture medium and supplements
-
Phospho-specific antibody for a downstream substrate (e.g., anti-phospho-ERK)
-
Total protein antibody for the downstream substrate (e.g., anti-ERK)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of the compound for a specified time.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
Strip the membrane and re-probe with the total protein antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal.
Objective: To assess the functional consequence of kinase inhibition on cell viability and proliferation.
Materials:
-
Cancer cell line
-
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a dilution series of the compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Workflow and Data Visualization
A systematic workflow is essential for the efficient evaluation of a potential kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor evaluation.
Quantitative data should be summarized in a clear and concise table for easy comparison.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular GI50 (nM) |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | e.g., B-RAF | Experimental Value | Experimental Value |
| Positive Control | e.g., B-RAF | Known Value | Known Value |
Conclusion
The protocols and workflow outlined in this guide provide a robust framework for the initial characterization of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine as a potential kinase inhibitor. By systematically evaluating its biochemical potency, cellular target engagement, and functional effects, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The thiazole scaffold continues to be a rich source of novel kinase inhibitors, and a thorough investigation of compounds like (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a critical step in the discovery of new targeted therapies.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis.
- Cell-based test for kinase inhibitors. (2020). INiTS.
Sources
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- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: A Phased Approach to Efficacy Testing of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
These application notes provide a comprehensive framework for the preclinical evaluation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, a novel thiazole derivative. The experimental design is structured in a phased, logic-driven manner, commencing with broad in vitro screening and culminating in targeted in vivo efficacy studies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale underpinning each experimental choice to ensure robust and reproducible findings.
The thiazole moiety is a key structural feature in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2][3][4][5] Given the therapeutic potential of this chemical class, a systematic investigation into the efficacy of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is warranted.
Phase I: In Vitro Characterization and Target Identification
The initial phase focuses on determining the cytotoxic and antiproliferative potential of the compound across a diverse panel of cancer cell lines. This broad screening approach is crucial for identifying responsive cancer types and prioritizing indications for further investigation.[6][7][8][9]
Multi-Lineage Cancer Cell Viability Screening
The primary objective is to assess the compound's ability to inhibit cell growth or induce cell death in a variety of human cancer cell lines.
Protocol: MTT/MTS Cell Viability Assay
The MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
-
Cell Seeding: Plate cells from various cancer lineages (e.g., breast, lung, colon, leukemia) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT/MTS Reagent Addition: Following the incubation period, add MTT or MTS reagent to each well and incubate for 1-4 hours.[11][12]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[11][13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT116 | Colon | |
| K562 | Leukemia | |
| Additional Cell Lines |
Mechanism of Action: Apoptosis vs. Necrosis
To understand how the compound induces cell death, it is essential to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat a responsive cell line (identified in Phase 1.1) with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Target Engagement and Pathway Analysis
Identifying the molecular target(s) of the compound is a critical step in understanding its mechanism of action.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying drug-target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[14][15][16]
-
Cell Treatment: Treat intact cells with the compound or vehicle.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions.
-
Protein Detection: Analyze the soluble fraction for the presence of a suspected target protein using Western blotting. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.
Protocol: Western Blotting for Key Signaling Pathways
Western blotting allows for the analysis of specific protein expression in cell extracts, providing insights into the signaling pathways affected by the compound.[17][18][19]
-
Protein Extraction: Treat responsive cells with the compound at its IC50 concentration for various time points and extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[17]
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in apoptosis (e.g., Caspase-3, PARP) and cell cycle regulation (e.g., p21, Cyclin D1) pathways, followed by incubation with a secondary antibody.[18]
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the expression of specific genes in response to compound treatment.[20][21][22][23]
-
RNA Extraction and cDNA Synthesis: Treat cells as in the Western blot protocol, extract total RNA, and reverse transcribe it to cDNA.
-
qPCR Reaction: Perform qPCR using primers for genes of interest (e.g., BAX, BCL-2).
-
Data Analysis: Quantify the relative gene expression changes using the ΔΔCt method.
Visualization of Experimental Workflow:
Caption: Phase I In Vitro Workflow.
Phase II: In Vivo Efficacy and Pharmacokinetics
Promising results from the in vitro phase justify the progression to in vivo studies to assess the compound's efficacy and safety in a living organism.[24][25][26][27][28]
Animal Model Selection
Human tumor xenografts in immunocompromised mice are a well-established model for predicting clinical outcomes of anticancer drugs.[24][25]
-
Model: Athymic Nude or SCID mice.
-
Tumor Implantation: Subcutaneous or orthotopic injection of a responsive cancer cell line.
Efficacy Study Design
The primary goal is to determine if the compound can inhibit tumor growth in vivo.
Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Establishment: Inoculate mice with cancer cells. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Dosing: Administer (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine at various doses and schedules (e.g., daily, twice weekly). Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is crucial for optimizing dosing and predicting clinical efficacy.[29][30][31][32][33]
Protocol: Pharmacokinetic Analysis
-
Dosing: Administer a single dose of the compound to a cohort of mice.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the compound over time.
-
PK Parameters: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Protocol: Pharmacodynamic Analysis
-
Dosing and Tissue Collection: Treat tumor-bearing mice with the compound. At various time points, collect tumor and plasma samples.
-
Biomarker Analysis: Analyze the tumor tissue for changes in the biomarkers identified in Phase 1.3 (e.g., cleaved Caspase-3 levels by Western blot) to confirm target engagement and downstream effects in vivo.
Visualization of In Vivo Experimental Logic:
Caption: Phase II In Vivo Logic Flow.
Phase III: Data Analysis and Interpretation
Statistical Methods
-
In Vitro: Use non-linear regression to calculate IC50 values. For mechanistic studies, use t-tests or ANOVA to compare treatment groups.
-
In Vivo: Employ repeated measures ANOVA to analyze tumor growth curves. Use survival analysis (Kaplan-Meier) if applicable.
Data Presentation for In Vivo Efficacy:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0 | |
| Compound (Low Dose) | |||
| Compound (Mid Dose) | |||
| Compound (High Dose) | |||
| Positive Control |
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Topic: A Systematic Framework for Determining the Optimal Experimental Concentration of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine and Other Novel Thiazole Derivatives
An Application Note from the Senior Scientist's Desk
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine represents a novel investigational compound built upon this promising scaffold. A critical, yet often underestimated, step in the preclinical evaluation of any new chemical entity is the systematic determination of its optimal experimental concentration. An inappropriate concentration can lead to misleading results, such as off-target effects at excessive doses or false negatives at insufficient ones. This guide provides a comprehensive, phased approach for researchers to logically and efficiently identify the optimal concentration range for novel compounds like (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, ensuring data integrity and reproducibility from the benchtop to more complex biological systems.
Section 1: The Foundation - Pre-Experimental Characterization
Before any biological experiment, a thorough characterization of the compound is non-negotiable. This foundational step prevents common pitfalls that can invalidate downstream results.
1.1. Compound Purity and Identity Verification The first principle of any robust study is knowing precisely what you are testing. The identity and purity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine should be confirmed via analytical methods such as NMR spectroscopy and mass spectrometry. Purity, ideally >95%, should be assessed using HPLC. Impurities can have their own biological effects, confounding data interpretation.
1.2. Solubility Assessment: The Gateway to Bioavailability A compound's efficacy is contingent on its ability to be solubilized in assay media. Poor solubility is a leading cause of failure in high-throughput screening and can produce artifacts.[3][4][5] Early solubility testing is therefore essential.
Protocol: Kinetic Solubility Assessment via Nephelometry
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into your primary aqueous buffer or cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter.
-
Analysis: The concentration at which a significant increase in turbidity is observed marks the limit of kinetic solubility. This concentration should be well above the highest concentration planned for your cellular assays.
1.3. Solution Stability The stability of the compound in your chosen solvent and experimental medium is critical for ensuring that the concentration remains constant throughout the experiment's duration.[6] A simple stability study can be performed by preparing the compound in the final assay medium, incubating it under experimental conditions (e.g., 37°C, 5% CO₂) for the longest planned experimental duration (e.g., 72 hours), and quantifying the remaining parent compound via LC-MS.
Section 2: Phase I - In Vitro Concentration Scoping via Cytotoxicity Profiling
The initial goal in a cellular context is to define the concentration range that is tolerated by the cells. This establishes an "operational window" for subsequent functional experiments, separating specific biological effects from general cellular toxicity.
2.1. Critical Preliminary Step: Vehicle Toxicity Assessment Most small molecules are dissolved in vehicles like DMSO, which can be toxic to cells at certain concentrations.[7] It is imperative to determine the maximum non-toxic concentration of the vehicle in your specific cell model before testing your compound.
Protocol: Determining Maximum Non-Toxic Vehicle Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the density optimized for your viability assay and allow them to adhere overnight.
-
Vehicle Dilution: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete culture medium, typically ranging from 5% down to 0.01% (v/v).
-
Treatment: Replace the old medium with the medium containing the different vehicle concentrations. Include a "no-vehicle" control (medium only).[8]
-
Incubation: Incubate the plate for the longest duration planned for your experiments (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay as described in Section 2.3.
-
Analysis: The highest vehicle concentration that does not cause a significant decrease in cell viability (e.g., >95% viability compared to the no-vehicle control) is the maximum allowable concentration for your compound experiments. Typically, this is ≤0.5% for most cell lines.[8][9]
2.2. Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay The CellTiter-Glo® assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.[10] Its luminescent readout makes it less susceptible to interference from colored compounds compared to colorimetric assays like MTT.[11]
-
Cell Seeding: In a white, clear-bottom 96-well plate, seed 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X concentration serial dilution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in culture medium. A broad range is recommended for the initial screen (e.g., 100 µM to 1 nM), with 8-10 concentrations spaced logarithmically.[12][13]
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Also include wells for "vehicle control" and "untreated control".
-
Incubation: Incubate for a relevant duration (e.g., 48 or 72 hours), depending on the expected mechanism and cell doubling time.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
2.3. Data Analysis and Interpretation
-
Normalization: Calculate the percentage of cell viability for each concentration by normalizing the raw luminescence data to the vehicle control, which represents 100% viability.
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log-transformed compound concentration (X-axis).
-
Non-Linear Regression: Use a statistical software package like GraphPad Prism to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).[15][16]
-
Determine CC50: From the curve fit, determine the 50% cytotoxic concentration (CC50). This is the concentration of the compound that reduces cell viability by 50%.
Table 1: Example Data for CC50 Determination
| Concentration (µM) | Log Concentration | % Viability (Normalized) |
|---|---|---|
| 100 | 2.00 | 5.2 |
| 30 | 1.48 | 15.8 |
| 10 | 1.00 | 48.9 |
| 3 | 0.48 | 85.1 |
| 1 | 0.00 | 95.3 |
| 0.3 | -0.52 | 98.7 |
| 0.1 | -1.00 | 99.5 |
| 0 (Vehicle) | - | 100.0 |
Caption: The relationship between EC50, CC50, and the therapeutic window.
Section 4: Phase III - Transitioning to In Vivo Models
Translating an effective in vitro concentration to an in vivo dose is a complex process that requires careful consideration of pharmacokinetic and pharmacodynamic principles. The in vitro EC50 is a starting point for hypothesis generation, not a direct conversion factor. [17] 4.1. Rationale: From Concentration to Dose The goal of initial in vivo studies is to determine a dose that achieves and maintains a plasma/tissue concentration at or above the in vitro EC50 without causing unacceptable toxicity.
4.2. Protocol Principles: Dose-Range Finding (DRF) Study A DRF study is a foundational preclinical experiment designed to identify the Maximum Tolerated Dose (MTD). [18][19]The MTD is the highest dose that can be administered without causing life-threatening toxicity or unacceptable adverse effects (e.g., >20% body weight loss). [20][21]
-
Animal Model Selection: Choose a relevant species, typically rodents for initial studies.
-
Dose Selection:
-
Start with a low dose, informed by in vitro data and any literature on similar compounds.
-
Use a dose escalation scheme (e.g., modified Fibonacci sequence) in small cohorts of animals (e.g., 3 per group). [17]3. Administration: Use the intended clinical route of administration (e.g., oral, intravenous).
-
-
Monitoring: Closely monitor animals for clinical signs of toxicity, changes in behavior, and body weight for a defined period.
-
Endpoint: The MTD is established based on these observations. This MTD then becomes the high dose for subsequent, larger-scale efficacy studies. [19]
Caption: A simplified workflow for transitioning from in vitro data to in vivo studies.
Summary
Determining the optimal concentration for a novel compound like (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a multi-stage process that forms the bedrock of reliable preclinical research. By systematically progressing from basic characterization and broad cytotoxicity screening to specific functional assays and finally to in vivo dose-finding, researchers can build a robust data package. This phased approach ensures that the selected concentrations are relevant, effective, and non-toxic, ultimately increasing the probability of generating meaningful and translatable scientific insights.
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Application Note: Preparation, Storage, and Handling of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine Stock Solutions
An Application Guide by Gemini Scientific
Abstract
This document provides a comprehensive, field-proven guide for the preparation, handling, storage, and quality control of stock solutions for the compound (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. As a versatile thiazole derivative, this compound and others like it are pivotal in various research and drug discovery pipelines.[1][2] Ensuring the accuracy, stability, and purity of the initial stock solution is a non-negotiable prerequisite for generating reproducible and reliable experimental data.[3] This guide is intended for researchers, chemists, and drug development professionals, offering a framework built on established best practices to maintain compound integrity from vial to assay.
Compound Properties and Critical Safety Considerations
A thorough understanding of the compound's physicochemical properties and associated hazards is the foundation of safe and effective handling.
Physicochemical Data Summary
The key properties of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine are summarized below. This data is essential for accurate calculations and preparation.
| Property | Value | Source(s) |
| IUPAC Name | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | [4] |
| CAS Number | 165735-95-5 | [4][5] |
| Molecular Formula | C₁₁H₁₂N₂S | [4][5] |
| Molecular Weight | 204.29 g/mol | [4] |
| Appearance | Typically a solid or powder | [1][6] |
| Melting Point | ~230 °C | [5] |
Safety & Handling: A Mandate for Precaution
While a specific, comprehensive safety data sheet (SDS) for this exact compound may not always be accessible, compounds with similar thiazole and amine functionalities warrant careful handling. The following precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling the compound in solid or solution form.[7]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particulates.[8] Similar compounds are known to cause respiratory irritation.[9]
-
Exposure Risks: Thiazole derivatives can cause skin and serious eye irritation.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8]
Scientist's Note: Before beginning any work, it is imperative to consult the vendor-supplied Safety Data Sheet (SDS) for the specific lot number you are using. If an SDS is unavailable, the compound should be handled as if it were hazardous.
The Science of a Perfect Stock Solution
A stock solution is the cornerstone of quantitative biological and chemical assays. Inaccuracies at this stage will propagate and amplify through every subsequent dilution, compromising the integrity of the entire experiment.[3]
The Critical Choice of Solvent
The ideal solvent must fully dissolve the compound without degrading it or interfering with the downstream application.
-
Default Recommendation (DMSO): For most small organic molecules intended for biological screening, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice.[10][11] It possesses high solvating power for a wide range of compounds. Thiazole derivatives are frequently prepared in DMSO for biological testing.[12][13]
-
Solvent Purity: Always use anhydrous, high-purity (≥99.9%) solvent. Water can promote hydrolysis of the compound or, in the case of DMSO, cause issues upon freezing.
-
Assay Compatibility: The primary drawback of DMSO is its potential for cytotoxicity or off-target effects in cell-based assays, typically at concentrations above 0.5%.[6][14] It is crucial to ensure the final concentration of DMSO in the working solution is well-tolerated by your experimental system, and a vehicle control (medium with the same final DMSO concentration) must always be included.[14]
Ensuring Stability: The Aliquot and Storage Doctrine
Chemical stability is time and condition-dependent. Proper storage is not passive; it is an active measure to preserve the compound's integrity.
-
The Freeze-Thaw Menace: Repeatedly freezing and thawing a stock solution is a primary cause of compound degradation. Water condensation, precipitation, and chemical breakdown can occur.
-
The Aliquoting Strategy: The most effective countermeasure is to aliquot the primary stock solution into single-use volumes in tightly sealed vials (e.g., cryovials).[6] This ensures that the main stock is not repeatedly temperature-cycled.
-
Storage Conditions: Unless otherwise specified by the manufacturer, store stock solutions at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage (>6 months).[6][14] The solid compound should be stored at -20°C.[6] Always protect from light.
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the step-by-step preparation of a 10 mM stock solution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in DMSO.
Required Materials & Equipment
-
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Spatula and weigh paper/boat
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
-
Sterile, amber or opaque cryovials for aliquoting
-
Appropriate PPE (gloves, safety glasses, lab coat)
Step-by-Step Methodology
Step 1: Pre-Weighing Preparations Allow the vial containing the solid compound to equilibrate to room temperature for at least 20-30 minutes before opening.
-
Rationale: This critical step prevents atmospheric moisture from condensing on the cold, potentially hygroscopic powder, which would introduce weighing errors and potential compound instability.
Step 2: Calculation Calculate the mass of the compound required. For a 10 mM (0.010 mol/L) stock solution:
-
Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
Example for 1 mL (0.001 L) of 10 mM stock: Mass (g) = 0.010 mol/L × 204.29 g/mol × 0.001 L = 0.00204 g Mass (mg) = 2.04 mg
Step 3: Weighing the Compound Using an analytical balance, carefully weigh out the calculated mass (e.g., 2.04 mg) onto weigh paper.
-
Rationale: Precision in weighing is paramount. An accurate mass is the first step toward an accurate final concentration. For masses under 5 mg, it is advisable to weigh a larger quantity (e.g., 10.2 mg) and dissolve it in a proportionally larger volume (e.g., 5 mL) to minimize relative weighing error.
Step 4: Dissolution Transfer the weighed powder into the appropriately sized volumetric flask. Add approximately 70-80% of the final required volume of anhydrous DMSO (e.g., 700-800 µL for a 1 mL final volume). Cap the flask and vortex vigorously for 1-2 minutes to dissolve the compound.
-
Scientist's Note: If the compound does not dissolve readily, brief sonication (5-10 minutes) in a room temperature water bath can be effective.[15] Avoid excessive heating, as it may degrade the compound. Visually inspect against a light source to ensure no solid particulates remain.
Step 5: Final Volume Adjustment Once the solid is fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask. Cap and invert the flask 10-15 times to ensure a homogenous solution.
-
Rationale: Using a Class A volumetric flask and bringing it to the final volume after dissolution ensures the highest degree of concentration accuracy.
Step 6: (Optional) Sterilization If the stock solution is for use in sterile cell culture, it can be sterilized by passing it through a 0.2 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter).
-
Rationale: While DMSO is bactericidal, this step provides an additional layer of security against contamination.[6] Note that this may introduce a minor loss of volume.
Step 7: Aliquoting and Storage Dispense the final stock solution into single-use, clearly labeled cryovials.
-
Labeling: Each vial must be labeled with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[6][14]
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the protocol, emphasizing key decision and action points.
Caption: A flowchart detailing the key steps for preparing accurate and stable stock solutions.
Quality Control and Validation: Trust but Verify
For applications in regulated environments or high-stakes drug discovery, validating the stock solution's concentration and stability is essential.[16]
-
Concentration Verification: The concentration of the stock solution can be confirmed using techniques like HPLC with a UV detector against a standard curve or by quantitative NMR (qNMR).
-
Stability Assessment: Stability can be assessed by analyzing the purity and concentration of a stored aliquot at various time points (e.g., 1, 3, 6 months) and comparing it to a freshly prepared standard.[16][17] The acceptable range for stability is typically between 98% and 102% of the initial concentration.[17]
References
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ChemBK. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE - Physico-chemical Properties. [Link]
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Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]
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Captivate Bio. SMALL MOLECULES - Frequently Asked Questions. [Link]
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PubChem. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link]
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Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E, E67, o259. [Link]
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Application Notes and Protocols for the Quantification of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in Biological Samples
Introduction: The Analytical Imperative for a Novel Thiazole Amine
The compound (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a novel investigational molecule featuring a core thiazole scaffold, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2][3] As this molecule progresses through the drug development pipeline, from early-stage discovery to preclinical and clinical trials, the necessity for robust, accurate, and precise bioanalytical methods to quantify its concentration in biological matrices becomes paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the quantitative determination of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in common biological samples such as plasma and urine.
The primary amine functionality and the aromatic systems of the analyte suggest that it will be amenable to reversed-phase chromatography and possess a UV chromophore. Its presence in complex biological matrices necessitates efficient sample preparation to remove interfering endogenous components like proteins and phospholipids.[4] This guide will detail two distinct, fit-for-purpose analytical methods: a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies requiring low limits of quantification, and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for applications where higher concentrations are expected.
Both methods are presented with detailed, step-by-step protocols and are grounded in the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale and Application: LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its superior sensitivity, selectivity, and speed.[9] This method is ideal for pharmacokinetic and toxicokinetic studies where low concentrations of the analyte are expected.
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[4][10][11]
-
To 100 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine: Precursor ion > Product ion (To be determined by direct infusion of a standard solution).
-
Internal Standard: Precursor ion > Product ion (To be determined by direct infusion of a standard solution).
-
-
Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Gas 1 (Nebulizer Gas): ~50 psi
-
Gas 2 (Turbo Gas): ~60 psi
-
Curtain Gas: ~35 psi
-
Collision Gas (CAD): ~Medium
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples of known concentrations.
Method 2: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Rationale and Application: HPLC with UV detection is a robust and widely available technique.[12][13][14] While less sensitive than LC-MS/MS, it is suitable for applications where analyte concentrations are expected to be in the higher ng/mL to µg/mL range, such as in vitro metabolism studies or analysis of formulations. The presence of aromatic rings in the analyte's structure suggests it will have a UV absorbance suitable for detection.
Experimental Protocol: HPLC-UV
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique than protein precipitation and can provide a cleaner extract.[10][11][15]
-
To 200 µL of urine or plasma sample, standard, or QC in a glass tube, add 50 µL of 1 M NaOH to basify the sample and ensure the analyte is in its free base form.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC-UV system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic or Gradient Elution: An isocratic elution (e.g., 60:40 Mobile Phase A:B) or a simple gradient can be developed based on the retention of the analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 20 µL
Data Analysis
Quantification is based on the peak area of the analyte, which is compared to a calibration curve prepared in the same biological matrix.
Bioanalytical Method Validation Protocol
A rigorous validation of the chosen analytical method is crucial to ensure the reliability of the data.[5][7][8] The validation should be performed in accordance with FDA guidelines and should assess the following parameters:[6]
| Parameter | Purpose | Acceptance Criteria |
| Selectivity and Specificity | To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte and internal standard. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the internal standard. |
| Calibration Curve | To demonstrate the relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy and Precision | To determine the closeness of the measured concentrations to the true values and the reproducibility of the measurements. | At least 3 concentrations (low, mid, high QC) with 5 replicates per run, over at least 3 runs. Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[5] |
| Recovery | To assess the efficiency of the extraction procedure. | Consistent and reproducible at low, mid, and high concentrations. |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix in LC-MS/MS. | The coefficient of variation of the matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).[16][17] | Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, short-term bench-top, long-term storage). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. Accuracy within 80-120% and precision ≤20%.[5] |
Visualizing the Workflow
Caption: General workflow for the quantification of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in biological samples.
Conclusion and Further Considerations
The choice between the LC-MS/MS and HPLC-UV methods will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the sample throughput. For regulated bioanalysis supporting clinical trials, the LC-MS/MS method is strongly recommended.
It is imperative to use a suitable internal standard, preferably a stable isotope-labeled version of the analyte, for LC-MS/MS analysis to correct for variability in sample preparation and instrument response. For HPLC-UV, a structurally similar compound with a comparable retention time and UV absorbance can be employed.
The protocols provided herein serve as a robust starting point for method development. Optimization of the chromatographic conditions, sample preparation techniques, and mass spectrometric parameters will be necessary to achieve the desired performance for the specific application. Adherence to regulatory guidelines for method validation is essential to ensure the generation of high-quality, reliable data in the development of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine as a potential therapeutic agent.
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Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). MDPI. Retrieved from [Link]
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
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DETERMINATION OF BIOGENIC AMINES IN WINES BY HPLC-UV AND LC-ESI-MS. (n.d.). Retrieved from [Link]
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Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. (2023). PMC - NIH. Retrieved from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved from [Link]
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Environmentally benign Synthesis and Biological Activity of Benzo[d] Thiazol-2-yl) Phenyl)-N-(5-aryl-1H-1, 2, 3-Triazol-1-yl) Methanamines. (n.d.). Academia.edu. Retrieved from [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Retrieved from [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central. Retrieved from [Link]
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Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (n.d.). PubMed. Retrieved from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. Retrieved from [Link]
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Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Retrieved from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
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Bioanalytical Method Validation. (2020). YouTube. Retrieved from [Link]
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Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]
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USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved from [Link]
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Use of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in high-throughput screening
Application Note & Protocol
High-Throughput Screening for Novel Antimicrobial Agents: A Hypothetical Application of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Abstract
This document provides a detailed methodological framework for the utilization of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine within a high-throughput screening (HTS) campaign aimed at the discovery of novel antimicrobial agents. While specific HTS data for this particular compound is not extensively published, its core thiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities, including antibacterial and antifungal effects.[1][2][3] This application note, therefore, presents a scientifically rigorous, albeit hypothetical, protocol for screening this compound and a larger library against a validated bacterial target, DNA gyrase. The protocols herein cover all critical stages of an HTS campaign, from initial assay development and validation to primary screening, hit confirmation, and preliminary structure-activity relationship (SAR) analysis.
Introduction: The Thiazole Scaffold and a Hypothetical Target
The thiazole ring is a five-membered heterocyclic nucleus that is a cornerstone in medicinal chemistry, integral to the structure of drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[2][4] The diverse biological activities of thiazole derivatives make them attractive candidates for drug discovery programs.[5][6][7] (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (herein referred to as C11H12N2S, based on its molecular formula) is a small molecule featuring this privileged scaffold.[8]
Given the established antimicrobial potential of many thiazole-containing compounds, we hypothesize a screening campaign to identify inhibitors of a crucial bacterial enzyme.[1][9] For the purpose of this protocol, we have selected Escherichia coli DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and a validated target for antibiotics. Inhibition of DNA gyrase leads to the cessation of bacterial growth and cell death.
This guide will provide researchers with a comprehensive, step-by-step protocol for a fluorescence-based HTS assay designed to identify inhibitors of E. coli DNA gyrase, using C11H12N2S as a representative test compound within a larger library.
Assay Development and Validation: Building a Robust Screening Platform
The foundation of any successful HTS campaign is a robust, reproducible, and sensitive assay.[10] Here, we describe the development of a fluorescence polarization (FP) based assay, a homogenous format well-suited for HTS due to its simplicity and reduced susceptibility to certain types of interference.[11]
Principle of the FP Assay: The assay measures the change in the polarization of fluorescently labeled DNA upon binding by DNA gyrase. In the unbound state, the small, fluorescently labeled DNA tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the large DNA gyrase enzyme, the complex tumbles much more slowly, leading to a high polarization signal. An inhibitor that prevents this binding will result in a low polarization signal, which is the basis for hit identification.
Protocol 2.1: Optimization of Assay Conditions
-
Objective: To determine the optimal concentrations of DNA gyrase and fluorescently labeled DNA substrate that provide a stable and significant assay window.
-
Materials:
-
E. coli DNA Gyrase (purified enzyme)
-
Fluorescently labeled DNA probe (e.g., a 30-mer oligonucleotide with a 5' fluorescein label)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 1 mM ATP.
-
384-well, low-volume, black, flat-bottom plates.
-
Fluorescence plate reader with polarization capabilities.
-
-
Methodology:
-
Prepare a 2x stock of the fluorescent DNA probe at 20 nM in Assay Buffer.
-
Create a serial dilution of 2x DNA gyrase in Assay Buffer, ranging from 0 to 500 nM.
-
In a 384-well plate, add 10 µL of each DNA gyrase dilution.
-
Add 10 µL of the 20 nM fluorescent DNA probe to all wells. The final probe concentration will be 10 nM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
Causality: The goal is to find the lowest enzyme concentration that gives a maximal and stable FP signal, ensuring the assay is sensitive to inhibition while conserving expensive reagents.
-
Protocol 2.2: Assay Validation and Z'-Factor Calculation
-
Objective: To assess the quality and robustness of the optimized assay for HTS by calculating the Z'-factor.[12][13][14]
-
Methodology:
-
Based on Protocol 2.1, select the optimal concentration of DNA gyrase (e.g., 50 nM).
-
Prepare a 384-well plate with 192 wells dedicated to the positive control and 192 wells for the negative control.
-
Negative Control (High Signal): Add 10 µL of 100 nM DNA gyrase (2x concentration) and 10 µL of 20 nM fluorescent DNA probe (2x concentration) to 192 wells.
-
Positive Control (Low Signal): Add 10 µL of Assay Buffer (no enzyme) and 10 µL of 20 nM fluorescent DNA probe (2x concentration) to 192 wells.
-
Incubate and read the plate as described previously.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the controls.[13]
-
Trustworthiness: An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[13][15] This indicates a large separation between the control signals with low variability, ensuring that hits can be reliably distinguished from noise.[16]
-
| Parameter | Mean FP (mP) | Standard Deviation (mP) | Calculated Z'-Factor | Assay Quality |
| Negative Control (Enzyme + Probe) | 250 | 10 | 0.78 | Excellent |
| Positive Control (Probe only) | 80 | 8 | ||
| Table 1: Hypothetical Z'-Factor Calculation Data. An acceptable Z'-factor confirms the assay's suitability for a full-scale HTS campaign. |
The High-Throughput Screening Campaign
With a validated assay, the screening of a large compound library can commence. This phase involves automated liquid handling to rapidly test thousands of compounds.[10][17]
Workflow for HTS Campaign
Caption: High-throughput screening workflow from compound plating to primary hit identification.
Protocol 3.1: Primary Screening
-
Objective: To screen a compound library at a single concentration to identify initial "hits" that inhibit DNA gyrase.
-
Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer 100 nL of each compound from the library stock plates (typically 10 mM in DMSO) to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 20 µL assay volume. C11H12N2S would be one of the compounds in this library.
-
Plate Layout: Each plate should contain:
-
352 wells for library compounds.
-
16 wells for negative controls (enzyme + probe + DMSO).
-
16 wells for positive controls (probe + DMSO, no enzyme).
-
-
Reagent Addition:
-
Add 10 µL of 2x DNA gyrase (100 nM) to all compound and negative control wells. Add 10 µL of Assay Buffer to positive control wells.
-
Add 10 µL of 2x fluorescent DNA probe (20 nM) to all wells.
-
-
Incubation and Reading: Incubate and read the plates as established in the validation phase.
-
-
Data Analysis and Hit Selection:
-
Normalization: The raw data from each well is normalized to the plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (μ_neg - signal_cpd) / (μ_neg - μ_pos)
-
Z-Score Calculation: For each compound well, a Z-score is calculated to determine its statistical significance: Z-score = (signal_cpd - μ_compounds) / σ_compounds
-
Hit Criteria: Compounds with a Z-score of less than -3 are typically considered primary hits, indicating a statistically significant decrease in fluorescence polarization.
-
Hit Confirmation and Characterization
Primary hits from an HTS campaign require rigorous follow-up to confirm their activity and rule out false positives.[18] This multi-step process is crucial for ensuring that resources are focused on the most promising compounds.[19]
Hit Validation Cascade
Caption: A typical workflow for validating hits from a primary HTS campaign.
Protocol 4.1: Dose-Response and IC50 Determination
-
Objective: To quantify the potency of the confirmed hits by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[20][21]
-
Methodology:
-
Obtain fresh, powdered samples of the hit compounds, including C11H12N2S if it was identified as a hit.
-
Prepare a 10-point, 3-fold serial dilution series for each compound, starting from 100 µM.
-
Test each concentration in triplicate in the primary FP assay.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[22][23]
-
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| C11H12N2S (Hypothetical Hit) | 5.2 | 1.1 | 98.5 |
| Control Inhibitor (e.g., Novobiocin) | 0.8 | 1.0 | 100 |
| Hit Compound 2 | 12.8 | 0.9 | 95.2 |
| Table 2: Hypothetical Dose-Response Data for Confirmed Hits. |
Protocol 4.2: Counter-Screening for False Positives
-
Objective: To eliminate compounds that interfere with the assay technology rather than the biological target.[24][25][26]
-
Rationale: False positives can arise from various sources, such as compound autofluorescence or aggregation.[27] Counter-screens are designed to identify these artifacts.
-
Methodology:
-
Autofluorescence Check: Screen the hit compounds in Assay Buffer without the fluorescent probe. Any compound generating a signal is a potential fluorescent artifact.
-
Assay Interference Screen: Run the assay in the absence of the DNA gyrase enzyme. Active compounds in this format may be interfering with the fluorescent probe itself.
-
Orthogonal Assay: A crucial step is to use a different assay technology to confirm inhibition.[28] For DNA gyrase, a gel-based supercoiling assay could be used. In this assay, the enzyme converts supercoiled plasmid DNA to a relaxed form. An inhibitor will prevent this conversion, which can be visualized on an agarose gel. This confirms that the compound's activity is not an artifact of the FP format.
-
Preliminary Structure-Activity Relationship (SAR) Studies
Once a validated hit, such as C11H12N2S, is confirmed, the next phase of drug discovery involves understanding the relationship between its chemical structure and its biological activity.[29][30][31][32]
-
Objective: To identify which parts of the hit molecule are essential for its activity and which can be modified to improve potency, selectivity, and drug-like properties.[33]
-
Methodology:
-
Analog Procurement/Synthesis: Obtain or synthesize analogs of C11H12N2S with systematic modifications to different parts of the molecule (the phenyl ring, the methyl group, the methanamine group).
-
IC50 Determination: Test these analogs in the primary assay to determine their IC50 values.
-
SAR Logic Diagram
Caption: Hypothetical SAR illustrating how structural modifications can impact biological activity.
Conclusion
This application note provides a comprehensive and technically detailed guide for a hypothetical HTS campaign using (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine as a starting point for antimicrobial drug discovery. By following a structured approach of assay development, validation, primary screening, and rigorous hit confirmation, researchers can efficiently identify and validate novel inhibitors of bacterial DNA gyrase. The principles and protocols outlined here are broadly applicable to HTS campaigns for other biological targets and serve as a robust framework for initiating small molecule discovery projects.
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Gontijo, J. V. P., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]
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Technology Networks. (2025). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
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ChemBK. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE. [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]
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NIH. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
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Creative Biolabs. (n.d.). Secondary Screening. [Link]
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Wikipedia. (n.d.). Z-factor. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Creative Biolabs. (n.d.). Counter-Screen Service. [Link]
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Application Note: A Framework for Identifying the Biological Activity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine Using Phenotypic Screening
Introduction
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a synthetic compound featuring a phenylthiazole core. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active agents and FDA-approved drugs.[1][2] The thiazole ring is a versatile scaffold found in compounds with a wide array of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] Derivatives of the phenylthiazole scaffold, in particular, have been investigated as potent inhibitors of enzymes like xanthine oxidase and lanosterol 14α-demethylase (CYP51), highlighting its potential as a privileged structure in drug design.[2][5][6]
Given that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is not yet associated with a specific biological target, this guide provides a comprehensive framework for its initial characterization and screening. The objective is to empower researchers to systematically investigate its potential biological effects using a robust, cell-based phenotypic screening workflow. This process is fundamental to the early stages of drug discovery, where the goal is to identify novel compounds with desired biological activities.[7]
This document outlines the essential steps, from ensuring the compound's quality and integrity to designing and executing a primary cellular screen, and finally, analyzing the data to identify a validated "hit." As a model, we will describe a workflow to screen for modulators of a generic, well-characterized signaling pathway—the NF-κB pathway—which is a frequent target in drug discovery due to its role in inflammation and immunity.
Part 1: Foundational Compound Quality Control
Before committing to a screening campaign, it is imperative to establish the identity, purity, and solubility of the test compound. Failure to do so can lead to irreproducible results and wasted resources. This principle is a cornerstone of best practices in compound management for high-throughput screening (HTS).[8]
Protocol 1.1: Purity and Identity Confirmation by LC-MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the identity (by mass) and assessing the purity (by chromatographic peak area) of a small molecule. A compound's purity should ideally be >95% to ensure that any observed biological activity is attributable to the compound itself and not to impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in a suitable solvent (e.g., DMSO). Dilute this stock to a final concentration of 10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water).
-
Chromatography: Inject 5 µL of the diluted sample onto a C18 reverse-phase HPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode.
-
Scan for the expected molecular ion [M+H]⁺ for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Expected m/z ≈ 219.09).
-
-
Data Analysis:
-
Confirm the presence of the major peak at the expected retention time with the correct mass-to-charge ratio.
-
Integrate the peak area of the compound and any impurity peaks detected by the UV chromatogram (e.g., at 254 nm) to calculate the purity percentage.
-
Protocol 1.2: Solubility Assessment
Rationale: Poor solubility can lead to false negatives (the compound is not available to interact with its target) or false positives (compound precipitation or aggregation can cause assay artifacts). Determining the compound's solubility in the assay buffer is critical.
Methodology (Nephelometry):
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serially dilute the compound in assay buffer to create a range of concentrations (e.g., from 100 µM down to 1 µM).
-
Incubate the solutions at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in light scattering is observed is considered the limit of solubility. This concentration should be the upper limit used in subsequent cellular assays.
Part 2: Cellular Screening Workflow for Pathway Modulation
This section details a generalizable workflow for screening the compound's effect on a specific biological pathway. We use a luciferase-based reporter gene assay as the primary readout, as it is a highly sensitive and widely used method for monitoring signal transduction pathways.[9][10][11]
Experimental Workflow Overview
The overall process involves treating a reporter cell line with the compound and measuring the resulting change in reporter gene expression. A parallel cytotoxicity assay is crucial to distinguish true pathway modulation from non-specific toxic effects.[12]
Caption: High-level workflow for phenotypic screening.
Model System: NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by TNFα), a signaling cascade leads to the degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Caption: Simplified NF-κB signaling pathway leading to reporter activation.
Protocol 2.1: Cell Culture and Seeding
-
Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Culture: Maintain cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) at 37°C and 5% CO₂.
-
Seeding: Seed the cells into white, clear-bottom 96-well plates at a density of 20,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
Protocol 2.2: Compound Dosing
Rationale: A dose-response curve provides critical information on the potency (IC₅₀ or EC₅₀) of a compound. A typical screening approach uses a semi-log dilution series.[13]
-
Stock Plate: Prepare a 10 mM stock of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in 100% DMSO.
-
Intermediate Plate: Create an intermediate plate by performing a 1:100 dilution of the stock into cell culture media (final concentration 100 µM, 1% DMSO).
-
Dose-Response: Perform a 7-point, 3-fold serial dilution directly in the 96-well intermediate plate. This will generate concentrations from 100 µM down to 0.137 µM.
-
Cell Dosing:
-
Remove the media from the seeded cell plates.
-
Add 50 µL of fresh media.
-
Add 50 µL of the compound dilutions from the intermediate plate to the corresponding wells of the cell plate. The final compound concentrations will range from 50 µM to ~68 nM, with a final DMSO concentration of 0.5%.
-
Include "vehicle control" wells (0.5% DMSO) and "positive control" wells (a known NF-κB inhibitor).
-
-
Stimulation: Add a stimulating agent like TNFα (e.g., 10 ng/mL final concentration) to all wells except for the "unstimulated" control wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
Protocol 2.3: Primary Screen - Luciferase Reporter Assay
-
Equilibrate the cell plate and luciferase reagent (e.g., ONE-Glo™ Luciferase Assay System) to room temperature.
-
Add a volume of luciferase reagent equal to the volume of media in the well (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
Protocol 2.4: Counterscreen - Cell Viability Assay
Rationale: This assay is critical to identify compounds that inhibit the luciferase signal simply by killing the cells. A viability assay should be run in parallel on an identical plate.[12][14]
-
Use a duplicate plate prepared and dosed identically to the primary assay plate.
-
Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent (which measures ATP levels) to the wells.
-
Incubate according to the manufacturer's protocol (typically 10-15 minutes).
-
Measure luminescence. A decrease in signal indicates cytotoxicity.
Part 3: Data Analysis and Hit Triage
Data Presentation
Raw data from the plate reader should be normalized. A common method is to set the vehicle-treated, stimulated wells as 100% activity and the unstimulated wells as 0% activity.
Table 1: Hypothetical Screening Data Summary
| Compound Concentration (µM) | % NF-κB Inhibition (Primary Assay) | % Cell Viability (Counterscreen) |
| 50.0 | 95.2 | 15.4 |
| 16.7 | 92.1 | 25.8 |
| 5.6 | 85.4 | 60.1 |
| 1.9 | 55.3 | 98.5 |
| 0.6 | 20.1 | 101.2 |
| 0.2 | 5.6 | 99.7 |
| 0.07 | 1.2 | 100.5 |
| Calculated Value | IC₅₀ = 1.7 µM | CC₅₀ = 7.5 µM |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Hit Triage Logic
A promising "hit" is a compound that shows potent activity in the primary assay without significant cytotoxicity at active concentrations. The relationship between the IC₅₀ and CC₅₀ is used to calculate a selectivity index (SI = CC₅₀ / IC₅₀). A higher SI is desirable.
Caption: Decision tree for hit triage and validation.
Interpretation: In the hypothetical data above, the compound shows an IC₅₀ of 1.7 µM. However, its CC₅₀ is 7.5 µM, yielding a selectivity index of only ~4.4. This suggests that while the compound does inhibit the NF-κB pathway, a significant portion of its activity at higher concentrations is likely due to cytotoxicity. This compound would be a lower-priority hit, and further medicinal chemistry efforts would be required to separate the desired activity from the toxicity. A compound with an IC₅₀ of 1.7 µM and a CC₅₀ > 50 µM (SI > 29) would be considered a much higher quality hit.
Conclusion
This application note provides a validated and logical framework for the initial biological investigation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. By first ensuring compound integrity and then employing a systematic screening cascade with an integrated counterscreen, researchers can confidently identify and prioritize true biological activity. This workflow is not limited to the NF-κB pathway and can be readily adapted to study any biological process for which a robust cell-based assay can be developed, paving the way for the discovery of novel chemical probes and potential therapeutic leads.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Ahmed, H. A. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. [Link]
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Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2025). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. [Link]
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Rastelli, G., & Sgobba, M. (2013). Novel paradigms for drug discovery: computational multitarget screening. Future Medicinal Chemistry. [Link]
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Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. [Link]
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Gurbanov, A. V., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. ResearchGate. [Link]
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Kamal, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
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Wawer, M., et al. (2014). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Journal of Biomolecular Screening. [Link]
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PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link]
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Di Giorgio, A., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]
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Al-Ostoot, F. H., et al. (2024). Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. RSC Medicinal Chemistry. [Link]
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Kulyk, V., et al. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
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Application Notes & Protocols: A Multi-Assay Strategy for Assessing the In Vitro Cytotoxicity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Abstract
The evaluation of a compound's cytotoxic potential is a foundational step in drug discovery and chemical safety assessment. This document provides a comprehensive, multi-parametric framework for assessing the in vitro cytotoxicity of the novel compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. The thiazole moiety is a key scaffold in many pharmacologically active agents, known to exhibit a range of biological effects, including anticancer activities.[1][2][3] Therefore, a robust assessment of this compound's effect on cell viability is critical. This guide details a strategic panel of assays targeting distinct cellular health indicators: metabolic activity (MTT and ATP-based assays) and membrane integrity (LDH release assay). Furthermore, it provides protocols for mechanistic assays (Caspase-Glo 3/7 and Annexin V/PI staining) to elucidate the mode of cell death. By integrating these methods, researchers can develop a detailed and reliable cytotoxicity profile, crucial for informed decision-making in preclinical development.
Compound Profile & Rationale for Cytotoxicity Assessment
-
Compound: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
-
Chemical Class: Thiazole derivative
-
Rationale: Thiazole rings are present in numerous FDA-approved drugs and are known to be "privileged structures" in medicinal chemistry. Many thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][4][5] Therefore, characterizing the cytotoxic profile of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is essential to determine both its therapeutic potential and its safety margin. A primary goal is to determine the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.[6]
Foundational Principles of In Vitro Cytotoxicity Testing
In vitro cytotoxicity assays are designed to measure the degree to which a substance can damage or kill cells. A robust assessment should not rely on a single endpoint. Instead, a multi-assay approach provides a more complete picture by probing different cellular vulnerabilities.[7]
-
Metabolic Activity: Healthy, proliferating cells have high metabolic rates. Assays measuring mitochondrial function or ATP levels are sensitive indicators of cell viability.[8][9][10]
-
Membrane Integrity: The plasma membrane is a critical barrier. Its rupture, a hallmark of necrosis or late-stage apoptosis, leads to the release of intracellular components.[11]
-
Apoptosis Induction: Programmed cell death (apoptosis) is a controlled process involving specific enzymatic cascades (e.g., caspases) and morphological changes, such as the externalization of phosphatidylserine (PS).[12][13] Distinguishing apoptosis from necrosis is key to understanding a compound's mechanism of action.
Recommended Cytotoxicity Assay Panel: A Three-Tiered Approach
This protocol recommends a tiered approach, starting with primary screening to determine potency (IC50) and moving to secondary assays to confirm the mechanism of cell death.
Caption: Simplified caspase activation cascade in apoptosis.
Tier 3 Protocol: Differentiating Apoptosis and Necrosis
Annexin V & Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. * Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12][13]Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. * Propidium Iodide (PI): PI is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised. [12][14]* Causality: Dual staining allows for the clear separation of cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
-
Protocol:
-
Cell Seeding & Treatment: Treat cells grown in 6-well plates with the compound at its IC50 concentration (and multiples thereof) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the kit manufacturer's protocol. [14] 4. Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Data Presentation and Analysis
Calculating Percentage Viability and Cytotoxicity
For MTT and ATP assays, data is typically presented as % Viability relative to the vehicle control. % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100
For the LDH assay, data is presented as % Cytotoxicity. % Cytotoxicity = (Experimental_LDH_Release - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release) * 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is determined by plotting % Viability against the log of the compound concentration and fitting the data to a four-parameter logistic (sigmoidal) dose-response curve. [15][16][17]Software such as GraphPad Prism is commonly used for this analysis. [18] Table 1: Illustrative Data Presentation for Cytotoxicity Screening
| Cell Line | Assay (72h) | IC50 (µM) of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine |
| A549 (Lung Cancer) | MTT | Experimental Value |
| CellTiter-Glo® | Experimental Value | |
| MCF-7 (Breast Cancer) | MTT | Experimental Value |
| CellTiter-Glo® | Experimental Value | |
| HEK-293 (Non-cancerous) | MTT | Experimental Value |
| CellTiter-Glo® | Experimental Value |
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of the results, the following controls and practices are mandatory:
-
Controls: Every plate must include:
-
Blank: Medium only, for background subtraction.
-
Negative/Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm assay performance.
-
-
Replication: All experimental conditions should be performed in at least triplicate.
-
Cell Culture Best Practices: Use cells with a low passage number, routinely test for mycoplasma contamination, and ensure consistent seeding density, as this can significantly impact results. [19]
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MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
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Troubleshooting & Optimization
How to improve the yield and purity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine synthesis
An In-depth Technical Guide to Improving the Yield and Purity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimentation, thereby enhancing yield, purity, and reproducibility.
Overview of Synthetic Strategies
The synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is typically approached via a multi-step pathway. The core of the molecule, the 4-methyl-2-phenyl-1,3-thiazole scaffold, is most commonly constructed using the Hantzsch thiazole synthesis.[1] Following the formation of the thiazole ring, the methanamine moiety at the C5 position is installed through the transformation of a suitable functional group. Two primary and effective routes are outlined below:
-
Route A: The Formylation-Reductive Amination Pathway. This is often the preferred route due to its high efficiency and control. It involves the initial synthesis of a thiazole-5-carbaldehyde intermediate, which is then converted to the target primary amine.
-
Route B: The Carboxylate-Amide Reduction Pathway. This alternative route begins with a thiazole-5-carboxylate ester, which is subsequently converted to a carboxamide and then reduced to the final methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for constructing the initial 4-methyl-2-phenyl-1,3-thiazole ring?
A1: The Hantzsch thiazole synthesis is the most traditional and robust method for this purpose.[1] It involves the condensation of an α-haloketone with a thioamide. For your specific target, reacting ethyl 2-chloroacetoacetate with benzamide is the most direct approach to obtain the key intermediate, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This method is well-documented and generally provides good yields.[2][3]
Q2: Why is the Vilsmeier-Haack reaction a critical step in Route A?
A2: The Vilsmeier-Haack reaction is a powerful formylation method used to introduce an aldehyde group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[4] In this synthesis, it is used to convert the C5-position of the thiazole ring into a carbaldehyde. This aldehyde is the direct precursor needed for the subsequent reductive amination step to form the methanamine group. The reaction is typically performed using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6]
Q3: What are the advantages of reductive amination over other methods for introducing the amine?
A3: Reductive amination offers excellent control and versatility. It is a one-pot reaction where an aldehyde or ketone reacts with an amine source (like ammonia for a primary amine) to form an imine intermediate, which is then immediately reduced to the target amine.[7] A key advantage is the availability of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which can reduce the imine in the presence of the starting aldehyde, minimizing side reactions.[7] This prevents the common problem of over-alkylation often seen with direct alkylation methods.
Q4: Is LiAlH₄ the only option for the amide reduction in Route B? What are the main safety concerns?
A4: While Lithium aluminum hydride (LiAlH₄) is a very effective and common reagent for reducing amides to amines, other reducing agents like borane (BH₃) complexes can also be used.[8] However, LiAlH₄ is often preferred for its high reactivity.
Crucially, LiAlH₄ is a potent, non-selective reducing agent that reacts violently with water and other protic solvents. All reactions must be conducted under strictly anhydrous (moisture-free) conditions using dried solvents and glassware. The workup procedure also requires careful, slow quenching at low temperatures (e.g., 0 °C) to manage the exothermic reaction with water.
Troubleshooting Guide: Synthesis & Purification
Part 1: Hantzsch Thiazole Synthesis (Step 1)
Problem 1: Low yield of the desired ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
-
Q: My reaction yield is consistently below 50%. What are the likely causes?
-
A: Incomplete Reaction: Ensure the reaction is heated sufficiently and for an adequate duration. Hantzsch syntheses often require refluxing in a solvent like ethanol for several hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
A: Impure Reagents: The α-haloketone (ethyl 2-chloroacetoacetate) can be unstable. Use freshly distilled or high-purity reagent. Ensure the benzamide is dry.
-
A: Suboptimal pH: The reaction can be sensitive to pH. While often run under neutral conditions, some variations benefit from a mild base to scavenge the HCl byproduct or acidic catalysis.[9] Consider adding a non-nucleophilic base like sodium bicarbonate during workup to ensure complete precipitation of the product.[10]
-
A: Inefficient Precipitation: The thiazole product is often isolated by precipitation from the reaction mixture upon cooling or addition of water.[1] If the product has some solubility, cooling the mixture in an ice bath can improve recovery. Ensure you are neutralizing the mixture correctly, as the product may be soluble as a salt.
-
Problem 2: Formation of significant side products or impurities.
-
Q: My NMR spectrum shows multiple unexpected signals. What are these impurities?
-
A: Isomer Formation: Under certain conditions, particularly acidic ones, the condensation can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-amino-thiazole product.[9] Running the reaction in a neutral solvent like ethanol typically favors the desired product.
-
A: Unreacted Starting Materials: If the reaction is incomplete, you will see signals from your starting materials. Increase reaction time or temperature.
-
A: Purification Strategy: Most impurities can be removed by recrystallization from a suitable solvent (e.g., ethanol/water mixture). If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.
-
Part 2: Reductive Amination (Route A, Step 3a)
Problem 3: Low conversion to the final (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.
-
Q: The reaction stalls, leaving a significant amount of the starting aldehyde.
-
A: Inefficient Imine Formation: The first step is the formation of an imine (or enamine) intermediate. This is an equilibrium process. To drive it forward, it's sometimes necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
A: Inactive Reducing Agent: Ensure your reducing agent (e.g., NaBH(OAc)₃) is fresh and has been stored under anhydrous conditions.
-
A: pH Control: The optimal pH for reductive amination is typically mildly acidic (pH 4-6). This protonates the carbonyl to activate it but does not excessively protonate the amine nucleophile, which would render it unreactive. Adding a small amount of acetic acid can be beneficial.[11]
-
Problem 4: Formation of secondary amine byproduct (dialkylation).
-
Q: I am observing a significant amount of the dialkylated product, where the newly formed primary amine has reacted with another molecule of the aldehyde.
-
A: Control Stoichiometry: This is a common issue.[7] The most effective way to suppress this is to use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This ensures the aldehyde is more likely to react with ammonia than with the product amine.
-
A: Stepwise Procedure: For challenging substrates, a two-step procedure can offer more control. First, form the imine by reacting the aldehyde with ammonia. Isolate or confirm its formation, then add the reducing agent in a separate step.[11]
-
Experimental Protocols
Protocol A: Formylation-Reductive Amination Pathway
Step 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
To a round-bottom flask, add benzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq).
-
Add absolute ethanol as the solvent (approx. 3-5 mL per gram of benzamide).
-
Heat the mixture to reflux (approx. 78 °C) with stirring for 4-6 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature, then pour it into cold water.
-
Neutralize with a 10% sodium bicarbonate solution until the pH is ~7-8.
-
The solid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture to obtain the pure ester.
Step 2a: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (Vilsmeier-Haack)
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) with stirring. Allow the Vilsmeier reagent to form for 30 minutes.
-
Dissolve the thiazole ester from Step 1 (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Cool the mixture and pour it carefully onto crushed ice.
-
Neutralize with a cold aqueous solution of sodium hydroxide (NaOH) to pH 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Step 3a: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Reductive Amination)
-
Dissolve the aldehyde from Step 2a (1.0 eq) and a large excess of ammonium acetate (10-20 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise. Caution: Gas evolution.
-
Allow the reaction to warm to room temperature and stir for an additional 3-5 hours.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Perform an acid-base extraction: Add dilute HCl to acidify the aqueous layer (to protonate the amine product), wash with ethyl acetate to remove non-basic impurities. Then, basify the aqueous layer with NaOH and extract the product amine with dichloromethane.
-
Dry the organic layer, filter, and concentrate to yield the final product.
Protocol B: Carboxylate-Amide Reduction Pathway
Step 2b: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide
-
Hydrolyze the ester from Step 1 by dissolving it in a THF/Methanol/Water mixture and adding LiOH (1.5 eq).[12] Stir at room temperature until the reaction is complete (TLC). Acidify with HCl to precipitate the carboxylic acid.
-
Activate the resulting carboxylic acid (1.0 eq) by reacting it with thionyl chloride (SOCl₂) or a peptide coupling agent like HATU.
-
In a separate flask, prepare a concentrated solution of aqueous ammonia.
-
Slowly add the activated acid (or acid chloride) to the cold ammonia solution.
-
Stir vigorously until the amide product precipitates. Filter, wash with water, and dry.
Step 3b: Reduction of Amide to Amine
-
WARNING: Perform in a certified fume hood under inert atmosphere (N₂ or Ar).
-
Suspend Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser.
-
Add the amide from Step 2b (1.0 eq) portion-wise to the LiAlH₄ suspension. The addition may be exothermic.
-
Once the addition is complete, heat the mixture to reflux for 4-8 hours.
-
Cool the reaction to 0 °C in an ice bath.
-
Quench carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup.
-
A granular precipitate of aluminum salts will form. Stir for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by acid-base extraction as described in Protocol A, Step 3a.
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield | Reference |
| 1 | Hantzsch Synthesis | Ethyl 2-chloroacetoacetate, Benzamide | Ethanol | Reflux | 70-85% | [2] |
| 2a | Vilsmeier-Haack | POCl₃, DMF | DMF | 60-70 °C | 60-75% | [5][13] |
| 3a | Reductive Amination | NH₄OAc, NaBH₄ | Methanol | 0 °C to RT | 65-80% | [11] |
| 2b | Amidation | Carboxylic Acid, SOCl₂, NH₃(aq) | Dichloromethane | 0 °C to RT | 80-95% | [14] |
| 3b | Amide Reduction | LiAlH₄ | THF | Reflux | 70-90% | [8] |
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
- Purification of 2-aminothiazole. Google Patents.
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. Available at: [Link]
-
Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate. Available at: [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]
-
Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Indian Academy of Sciences. Available at: [Link]
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]
-
Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. Available at: [Link]
- Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. Available at: [Link]
- 2-aminothiazole derivative, preparation method, and use. Google Patents.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
-
4-amino-2-phenyl-1,3-thiazole-5-carbonitrile. ChemSynthesis. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. NIH. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
-
SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]
-
(R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. PubMed Central. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]
Sources
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- 2. farmaciajournal.com [farmaciajournal.com]
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- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in Solution
Welcome to the technical support center for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. As a molecule combining a primary amine and a substituted thiazole ring, its handling and storage require careful consideration to ensure experimental reproducibility and integrity. This document provides in-depth troubleshooting advice and preventative measures based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My solution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine has turned yellow/brown upon storage. What is causing this discoloration and how can I prevent it?
Answer:
Discoloration of solutions containing primary amines, such as (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, is a common indicator of oxidative degradation. The primary amine functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can lead to the formation of colored impurities, such as nitroso or nitro compounds, and can be accelerated by exposure to light and elevated temperatures. Aromatic amines, in particular, are known to form colored oxidation products.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Detailed Preventative Measures:
-
Inert Atmosphere: Before preparing your solution, purge the vial and the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen. After preparation, store the solution under an inert atmosphere.
-
Solvent Purity: Use high-purity, anhydrous solvents. Ethereal solvents can form explosive peroxides which are also potent oxidizing agents. It is advisable to test for peroxides before use or to use freshly opened bottles of anhydrous solvents.
-
Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect the compound from photolytic degradation. The thiazole ring, particularly with aryl substituents, can be susceptible to photodegradation.[2]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation. For long-term storage, consider storing at -20 °C or below. However, always ensure the compound is fully dissolved upon warming to room temperature before use.
Question 2: I've observed a precipitate forming in my stock solution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in an aprotic solvent. What could be the cause?
Answer:
The formation of a precipitate in a solution of a primary amine in an aprotic solvent is often due to the reaction of the basic amine with atmospheric carbon dioxide (CO₂). This reaction forms a carbamate salt, which may have limited solubility in the solvent, leading to its precipitation.
Proposed Reaction with CO₂:
2 R-NH₂ + CO₂ → [R-NH₃]⁺[R-NHCO₂]⁻ (carbamate salt)
Troubleshooting and Prevention:
-
Work under an Inert Atmosphere: The most effective way to prevent carbamate formation is to handle the compound and its solutions under an inert atmosphere (argon or nitrogen) to exclude CO₂.
-
Use Dry Solvents: The presence of trace amounts of water can facilitate the formation of carbonic acid from CO₂, which can then react with the amine to form a carbonate salt, also potentially insoluble.
-
Solubility Check: Confirm the solubility of your compound in the chosen solvent at the desired concentration. It's possible the concentration exceeds the solubility limit, especially at lower storage temperatures. Small amines are generally soluble in water, but solubility decreases with longer hydrocarbon chains.[3]
Question 3: My analytical results (HPLC, LC-MS) show a decrease in the purity of my compound over time in a protic solvent. What are the likely degradation pathways?
Answer:
In protic solvents, particularly under non-neutral pH conditions, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine can be susceptible to several degradation pathways:
-
Oxidation: As mentioned previously, the primary amine is prone to oxidation.
-
Hydrolysis of the Thiazole Ring: While generally stable, the thiazole ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, though this is less common under typical experimental conditions.
-
Photodegradation: Thiazole rings with aryl substituents can undergo photo-oxygenation, reacting with singlet oxygen in a Diels-Alder-type cycloaddition. This can lead to the formation of an unstable endoperoxide that rearranges to other products.[2]
Forced Degradation Study Design:
To understand the specific degradation pathways, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Thiazole ring opening (unlikely under mild conditions) |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Thiazole ring opening (unlikely under mild conditions) |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the primary amine |
| Photolysis | Exposure to UV light (e.g., 254 nm) | Photodegradation of the thiazole ring[2] |
| Thermal Stress | 60 °C in solution | General acceleration of all degradation pathways |
Analytical Monitoring Protocol:
-
Prepare solutions of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine under each of the stress conditions outlined in the table.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.[4][5]
-
Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak. LC-MS can be particularly useful for identifying the mass of degradation products, providing clues to their structures.[2]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. matheo.uliege.be [matheo.uliege.be]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine to improve reproducibility
This guide is designed for researchers, medicinal chemists, and drug development professionals to enhance the reproducibility of experiments involving the synthesis and handling of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. By addressing common pitfalls and providing scientifically-grounded solutions, this document serves as a comprehensive resource for troubleshooting and protocol optimization.
Introduction: The Challenge of Reproducibility
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] However, its multi-step synthesis presents several challenges that can impact yield, purity, and ultimately, experimental reproducibility. The pathway typically involves the construction of the thiazole core, functionalization at the C5 position, and a final reduction to the target primary amine. Each stage is prone to specific side reactions and requires careful control of reaction parameters.
This guide provides a structured, question-and-answer approach to troubleshoot common issues, explaining the chemical principles behind each recommendation to empower researchers to make informed decisions in their own work.
Overall Synthetic Workflow
The synthesis is generally approached in two main stages: formation of a key amide intermediate followed by its reduction. Understanding this flow is critical for pinpointing issues.
Caption: General synthetic pathway to the target compound.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems encountered during the synthesis, organized by reaction stage.
Stage 1: Hantzsch Thiazole Synthesis & Amidation
The Hantzsch synthesis is a robust method for creating the thiazole core, but it is not without its challenges.[3][4]
Question: My Hantzsch reaction yield for the thiazole ester intermediate is consistently low (<50%). What are the likely causes?
Answer: Low yields in this classical condensation reaction typically stem from three main areas: reactant quality, reaction conditions, or side reactions.[5][6]
-
Purity of Starting Materials:
-
α-Haloketone Instability: Ethyl 2-chloroacetoacetate can degrade over time, releasing HCl which can catalyze unwanted side reactions. Verify its purity by ¹H NMR before use. If significant degradation is observed, consider distillation under reduced pressure.
-
Thioamide Quality: Impurities in the benzothioamide can inhibit the reaction. Ensure it is pure and completely dry.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Time: The reaction often requires heating to overcome the activation energy.[5] If running at room temperature, a gradual increase in temperature (e.g., to 50-80°C in ethanol) is recommended. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[7]
-
Stoichiometry: While the reaction is 1:1, using a slight excess (1.1 equivalents) of the thioamide can help drive the reaction to completion, especially if the α-haloketone is prone to self-condensation.[7]
-
-
Side Reactions:
-
Isomer Formation: Under strongly acidic conditions, formation of isomeric imino-dihydrothiazoles can occur.[8] The reaction should ideally be run under neutral or slightly basic conditions. If the α-haloketone starting material is acidic due to degradation, consider adding a non-nucleophilic base like proton sponge or 2,6-lutidine.
-
Question: The conversion of the ethyl ester to the carboxamide is messy, and I have trouble isolating the pure amide. What can I do?
Answer: This is a common issue involving a multi-step process (saponification, activation, amidation). Simplifying the workup and ensuring complete conversion at each step is key.
-
Saponification: Ensure the hydrolysis of the ester is complete before proceeding. Monitor by TLC until no starting material is visible. Incomplete saponification will carry unreacted ester into the next step, complicating purification.
-
Acid Chloride Formation: After neutralizing the saponification reaction and extracting the carboxylic acid, ensure the material is perfectly dry before adding thionyl chloride (SOCl₂). Water will quench the SOCl₂ and lead to incomplete formation of the acid chloride. Using an azeotropic drying step with toluene can be effective.
-
Amidation Workup: The final amidation step with ammonium hydroxide can result in an emulsion during extraction.
-
Solution: After reaction, concentrate the mixture under reduced pressure to remove excess ammonia. Dilute with ethyl acetate and wash sequentially with dilute HCl (to remove any basic impurities), water, and finally a saturated brine solution to break emulsions. Drying the organic layer thoroughly over anhydrous Na₂SO₄ or MgSO₄ before concentration is critical.
-
-
Purification: The resulting 4-methyl-2-phenylthiazole-5-carboxamide is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is typically more effective for bulk purification than column chromatography at this stage.[8]
Stage 2: Amide Reduction to the Primary Amine
The reduction of the stable amide intermediate is often the most challenging step and a primary source of irreproducibility.
Question: My LiAlH₄ reduction of the amide intermediate results in a very low yield of the desired amine. My TLC shows a complex mixture of products. What is happening?
Answer: This is a frequent and frustrating problem. Low yields in LiAlH₄ reductions of amides are almost always due to reagent quality, reaction conditions, or, most commonly, an improper workup procedure.[9]
-
Reagent Quality: Lithium aluminum hydride (LiAlH₄) is extremely reactive with atmospheric moisture. Use of old or improperly stored LiAlH₄ that has been passivated by a layer of aluminum hydroxides is a primary cause of failed or incomplete reactions.
-
Reaction Conditions:
-
Incomplete Reaction: The amide may not be fully soluble in the reaction solvent (e.g., THF) at room temperature, leading to a sluggish reaction. Gentle refluxing may be required to ensure complete conversion. Monitor by TLC (staining with ninhydrin can help visualize the product amine).
-
Over-reduction/Side Reactions: While less common for this substrate, aggressive conditions can lead to side reactions. The key is controlled addition of the amide solution to the LiAlH₄ slurry at 0°C, followed by slow warming to room temperature or reflux.[9]
-
-
Workup Procedure (Critical Point): The workup is the most common failure point. The formation of aluminum salt emulsions makes product extraction nearly impossible.
-
Problem: Quenching the reaction with water alone creates a gelatinous, intractable precipitate of aluminum hydroxide (Al(OH)₃).
-
Recommended Solution (Fieser Workup): This sequential addition method produces a granular, easily filterable aluminum salt precipitate. For a reaction using 'X' grams of LiAlH₄ in THF:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add 'X' mL of water.
-
Add 'X' mL of 15% aqueous NaOH solution.
-
Add '3X' mL of water.
-
Stir vigorously at room temperature for 30-60 minutes. The mixture should transform from a gel to a fine, white, granular precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. The desired amine will be in the filtrate.
-
-
Question: Are there alternatives to LiAlH₄ for the amide reduction?
Answer: Yes. If issues with LiAlH₄ persist, or if other functional groups in the molecule are sensitive to it, borane reagents are an excellent alternative.[11]
-
Borane-THF Complex (BH₃•THF): This reagent is generally milder and less prone to problematic emulsions during workup. The reaction typically involves refluxing the amide with BH₃•THF, followed by an acidic workup (e.g., with HCl) to hydrolyze the borane-amine complex and protonate the product amine for extraction.[12]
-
Chemoselectivity: Borane reagents are more chemoselective than LiAlH₄ and will typically not reduce esters or other functional groups that LiAlH₄ might attack.[11]
Troubleshooting Flowchart: Low Yield in Amide Reduction
Caption: Decision tree for diagnosing low amine yield.
Frequently Asked Questions (FAQs)
Q1: How should I purify the final (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine product?
A1: The final product is a primary amine, which can be basic and may interact strongly with silica gel, leading to streaking and poor separation during column chromatography.[13]
-
Strategy 1 (Recommended): Use flash column chromatography with a solvent system containing a small amount of a basic modifier. A typical system would be Dichloromethane/Methanol (e.g., 98:2 to 95:5) with 0.5-1% Triethylamine (Et₃N) added to the mobile phase. The triethylamine competes for the acidic sites on the silica, resulting in sharper peaks and better recovery of your amine.
-
Strategy 2 (Acid/Base Extraction): If the product is sufficiently pure after the workup, an acid-base extraction can be performed. Dissolve the crude material in ethyl acetate, extract with 1M HCl, wash the aqueous layer with ethyl acetate to remove neutral impurities, then basify the aqueous layer with NaOH and extract the pure amine back into ethyl acetate.
Q2: What are the expected analytical signatures for the final product?
A2: While exact shifts depend on the solvent and instrument, the following provides a general guide for characterization.
| Analysis | Expected Observation | Rationale |
| ¹H NMR | Singlet ~2.4-2.5 ppm (3H, Ar-CH₃). Singlet ~3.9-4.1 ppm (2H, -CH₂NH₂). Broad singlet ~1.5-2.5 ppm (2H, -NH₂, exchanges with D₂O). Multiplets ~7.4-8.0 ppm (5H, Phenyl-H). | Shows the key functional groups: the methyl on the thiazole, the methylene adjacent to the amine, the amine protons themselves, and the phenyl ring protons.[14] |
| ¹³C NMR | Signal ~15-20 ppm (Ar-CH₃). Signal ~35-45 ppm (-CH₂NH₂). Multiple signals ~115-170 ppm for the thiazole and phenyl carbons. | Confirms the carbon skeleton of the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ≈ 205.08 | Confirms the molecular weight (C₁₁H₁₂N₂S = 204.29 g/mol ).[15] |
| TLC | Mobile Phase: 95:5 DCM/MeOH + 0.5% Et₃N. Stains with: UV light, Ninhydrin (purple/blue spot), and Potassium Permanganate. | Ninhydrin is specific for primary amines and is an excellent tool for tracking the product. |
Q3: How should I store the final amine product?
A3: Primary amines, especially those with benzylic-like character, can be susceptible to oxidation and reaction with atmospheric CO₂ over time. For long-term storage, it is recommended to store the compound as a salt (e.g., the hydrochloride salt) or as a solid under an inert atmosphere (Argon) at low temperatures (-20°C).
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-2-phenylthiazole-5-carboxamide (Intermediate)
-
Hantzsch Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve benzothioamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.05 eq) in absolute ethanol (approx. 0.2 M).
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., 80:20 Hexanes/Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.[16]
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Saponification: Dissolve the crude ester in a 1:1 mixture of ethanol and 2M NaOH. Stir at 50°C until TLC confirms complete consumption of the starting material.
-
Cool the mixture, acidify to pH ~2-3 with 3M HCl, and extract the carboxylic acid into ethyl acetate. Dry and concentrate.
-
Amidation: Under an inert atmosphere, dissolve the crude carboxylic acid in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop). Stir for 1 hour at room temperature.
-
Concentrate the mixture to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide.
-
Stir for 1 hour, then separate the layers. Extract the aqueous layer with DCM. Combine organic layers, dry over Na₂SO₄, and concentrate to yield the crude amide, which can be purified by recrystallization (Ethanol/Water).
Protocol 2: LiAlH₄ Reduction to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere.
-
To a dry three-neck flask under Argon, add LiAlH₄ (2.0-3.0 eq) and anhydrous THF. Cool the resulting slurry to 0°C.
-
Dissolve the 4-methyl-2-phenylthiazole-5-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC (Ninhydrin stain).
-
Once the reaction is complete, cool the flask to 0°C.
-
Perform the Fieser workup: For every 1g of LiAlH₄ used, slowly add:
-
1 mL of water
-
1 mL of 15% NaOH (aq)
-
3 mL of water
-
-
Remove the ice bath and stir the mixture vigorously for 1 hour until a fine white precipitate forms.
-
Add a scoop of Celite® and filter the slurry through a Büchner funnel, washing the filter cake extensively with THF and/or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine. Purify via column chromatography as described in the FAQ section.
References
- Benchchem. (2025). One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers.
- Benchchem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Benchchem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- Benchchem. (2025). troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Various Authors. (n.d.).
- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
- ResearchGate. (2022). How to reduce amide to amine without degrading the entire molecule?.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ChemBK. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE.
- Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes.
- ACS GCI Pharmaceutical Roundtable. (2026). Amide Reduction.
- Chem Help Asap. (2020).
- MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Benchchem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457.
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Technical Support Center: Optimizing Assays with (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Welcome to the technical support center for researchers utilizing (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in their assays. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize background noise and ensure the accuracy and reliability of your experimental data. As Senior Application Scientists, we have compiled this resource based on established principles of assay development and our experience with small molecule compounds, particularly those with heterocyclic scaffolds like thiazoles.
Understanding the Challenge: The Nature of Background Noise
High background noise in an assay can mask the true signal from your target of interest, leading to a poor signal-to-noise ratio and potentially misleading results.[1] When working with a small molecule like (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, background noise can originate from several sources, including the intrinsic properties of the compound itself, its interactions with assay components, and the overall assay design.[2][3]
Thiazole derivatives, a class of compounds to which (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine belongs, are known to sometimes exhibit fluorescence, which can be a direct source of background signal in fluorescence-based assays.[4][5][6][7] Additionally, like many small molecules, it may engage in non-specific binding to proteins or plastic surfaces.[8][9]
This guide will walk you through a logical troubleshooting process to identify and mitigate these sources of background noise.
Frequently Asked Questions (FAQs)
Q1: My negative control wells (containing only the compound and buffer) show a high signal. What is the likely cause?
This strongly suggests that the compound itself is contributing to the background signal. Thiazole-containing compounds can be inherently fluorescent.[4][6] To confirm this, you should measure the fluorescence of the compound in the assay buffer at the excitation and emission wavelengths of your assay.
Q2: What is the "edge effect" and how can I minimize it?
The edge effect refers to the phenomenon where wells on the periphery of a microplate yield different results compared to the interior wells. This is often due to increased evaporation and temperature fluctuations at the edges. To mitigate this, you can fill the outer wells with buffer or sterile water to create a humidity barrier and avoid using them for your experimental samples.[1]
Q3: Can the type of microplate I use affect background noise?
Yes, the material of the microplate can contribute to background noise. For instance, some plastics have inherent fluorescence. If you suspect this is an issue, consider testing plates from different manufacturers or switching to glass-bottom plates, which typically have lower autofluorescence.[10]
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
High background in negative controls is a critical issue as it directly impacts your ability to discern a true signal. The following workflow will guide you in diagnosing and resolving this problem.
Caption: Troubleshooting high background in negative controls.
-
Assess Compound Autofluorescence:
-
Prepare a solution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in your assay buffer at the final assay concentration.
-
Using a plate reader, measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
If a significant signal is detected, the compound is autofluorescent.
-
-
Mitigating Autofluorescence:
-
Option 1: Switch Fluorophore: If possible, choose a fluorophore that has excitation and emission spectra that do not overlap with the autofluorescence of your compound. Red-shifted dyes are often a good choice as cellular and compound autofluorescence is typically lower in the longer wavelengths.[11]
-
Option 2: Background Subtraction: If switching fluorophores is not an option, you can subtract the background signal from your experimental wells. However, this can increase data variability.
-
-
Check for Reagent Contamination:
-
Prepare fresh assay buffers and other reagents.[1]
-
Compare the background signal using the fresh reagents versus the old ones.
-
-
Investigate Substrate Stability (for enzymatic assays):
-
Some substrates can auto-oxidize or degrade over time, leading to a high background signal.
-
Prepare the substrate solution immediately before use and measure its signal in the absence of any enzyme or other assay components.[1]
-
Issue 2: High Background Across All Wells (Including those without the compound)
If you observe high background even in wells without (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, the issue likely lies with the general assay conditions or non-specific binding of other reagents.
Caption: Troubleshooting general high background.
-
Optimize the Blocking Step:
-
Insufficient blocking can lead to non-specific binding of antibodies or other proteins to the microplate surface.[2][12]
-
Increase Blocking Efficiency: Try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extending the incubation time.[1]
-
Test Different Blocking Agents: Not all blocking agents are suitable for every assay. Consider testing alternatives like non-fat dry milk, casein, or commercially available blocking buffers.[1][13]
-
-
Enhance Washing Steps:
-
Inadequate washing can leave behind unbound reagents, contributing to high background.[2][14]
-
Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase the volume of wash buffer to ensure the entire well surface is covered.
-
Adding a mild detergent like Tween-20 (0.05%) to your wash buffer can help disrupt weak, non-specific interactions.[2]
-
-
Titrate Reagent Concentrations:
-
Using too high a concentration of primary or secondary antibodies is a common cause of high background.[11][14]
-
Perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[1] A checkerboard titration of both primary and secondary antibodies is often the most effective approach.[1]
-
Issue 3: Non-Specific Binding of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Lipophilic and charged small molecules can bind non-specifically to proteins and plastic surfaces through hydrophobic and electrostatic interactions, respectively.[8][9][15]
| Strategy | Rationale | Experimental Verification |
| Modify Assay Buffer | Adding a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can disrupt hydrophobic interactions.[15] Increasing the ionic strength (e.g., with 150 mM NaCl) can shield electrostatic interactions.[15] | Compare the background signal in assays with and without the modified buffer. |
| Include a Carrier Protein | Adding a protein like Bovine Serum Albumin (BSA) to the assay buffer can provide alternative binding sites for the compound, reducing its non-specific binding to other surfaces.[12][13] | Titrate BSA into the assay buffer and observe the effect on the background signal. |
| Consider Alternative Plate Types | If the compound is binding to the plastic of the microplate, try plates with different surface chemistries (e.g., low-binding plates). | Compare the background signal in standard versus low-binding plates. |
The Critical Role of Buffer Composition
The choice of assay buffer is fundamental to obtaining reliable results. Buffers not only maintain a stable pH but also influence protein stability and interactions between assay components.[16][17][18]
-
pH: Ensure the buffer's pH is optimal for the biological system you are studying.
-
Ionic Strength: As mentioned, this can influence non-specific electrostatic interactions.
-
Additives: Detergents and carrier proteins can be beneficial, but their concentrations should be optimized.
-
Buffer Type: Be aware that some buffer components can interfere with your assay. For example, Tris buffers have a primary amine that can be reactive.[17] Phosphate buffers can sometimes precipitate with certain metal ions.[17]
Final Recommendations
A systematic approach is key to troubleshooting high background noise. Always change one variable at a time to clearly identify the source of the problem. Meticulous record-keeping of all assay parameters and optimization steps is essential. By carefully considering the potential for compound autofluorescence and non-specific binding, and by optimizing your blocking, washing, and buffer conditions, you can significantly improve the quality and reliability of your data when working with (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.
References
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
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Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
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PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from [Link]
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Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. Nucleic Acids Research, 46(15), 7563–7575. [Link]
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Gruner, P., et al. (2016). On-chip background noise reduction for cell-based assays in droplets. Lab on a Chip, 16(11), 2055-2061. [Link]
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Biocompare. (2020, August 20). Expert Tips on Optimizing Immunoassay Design and Validation. Retrieved from [Link]
-
LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Retrieved from [Link]
-
Butler, D., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 24(24), 17305. [Link]
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Tran, T., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40589–40597. [Link]
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SeraCare. (n.d.). Critical Factors in Immunoassay Optimization. Retrieved from [Link]
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Lipecka, J., et al. (2023). Significant Impact of Consumable Material and Buffer Composition for Low-Cell Number Proteomic Sample Preparation. Analytical Chemistry, 95(1), 329–337. [Link]
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Smith, D. A. (2021). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID-19 Therapeutics. Clinical Pharmacology & Therapeutics, 110(1), 69–70. [Link]
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Nani, R. R., & Linder, D. P. (2017). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Sensors, 17(10), 2298. [Link]
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Merck Millipore. (n.d.). Buffers Background. Retrieved from [Link]
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Fleck, J. S., et al. (2023). The effect of background noise and its removal on the analysis of single-cell expression data. Genome Biology, 24(1), 136. [Link]
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Li, Y., et al. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. Bioorganic & Medicinal Chemistry, 17(2), 585–591. [Link]
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Tarca, A. L., et al. (2019). noisyR: enhancing biological signal in sequencing datasets by characterizing random technical noise. Nucleic Acids Research, 47(18), e113. [Link]
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ResearchGate. (n.d.). Examples of thiazole-based fluorescent molecules. Retrieved from [Link]
-
Talukdar, A., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 9(22), 7175-7184. [Link]
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(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine degradation pathways and prevention
Introduction
Welcome to the comprehensive technical support guide for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this thiazole derivative. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to address challenges related to its degradation. Our goal is to equip you with the scientific understanding and practical methodologies necessary to ensure the integrity of your experiments and the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine under typical laboratory stress conditions?
A1: Based on the structural motifs of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, which include a substituted thiazole ring, a phenyl group, and a primary amine, the primary anticipated degradation pathways are oxidation, photodegradation, and reactions under acidic conditions.
-
Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[1] The primary amine group can also be a site for oxidative degradation.
-
Photodegradation: Thiazole derivatives, especially those with aryl substituents, can be susceptible to degradation upon exposure to light, particularly UV radiation.[1] A common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that subsequently rearranges.[1][2]
-
Acidic Conditions: While the thiazole ring itself is relatively stable, the exocyclic aminomethyl group can be protonated. Under certain acidic conditions, this may influence the overall stability and reactivity of the molecule. Some thiazolidine derivatives (a related structure) have shown lability under weakly acidic conditions (pH 3-5).[3]
Q2: My analytical results show unexpected peaks after storing solutions of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine at room temperature. What could be the cause?
A2: The appearance of new peaks on your chromatogram likely indicates degradation of the parent compound. Given the structure, several factors could be at play even under ambient conditions:
-
Oxidation: Exposure to atmospheric oxygen can lead to slow oxidation of the sulfur atom in the thiazole ring or the aminomethyl group.
-
Photodegradation: If your solutions are stored in clear vials and exposed to ambient light, photodegradation is a strong possibility.[1][4] Thiazole-containing compounds with aryl rings are particularly prone to this degradation pathway.[2]
-
Solvent Interaction: Depending on the solvent used, there could be slow reactions occurring. For example, trace impurities in the solvent (e.g., peroxides in older ethers) could initiate degradation.
To troubleshoot this, we recommend preparing fresh solutions and re-analyzing. If the issue persists, consider implementing the preventative measures outlined in the "Prevention Strategies" section below.
Q3: Which functional groups in (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine are most susceptible to degradation?
A3: The stability of this compound is influenced by several of its functional groups:
-
Thiazole Ring: The sulfur atom is a primary site for oxidation.[1] The ring itself, being aromatic, has a degree of stability but can participate in cycloaddition reactions under photochemical stress.[2][5]
-
Aryl Substituent: The phenyl group at the 2-position can increase the susceptibility of the thiazole ring to photodegradation.[2]
-
Aminomethyl Group: Primary amines can be susceptible to oxidation.
-
Methyl Group: While generally stable, the methyl group's electronic-donating nature can influence the overall electron density and reactivity of the thiazole ring.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The pH of an aqueous solution can significantly impact the stability of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. The primary amine will be protonated at acidic pH, which can influence its reactivity and solubility. While the thiazole ring is generally stable, extreme pH conditions (highly acidic or basic) can catalyze hydrolysis of susceptible functional groups if present, though this specific molecule lacks ester or amide groups which are most prone to this.[1] Some related thiazolidine structures have shown instability in weakly acidic environments (pH 3-5).[3] It is crucial to determine the optimal pH range for your specific application through stability studies.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Forced Degradation Studies Under Oxidative Conditions.
| Symptom | Potential Cause | Recommended Action |
| Complete or near-complete loss of the parent compound peak in HPLC analysis after a short incubation with hydrogen peroxide. | The concentration of the oxidizing agent (e.g., H₂O₂) is too high, or the incubation temperature is excessive, leading to overly aggressive degradation. | 1. Reduce Oxidant Concentration: Start with a lower concentration of H₂O₂ (e.g., 0.1-3%) and titrate upwards as needed.[6] 2. Lower Temperature: Conduct the incubation at room temperature instead of elevated temperatures.[1] 3. Time-Course Study: Analyze samples at multiple time points to capture the formation of initial degradation products before they degrade further. |
| Multiple, poorly resolved degradation peaks are observed. | The degradation is proceeding too quickly and non-selectively, leading to a complex mixture of products. | In addition to the actions above, ensure proper quenching of the reaction at each time point with an appropriate agent (e.g., sodium bisulfite) to prevent further degradation during sample workup and analysis. |
Issue 2: Inconsistent Results in Photostability Testing.
| Symptom | Potential Cause | Recommended Action |
| The extent of degradation varies significantly between replicate experiments. | Inconsistent light exposure due to sample positioning or light source variability. The solvent may be participating in the photodegradation. | 1. Standardize Light Source: Use a calibrated photostability chamber that conforms to ICH Q1B guidelines, ensuring uniform light and UV exposure.[1] 2. Control Sample Placement: Ensure all samples are equidistant from the light source. 3. Solvent Selection: Evaluate photodegradation in different solvents (e.g., acetonitrile, methanol, water) to assess the solvent's role. Some solvents can act as photosensitizers. 4. Use a Control: Always include a control sample wrapped in aluminum foil to shield it from light.[1] |
| Degradation is observed in both the solid state and in solution. | The compound is inherently photolabile. | Focus on preventative measures such as storage in amber vials or light-proof containers. For formulations, the addition of UV-absorbing excipients may be necessary. |
Prevention Strategies and Best Practices
To minimize the degradation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine during storage and experimentation, adhere to the following best practices:
-
Storage Conditions:
-
Solid Form: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photodegradation.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber glass vials to protect from light and store at low temperatures (e.g., 2-8°C or -20°C).[7] Consider de-gassing solvents to remove dissolved oxygen.
-
-
Experimental Handling:
-
pH Control: Buffer solutions to a pH where the compound exhibits maximum stability, as determined by preliminary studies.
-
Inert Atmosphere: For sensitive reactions or long-term experiments, conduct procedures under an inert atmosphere.
-
Antioxidants: In formulation development, the inclusion of antioxidants may be considered to mitigate oxidative degradation, though compatibility and interference with downstream applications must be assessed.[7]
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Oxidative Stress
This protocol is designed to identify potential oxidative degradation products.
-
Sample Preparation: Prepare a stock solution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of 3% hydrogen peroxide (H₂O₂).[6]
-
Incubation: Keep the solution at room temperature and protect it from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching (Optional but Recommended): To stop the reaction, dilute the aliquot with the mobile phase and add a small amount of a quenching agent like sodium bisulfite.
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC-UV or LC-MS method to monitor the disappearance of the parent peak and the formation of degradation products.
Protocol 2: Forced Degradation Study - Photostability
This protocol follows ICH Q1B guidelines to assess light sensitivity.
-
Sample Preparation:
-
Solid: Place a thin layer of the solid compound in a shallow, transparent dish.
-
Solution: Prepare a solution of the compound (e.g., in methanol) in a chemically inert, transparent container.
-
-
Control Sample: Prepare a parallel set of samples (solid and solution) and wrap them securely in aluminum foil to serve as dark controls.[1]
-
Stress Application: Expose the unwrapped samples to a light source that provides a minimum of 1.2 million lux hours and 200-watt hours per square meter of near-ultraviolet energy.[1]
-
Analysis: After the exposure period, dissolve the solid sample in a suitable solvent. Analyze both the exposed and control samples by HPLC/UPLC to quantify the extent of degradation.
Visualizations
Diagram 1: Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways of the target compound.
Diagram 2: General Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting forced degradation studies.
References
- Technical Support Center: Degradation Pathways for Thiazole-Based Compounds - Benchchem.
- Research progress of thiazole flavor compounds. - CABI Digital Library.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed.
- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC.
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate.
- Thiazole - Wikipedia.
- Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups - ResearchGate.
- Influence of pH value on the ionization status of Thiabendazole. - ResearchGate.
- Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride | Request PDF - ResearchGate.
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate.
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- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - ResearchGate.
- Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide - Benchchem.
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- Forced Degradation Studies - SciSpace.
- Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF - ResearchGate.
- (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE - ChemBK.
- Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
- Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF - ResearchGate.
- Understanding the chemical basis of drug stability and degradation.
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH.
- (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine - PubChem.
- (a) Thiazolidine formation and stability at various pH values. (b) Left... - ResearchGate.
- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC.
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- (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine - ChemicalBook.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - ResearchGate.
- Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents.
- (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate.
- C-(4-PHENYL-THIAZOL-2-YL)-METHYLAMINE Safety Data Sheets - Echemi.
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Adjusting pH for optimal activity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Welcome to the technical support guide for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the experimental use of this compound, with a specific focus on the critical role of pH. The following question-and-answer-based troubleshooting guide will help you navigate common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter when working with (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine?
The molecular structure of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine contains a primary amine (-CH₂NH₂), which is a basic functional group. The ionization state of this amine is highly dependent on the pH of the surrounding medium. This is fundamentally important for several reasons:
-
Solubility: The protonated form (cationic) of the amine is generally more soluble in aqueous solutions than the neutral form. Adjusting the pH can, therefore, be a key strategy to prevent precipitation during an experiment.
-
Biological Activity: The protonation state can dramatically influence the compound's interaction with its biological target. For instance, if the target's binding pocket has a key electrostatic interaction, only one form (protonated or neutral) may be active. Some studies on related aminothiazole compounds have shown that the protonation state can alter the molecule's conformation, which is essential for its biological effects[1]. In other cases, a free amine proton might be crucial for forming hydrogen bonds with enzyme residues, meaning the deprotonated form is required for inhibition[2].
-
Cellular Permeability: The neutral form of a molecule is typically more lipophilic and can more easily cross cell membranes. In cell-based assays, a pH that favors the neutral form might be necessary for the compound to reach its intracellular target.
Q2: What is the likely protonation state of this compound at different pH values?
According to the Henderson-Hasselbalch equation, the ratio of the deprotonated (neutral) to the protonated (cationic) form is determined by the pH of the solution relative to the pKa of the amine.
-
At pH 7.4 (Physiological pH): The pH is significantly below the estimated pKa. Therefore, the compound will be predominantly in its protonated, cationic form.
-
At pH < 8: The compound will exist almost entirely in its protonated form.
-
At pH = 9.5 (Hypothetical pKa): The compound will be present as a 50:50 mixture of the protonated and deprotonated forms.
-
At pH > 11: The compound will be predominantly in its deprotonated, neutral form.
The following diagram illustrates this pH-dependent equilibrium.
Caption: pH-dependent equilibrium of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.
Troubleshooting Guide
Issue 1: My compound precipitates out of solution during my assay.
Cause: This is a common issue when the pH of the final assay buffer leads to the formation of the less soluble, neutral form of the compound. This can happen if a stock solution prepared in an acidic solvent (like DMSO with traces of acid, or an acidified aqueous solution) is diluted into a buffer with a pH close to or above the compound's pKa.
Solution:
-
Check the pH of Your Final Assay Buffer: Ensure the final pH is well below the estimated pKa of the amine (e.g., pH 7.4 or lower) if solubility is the primary concern.
-
Prepare Stock Solutions Correctly:
-
For maximum solubility, prepare a high-concentration stock solution in an acidic buffer (e.g., 50 mM citrate buffer, pH 3-4) or by adding a small amount of 1N HCl to an aqueous suspension to fully dissolve it.
-
If using an organic solvent like DMSO, be aware of the final concentration in your assay. High percentages of DMSO can also cause precipitation when diluted into an aqueous buffer.
-
-
Perform a Solubility Test: Before running your main experiment, test the solubility of the compound at your desired final concentration across a range of pH values. This will help you identify the optimal pH for solubility in your specific assay medium.
Issue 2: The biological activity of my compound is much lower than expected.
Cause: The observed activity of a compound is a combination of its intrinsic potency, solubility, stability, and ability to reach its target. An inappropriate pH can negatively affect any of these factors.
Solutions:
-
Empirically Determine the Optimal pH for Activity: The optimal pH for solubility may not be the optimal pH for activity. The binding site of your target protein or the required conformation of the compound may favor the neutral form. It is crucial to perform a pH optimization experiment.
-
Consider the Assay Type:
-
Biochemical/Enzyme Assays: The activity of the target enzyme itself is likely pH-dependent[3]. You must find a pH that is optimal for both your compound and the enzyme. If the enzyme requires a higher pH where the compound is less soluble, you may need to include a small percentage of a co-solvent (e.g., DMSO, ethanol) to maintain solubility.
-
Cell-Based Assays: The standard pH of cell culture medium is tightly controlled (typically pH 7.2-7.4). At this pH, your compound will be mostly protonated. If the neutral form is required to cross the cell membrane, the low concentration of this species might be the rate-limiting step. You cannot significantly alter the pH of the cell culture medium without inducing cytotoxicity. In this case, you might need to accept a slower rate of uptake or use permeabilizing agents if the experimental design allows.
-
Experimental Protocols
Protocol 1: Empirical Determination of Optimal pH for an Enzyme Inhibition Assay
This protocol provides a framework for testing the activity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine across a range of pH values.
1. Preparation of Buffers: Prepare a series of 100 mM buffers with overlapping pH ranges. See the table below for suggestions. Adjust the pH of each buffer to the desired value using a calibrated pH meter.
2. Compound Preparation: Prepare a 10 mM stock solution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in DMSO.
3. Assay Procedure: a. For each pH value to be tested, set up a series of reactions in a 96-well plate. b. Add the appropriate buffer to each well. c. Add the compound from the DMSO stock to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells and is compatible with your enzyme (typically ≤1%). d. Add the enzyme to each well and incubate for a predetermined time. e. Initiate the reaction by adding the substrate. f. Measure the reaction rate using a suitable method (e.g., spectrophotometry, fluorimetry). g. Run control reactions without the inhibitor at each pH to determine the baseline enzyme activity.
4. Data Analysis: a. For each pH value, calculate the percent inhibition for each concentration of the compound. b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value at each pH. d. The pH that yields the lowest IC₅₀ value is the optimal pH for the activity of your compound under these assay conditions.
Table 1: Recommended Buffer Systems for pH Optimization
| pH Range | Recommended Buffer |
| 5.0 - 6.5 | MES (2-(N-morpholino)ethanesulfonic acid) |
| 6.0 - 7.5 | PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) |
| 6.8 - 8.2 | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| 7.5 - 9.0 | Tris (tris(hydroxymethyl)aminomethane) |
| 8.5 - 10.0 | CHES (2-(N-cyclohexylamino)ethanesulfonic acid) |
References
-
National Institutes of Health (NIH). (2014, May 1). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Retrieved from [Link]
-
ACS Publications. (n.d.). Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase | Inorganic Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH on enzyme activity. Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PubMed Central (PMC). (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
Validation & Comparative
Validating the In-Vivo Efficacy of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine: A Comparative Guide
This guide provides a comprehensive framework for validating the presumed in-vitro effects of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in relevant in-vivo models. Drawing upon the broad spectrum of biological activities documented for structurally related thiazole derivatives, we will focus on establishing a robust in-vivo validation strategy, primarily centered on the compound's potential anti-inflammatory and anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in-vitro findings into a preclinical in-vivo setting.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Derivatives of thiazole have been extensively investigated and have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3] The 2-aminothiazole moiety, in particular, is a common feature in molecules exhibiting significant biological effects.[3] While specific in-vitro data for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is not yet broadly published, the wealth of literature on analogous structures allows us to hypothesize its potential efficacy and design a rigorous in-vivo validation pathway.
Based on extensive reviews of related compounds, the primary anticipated in-vitro effects of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine are likely to be in the domains of:
-
Anti-inflammatory activity: Many thiazole derivatives have demonstrated anti-inflammatory properties.[3]
-
Anticancer activity: Thiazole-based compounds have shown cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways.[1][2][4]
This guide will therefore focus on the in-vivo validation of these two key areas, providing a comparative analysis with established or structurally similar compounds.
Comparative Framework: Benchmarking Against Alternatives
To provide a meaningful assessment of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine's in-vivo performance, it is crucial to benchmark it against relevant comparators. The choice of comparators should be guided by both structural similarity and established efficacy in the chosen disease models.
| Compound | Class | Reported In-Vitro/In-Vivo Activity | Primary Therapeutic Area | Reference |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Test Article) | Phenylthiazole derivative | Hypothesized: Anti-inflammatory, Anticancer | - | - |
| Celecoxib | COX-2 Inhibitor | Established anti-inflammatory and analgesic effects. | Inflammation, Pain | [5] |
| Doxorubicin | Anthracycline Chemotherapeutic | Potent cytotoxic agent used in various cancer treatments. | Cancer | [4] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Thiadiazole derivative | Demonstrated in-vitro cytotoxicity against cancer cell lines. | Cancer | [4] |
In-Vivo Validation of Anti-Inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[6] Validating the anti-inflammatory potential of a novel compound requires well-characterized animal models that mimic aspects of human inflammatory conditions.
Experimental Workflow for Anti-Inflammatory Studies
Caption: Workflow for in-vivo anti-inflammatory validation.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema Model
This widely used model is effective for screening acute anti-inflammatory activity.[7]
Objective: To evaluate the ability of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine to reduce acute inflammation in rats.
Materials:
-
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Test Article)
-
Celecoxib (Positive Control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Lambda-Carrageenan (Inducing agent)
-
Male Wistar rats (180-220 g)
-
Digital Plethysmometer
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Low Dose)
-
Group III: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (High Dose)
-
Group IV: Celecoxib (Standard Drug)
-
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Treatment Administration: Administer the test article, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical and Histopathological Analysis: At the end of the experiment, collect blood samples for cytokine analysis (TNF-α, IL-6) and euthanize the animals to collect paw tissue for histopathological examination.
Expected Data and Comparative Analysis
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema | TNF-α Level (pg/mL) (± SEM) |
| Vehicle Control | - | 0.85 ± 0.05 | - | 250 ± 20 |
| Test Article (Low) | TBD | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Test Article (High) | TBD | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Celecoxib | 10 | 0.30 ± 0.03 | 64.7% | 110 ± 15 |
In-Vivo Validation of Anticancer Effects
The anticancer potential of thiazole derivatives has been demonstrated against various cancer cell lines, including those of the liver, breast, and nervous system.[2][4] In-vivo validation is a critical step to confirm these in-vitro findings.
Experimental Workflow for Anticancer Studies
Caption: Workflow for in-vivo anticancer validation.
Detailed Experimental Protocol: Human Tumor Xenograft Model
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's efficacy against human tumors in an in-vivo setting.
Objective: To assess the in-vivo antitumor activity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in a human hepatocellular carcinoma (HepG-2) xenograft model.
Materials:
-
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Test Article)
-
Doxorubicin (Positive Control)
-
Vehicle (e.g., Saline with 5% DMSO and 10% Tween 80)
-
HepG-2 human hepatocellular carcinoma cells
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Matrigel
Procedure:
-
Cell Culture: Culture HepG-2 cells under standard conditions.
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of 5 x 10^6 HepG-2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into the following groups (n=8 per group):
-
Group I: Vehicle control
-
Group II: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Low Dose)
-
Group III: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (High Dose)
-
Group IV: Doxorubicin (Standard Drug)
-
-
Treatment Administration: Administer the treatments (e.g., intraperitoneally) according to a predetermined schedule (e.g., every other day for 21 days).
-
Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Tumor Analysis: Excise, weigh, and photograph the tumors. A portion of the tumor tissue should be fixed in formalin for histopathological and immunohistochemical analysis, and another portion snap-frozen for molecular analysis (e.g., Western blotting for target proteins like EGFR and VEGFR-2, as suggested by literature on similar compounds[1]).
Expected Data and Comparative Analysis
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) (± SEM) |
| Vehicle Control | - | 1500 ± 120 | - | 22.5 ± 0.8 |
| Test Article (Low) | TBD | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Test Article (High) | TBD | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | 2 | 450 ± 50 | 70% | 19.8 ± 1.0 |
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the hypothesized in-vivo anti-inflammatory and anticancer effects of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. The successful demonstration of in-vivo efficacy in these established models would provide a strong rationale for further preclinical development, including pharmacokinetic and toxicological studies. The comparative data generated against standard-of-care agents will be critical in positioning this novel compound within the existing therapeutic landscape. Future investigations could also explore its potential in other therapeutic areas where thiazole derivatives have shown promise, such as in infectious diseases.[3][8][9]
References
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025, May 6). PubMed Central. Retrieved from [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018, September 10). PMC. Retrieved from [Link]
-
Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025, March 10). PubMed Central. Retrieved from [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. Retrieved from [Link]
-
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025, December 30). American Chemical Society. Retrieved from [Link]
-
Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PubMed Central. Retrieved from [Link]
-
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20). ResearchGate. Retrieved from [Link]
-
In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). (n.d.). ResearchGate. Retrieved from [Link]
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An overview of animal models of pain: disease models and outcome measures. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. (2024, February 29). Taylor & Francis. Retrieved from [Link]
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Navigating the Structure-Activity Landscape of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine Analogs: A Comparative Guide for Drug Discovery
In the intricate world of drug discovery, the thiazole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of thiazole derivatives: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine analogs. By dissecting the impact of subtle molecular modifications on their biological efficacy, particularly as kinase inhibitors, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation therapeutics.
The core structure, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, presents multiple avenues for chemical exploration. The phenyl ring at the 2-position, the methyl group at the 4-position, and the aminomethyl substituent at the 5-position are all critical loci for modification, each capable of profoundly influencing the compound's interaction with its biological target. This guide will objectively compare the performance of various analogs, supported by experimental data, to illuminate the key determinants of their pharmacological activity.
The Thiazole Core: A Versatile Pharmacophore
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules.[1] Its aromatic nature and the presence of heteroatoms allow for hydrogen bonding, pi-stacking, and hydrophobic interactions, making it an ideal scaffold for designing molecules that can fit into the binding pockets of enzymes and receptors. The 2,4,5-trisubstituted pattern, as seen in our core molecule, offers a three-dimensional arrangement of substituents that can be fine-tuned to achieve high potency and selectivity.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine analogs is intricately linked to the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing insights from studies on related thiazole derivatives, particularly their role as kinase inhibitors.
Modifications at the 5-Position: The Aminomethyl Group
The aminomethyl group at the 5-position is a crucial determinant of activity, often serving as a key interaction point with the target protein. In a series of 4-aryl-5-aminomethyl-thiazole-2-amines designed as Rho-associated kinase (ROCK) inhibitors, the nature of the amine profoundly influenced potency.[4]
Key Observations:
-
Primary vs. Substituted Amines: While the parent methanamine provides a foundational level of activity, substitution on the nitrogen atom can significantly enhance potency. For instance, incorporating the aminomethyl group into a cyclic amine, such as piperazine, has been shown to be beneficial in various kinase inhibitors.
-
Linker Length and Flexibility: The methylene linker between the thiazole ring and the amine nitrogen provides optimal spacing and flexibility for interaction with the target. Variations in linker length could potentially alter the binding mode and affinity.
The Phenyl Ring at the 2-Position: A Gateway to Selectivity
The 2-phenyl group offers a large surface for modification, and substitutions on this ring are critical for tuning both potency and selectivity. The electronic and steric properties of the substituents can dictate the orientation of the phenyl ring within the binding pocket.
Key Observations:
-
Positional Importance: In a study of 4-aryl-5-aminomethyl-thiazole-2-amines, compounds with a 4-pyridine substitution on the thiazole ring were generally more potent than those with a 3-pyridine substitution, highlighting the importance of the substituent's position.[4]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the phenyl ring can influence the overall electron density of the thiazole core and its interactions with the target. While specific trends depend on the target, both electron-donating and electron-withdrawing groups have been shown to be beneficial in different contexts.[5]
The 4-Methyl Group: A Subtle but Significant Modulator
While often less explored than the other positions, the methyl group at the 4-position can play a role in optimizing van der Waals interactions within the binding pocket and influencing the overall conformation of the molecule. In some cases, replacing the methyl group with other small alkyl or halogen substituents could lead to improved activity or selectivity.
Comparative Biological Activity
To provide a clear comparison, the following table summarizes the ROCK II inhibitory activity of a series of 4-aryl-5-aminomethyl-thiazole-2-amine analogs. This data highlights the significant impact of substitutions at the 2- and 5-positions.
| Compound ID | R (Substitution on 2-amino) | Ar (Aryl at 4-position) | ROCK II IC50 (nM) |
| 4a | H | 4-pyridyl | >1000 |
| 4g | Benzoyl | 3-pyridyl | 150 |
| 4v | 3,4-dichlorobenzoyl | 4-pyridyl | 20 |
Data adapted from Wang L et al., IJPR (2021), 20 (3): 121-131.[4]
Analysis of the Data:
The data clearly demonstrates that substitution on the 2-amino group is crucial for potent ROCK II inhibition. The unsubstituted analog 4a is inactive, while the introduction of a benzoyl group in 4g leads to a significant increase in potency.[4] Further substitution on the benzoyl ring with electron-withdrawing chlorine atoms, as in 4v , results in a highly potent inhibitor with an IC50 of 20 nM.[4] This suggests that the benzoyl moiety engages in critical interactions within the ATP-binding site of the kinase, and these interactions can be further optimized. Additionally, the superior activity of the 4-pyridyl analog (4v ) compared to the 3-pyridyl analog (4g with a different R group) underscores the importance of the aryl group's orientation at the 4-position.[4]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of biological activity.
General Synthesis of 4-Aryl-5-aminomethyl-thiazole-2-amines
The synthesis of the target compounds typically involves a multi-step sequence, starting from readily available starting materials. The following is a representative synthetic route.
Step 1: Synthesis of α-Bromoketone
-
To a solution of the appropriate aryl methyl ketone in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.
Step 2: Hantzsch Thiazole Synthesis
-
Reflux a mixture of the α-bromoketone and thiourea in ethanol for several hours.[6]
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the 2-amino-4-arylthiazole.
Step 3: Vilsmeier-Haack Formylation
-
To a solution of the 2-amino-4-arylthiazole in DMF, add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Heat the reaction mixture at 60-70 °C for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base.
-
Collect the resulting solid by filtration to obtain the 5-formyl-2-amino-4-arylthiazole.
Step 4: Reductive Amination
-
To a solution of the 5-formyl derivative and the desired amine in a suitable solvent (e.g., methanol or dichloroethane), add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the final (4-aryl-2-aminothiazol-5-yl)methanamine analog.
In Vitro Kinase Inhibition Assay (Example: ROCK II)
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro enzymatic assay.
Procedure:
-
Prepare a reaction mixture containing the kinase enzyme (e.g., ROCK II), a suitable buffer, ATP, and a specific substrate.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as radiometric assays (e.g., using [γ-32P]ATP) or non-radiometric methods like ELISA or fluorescence-based assays.[4]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
To assess the anticancer potential of the synthesized analogs, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1][2]
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
The (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the critical importance of systematic modifications at the 2-, 4-, and 5-positions of the thiazole ring. The aminomethyl group at the 5-position is a key determinant of potency, while substitutions on the 2-phenyl ring are crucial for fine-tuning both potency and selectivity.
Future research in this area should focus on expanding the diversity of substituents at all three positions to build a more comprehensive SAR profile. The exploration of different aryl and heteroaryl groups at the 2-position, a wider range of substitutions on the aminomethyl moiety, and variations of the 4-methyl group will be instrumental in identifying analogs with improved pharmacological properties. Furthermore, evaluating these compounds against a broader panel of kinases and in various disease-relevant cellular models will be essential to uncover their full therapeutic potential. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new analogs, thereby accelerating the journey from a promising scaffold to a clinically viable drug candidate.
References
-
American Chemical Society. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Retrieved from [Link]
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PubMed. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Retrieved from [Link]
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PubMed Central. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Retrieved from [Link]
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MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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PubMed Central. (2020). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Retrieved from [Link]
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PubMed Central. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]
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Iranian Journal of Pharmaceutical Research. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of. Retrieved from [Link]
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MDPI. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Retrieved from [Link]
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Confirming the Molecular Target of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine: A Comparative Guide to Knockdown and Knockout Models
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. This guide provides an in-depth technical comparison of knockdown and knockout models for confirming the molecular target of the novel compound (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to ensure scientific integrity and reproducibility.
Introduction: The Enigma of a Novel Bioactive Compound
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a thiazole derivative with potential biological activity, as many compounds containing the thiazole ring have shown promise in various therapeutic areas.[1] However, its specific molecular target(s) and mechanism of action remain to be elucidated. The critical first step in harnessing its therapeutic potential is to unequivocally identify its direct cellular binding partner(s). Target validation is a pivotal stage in drug discovery that confirms the therapeutic relevance of a molecular target.[2][3] This guide will focus on the use of genetic methods—specifically RNA interference (RNAi)-based knockdown and CRISPR-Cas9-mediated knockout—to validate the putative target of this compound.
The Core Principle: Phenocopying the Compound's Effect
The underlying principle of using knockdown or knockout models for target validation is to determine if the genetic ablation of a putative target protein mimics the phenotypic or biochemical effects of the small molecule. If reducing or eliminating the target protein's expression results in a cellular phenotype similar to that observed upon treatment with (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, it provides strong evidence that the compound's activity is mediated through that specific target.
Section 1: Target Validation Using Knockdown Technologies
Small Interfering RNA (siRNA)
siRNAs are double-stranded RNA molecules, typically 21-23 nucleotides in length, that can be transiently transfected into cells to induce sequence-specific degradation of a target mRNA.[5] This approach is lauded for its relative simplicity and speed.
Caption: Workflow for siRNA-mediated target validation.
-
Cell Seeding: On day 1, seed the appropriate cell line in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA Transfection: On day 2, prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A common procedure involves diluting the siRNA and the transfection reagent in serum-free media, combining them, and incubating for 20-30 minutes to allow complex formation.[7] Add the complexes to the cells and incubate for 24-48 hours.
-
Compound Treatment: After the desired knockdown is achieved (typically 48-72 hours post-transfection), treat the cells with (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine at a predetermined effective concentration.
-
Phenotypic Analysis: After an appropriate incubation period with the compound, perform the relevant phenotypic or biochemical assay. This could be a cell viability assay, a reporter gene assay, or analysis of a specific signaling pathway.
Short Hairpin RNA (shRNA)
shRNAs are RNA sequences that form a tight hairpin loop and can be cloned into a viral vector, such as a lentivirus, for stable integration into the host cell's genome.[9] This allows for long-term, stable knockdown of the target gene.
The use of lentiviral-delivered shRNA is advantageous when long-term knockdown is required or when working with difficult-to-transfect cells. The main components of this system are the shRNA construct, packaging plasmids, and a producer cell line (e.g., HEK293T) to generate viral particles.[9]
Caption: Workflow for CRISPR-Cas9 mediated target validation.
-
gRNA Design and Cloning: Design and clone the gRNA sequence into a vector that also expresses the Cas9 nuclease.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid.
-
Single-Cell Cloning: 48-72 hours post-transfection, isolate single cells, often by fluorescence-activated cell sorting (FACS) if a fluorescent reporter is used, and plate them into individual wells of a 96-well plate.
-
Clone Expansion and Validation: Expand the single-cell clones and screen for successful knockout at the genomic level (e.g., by Sanger sequencing of the target locus) and at the protein level by Western blot. [10][11]5. Compound Treatment and Analysis: Once a validated knockout cell line is established, perform compound treatment and phenotypic analysis.
Section 3: Comparative Analysis: Knockdown vs. Knockout
| Feature | Knockdown (siRNA/shRNA) | Knockout (CRISPR-Cas9) |
| Mechanism | Post-transcriptional gene silencing | Permanent gene disruption at the DNA level |
| Effect | Partial and often transient reduction of protein expression | Complete and permanent loss of protein function |
| Timeframe | Relatively rapid (days to weeks) | More time-consuming (weeks to months) |
| Off-Target Effects | Can occur due to partial sequence homology | Can occur, but can be minimized with careful gRNA design |
| Lethality | Can be used to study essential genes where complete knockout would be lethal | May not be feasible for essential genes |
| Compensation | Less likely to induce compensatory mechanisms | Can sometimes lead to upregulation of related genes |
| Reversibility | Transient (siRNA) or inducible systems available | Permanent |
Section 4: Interpreting the Data and Complementary Approaches
A successful target validation experiment will show that the knockdown or knockout of the putative target protein phenocopies the effect of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine treatment. Conversely, if the knockdown or knockout cells are resistant to the compound's effects, this also strongly suggests that the compound acts through that target.
It is important to note that genetic methods are not infallible. For a comprehensive validation strategy, consider incorporating orthogonal, non-genetic methods:
-
Affinity Chromatography/Pull-down Assays: Immobilize the small molecule on a solid support to capture its binding partners from cell lysates. [12]* Activity-Based Protein Profiling (ABPP): Use chemical probes to identify the protein targets of small molecules. [13]* Drug Affinity Responsive Target Stability (DARTS): This method identifies protein targets based on their stabilization against proteolysis upon ligand binding. [14]* Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm direct binding and quantify the interaction between the compound and the purified target protein. [15]
Conclusion
Confirming the molecular target of a novel compound like (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a multi-faceted process that requires rigorous experimental design and validation. Both knockdown and knockout technologies offer powerful approaches to probe the function of a putative target. While knockdown provides a rapid and tunable method, knockout offers a definitive and permanent genetic ablation. By carefully selecting the appropriate model system, designing robust experiments with proper controls, and complementing genetic approaches with biochemical and biophysical methods, researchers can confidently identify and validate the molecular targets of novel bioactive compounds, paving the way for future drug development efforts.
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ChemBK. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE. Retrieved from [Link]
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Perk, J., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol, 14(11). Retrieved from [Link]
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OriGene. (n.d.). CRISPR Knockout / Knockin kit Validation. Retrieved from [Link]
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University of Oxford. (n.d.). siRNA Screening Overview. Retrieved from [Link]
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Benchmarking the Potency and Selectivity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine: A Comparative Guide
Introduction: Unlocking the Therapeutic Potential of the 2-Phenyl-1,3-thiazole Scaffold
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast array of biologically active compounds.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged scaffold in drug discovery. When substituted with a phenyl group at the 2-position and a methyl group at the 4-position, the resulting 2-phenyl-4-methyl-1,3-thiazole core offers a versatile platform for therapeutic intervention across a spectrum of diseases, including fungal infections, cancer, and inflammatory conditions.[2][3][4]
This guide focuses on (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine , a specific derivative of this promising scaffold. While direct biological data for this compound is not yet extensively published, its structural similarity to other well-characterized 2-phenyl-4-methylthiazoles suggests significant therapeutic potential. This document serves as a comprehensive roadmap for researchers and drug development professionals to benchmark the potency and selectivity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. We will objectively compare its potential performance against established alternatives within three key therapeutic areas: antifungal, anticancer, and dual-target anti-inflammatory activity. The experimental protocols provided herein are designed to be self-validating, ensuring the generation of robust and reliable data to guide further development.
I. Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
A critical target in antifungal therapy is the enzyme lanosterol 14α-demethylase (CYP51), which plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The 2-phenylthiazole scaffold has been successfully exploited to develop potent CYP51 inhibitors.[2] Here, we propose a strategy to evaluate (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine as a novel antifungal agent.
Comparator Compounds
To establish a meaningful benchmark, we will compare the activity of our target compound against a known lead compound, SZ-C14 , and its optimized derivative, B9 , both of which have demonstrated significant antifungal activity through CYP51 inhibition.[2]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of clinically relevant fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
- Subculture fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
- Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
- Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 × 10³ cells/mL.
2. Compound Preparation and Serial Dilution:
- Prepare stock solutions of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, SZ-C14, and B9 in dimethyl sulfoxide (DMSO).
- Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using RPMI 1640 medium to obtain a range of test concentrations.
3. Incubation:
- Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
- Include a growth control (inoculum without compound) and a sterility control (medium only).
- Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Comparative Antifungal Potency
| Compound | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | Experimental Data | Experimental Data |
| SZ-C14[2] | 1–16 | Not Reported |
| B9[2] | 0.125–0.5 | Not Reported |
| Fluconazole (Control) | 0.25–2 | 2–8 |
Structure-Activity Relationship (SAR) Insights
The substitution at the 4-position of the thiazole ring is a critical determinant of antifungal activity. It has been observed that replacing the methyl group at this position with larger substituents can lead to a decrease in activity.[2] The methanamine group at the 5-position of our target compound introduces a novel structural feature that warrants investigation. Its potential to form additional hydrogen bonds within the active site of CYP51 could enhance its potency.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A potential apoptotic pathway.
III. Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Novel Anti-Inflammatory Strategy
A promising strategy for treating inflammatory pain involves the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH degrades analgesic endocannabinoids. The 4-phenylthiazole scaffold has been identified as a promising template for developing potent dual inhibitors of these enzymes. [5]
Comparator Compounds
For this evaluation, we will use established 4-phenylthiazole-based dual sEH/FAAH inhibitors as comparators to determine the relative potency and selectivity of our target compound. [5]
Experimental Protocol: In Vitro Enzyme Inhibition Assays
1. Recombinant Enzyme Preparation:
- Express and purify recombinant human sEH and FAAH enzymes.
2. sEH Inhibition Assay (Fluorescence-Based):
- Pre-incubate the test compound with human sEH in a buffer solution.
- Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).
- Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to sEH activity.
3. FAAH Inhibition Assay (Chromatographic or Fluorescence-Based):
- Pre-incubate the test compound with human FAAH.
- Initiate the reaction by adding a suitable substrate (e.g., arachidonoyl-p-nitroanilide for a colorimetric assay or a fluorescently labeled substrate).
- Measure the product formation using an appropriate detection method (e.g., HPLC or fluorescence spectroscopy).
4. Data Analysis:
- Calculate the percentage of enzyme inhibition for each compound concentration.
- Determine the IC50 values by fitting the data to a dose-response curve.
Data Presentation: Comparative Dual Enzyme Inhibition
| Compound | Human sEH IC50 (nM) | Human FAAH IC50 (nM) | Selectivity (FAAH/sEH) |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | Experimental Data | Experimental Data | Experimental Data |
| Comparator 4p [5] | 2.3 | 11.1 | 4.8 |
| Comparator 4s [5] | Not Reported | Not Reported | Not Reported |
Structure-Activity Relationship (SAR) Insights
In the 4-phenylthiazole series of dual inhibitors, electron-donating groups on the phenyl ring are generally well-tolerated by both sEH and FAAH. [5]The overall three-dimensional shape of the molecule is crucial for potent FAAH inhibition, suggesting a more constrained binding pocket compared to sEH. [5]The methanamine substituent in our target compound could potentially interact with key residues in the active sites of both enzymes, influencing its potency and selectivity profile.
Logical Relationship in Dual Inhibition Strategy
Caption: Dual inhibition of sEH and FAAH.
Conclusion
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine represents a novel chemical entity with the potential to exhibit significant biological activity in the realms of antifungal, anticancer, and anti-inflammatory therapies. This guide provides a robust framework for its systematic evaluation. By employing the detailed protocols and comparing the resulting data against established benchmarks, researchers can effectively ascertain the potency and selectivity of this compound. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (Source: PMC, URL: [Link])
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Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (Source: PubMed, URL: [Link])
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A Guide to the Reproducible Synthesis and Cross-Validation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison of the synthesis, characterization, and cross-validation of the novel compound (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. As a Senior Application Scientist, my objective is to not only present protocols but to illuminate the rationale behind the experimental choices, ensuring that each step is part of a self-validating system.
The thiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, represents a promising but underexplored structure. This guide will therefore use established principles of organic synthesis and analytical chemistry to propose a robust experimental framework. We will also compare this target compound with two key alternatives to provide context for its potential applications and performance:
-
Alternative A: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol: A closely related structural analog, differing by the functional group at the 5-position. This comparison will highlight the influence of the amine versus the alcohol group on synthetic accessibility and potential biological interactions.
-
Alternative B: 2-Amino-4-phenyl-1,3-thiazole: A commercially available and well-studied thiazole derivative that serves as a benchmark for spectroscopic and biological comparisons.
The Imperative of Reproducibility in Novel Compound Synthesis
The challenge of reproducing published synthetic procedures is a well-documented issue in chemical research.[3][4][5][6][7] Factors such as undocumented variations in reaction conditions, reagent purity, and analytical methods can lead to significant discrepancies in outcomes. To address this, the protocols outlined below are designed with an emphasis on detailed reporting and in-process controls to ensure consistent results.
Synthesis and Purification: A Comparative Approach
The synthesis of thiazole derivatives commonly proceeds via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[8][9] We will adapt this classical and reliable method for our target compound and Alternative A.
Proposed Synthetic Pathway for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
The synthesis of our target compound is proposed as a multi-step process, beginning with the synthesis of an ester intermediate, followed by reduction and subsequent conversion to the amine.
Caption: Proposed synthetic workflow for the target compound and Alternative A.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Ester Intermediate)
-
To a solution of thiobenzamide (1.37 g, 10 mmol) in 50 mL of absolute ethanol, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (Alternative A)
-
Suspend lithium aluminum hydride (LiAlH4) (0.38 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Slowly add a solution of the ester intermediate (2.61 g, 10 mmol) in 20 mL of anhydrous THF to the LiAlH4 suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the sequential addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify by recrystallization or column chromatography.
Protocol 3: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Target Compound)
-
Dissolve the alcohol (2.19 g, 10 mmol) in 30 mL of dichloromethane and cool to 0 °C.
-
Slowly add thionyl chloride (1.31 g, 11 mmol) and stir for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude chloride.
-
Dissolve the crude chloride in 50 mL of dimethylformamide (DMF) and add sodium azide (0.78 g, 12 mmol).
-
Heat the mixture to 60 °C for 3 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Dry the organic layer and concentrate to obtain the crude azide.
-
Reduce the azide to the amine using a standard procedure, for example, with LiAlH4 in THF.
-
Purify the final amine product by acid-base extraction followed by column chromatography.
Cross-Validation Through Comprehensive Characterization
The identity and purity of the synthesized compounds must be unequivocally established through a battery of analytical techniques. This multi-faceted approach ensures the validity of any subsequent biological or material science experiments.
Analytical Workflow for Compound Validation
Caption: A comprehensive analytical workflow for compound validation.
Expected Analytical Data
The following table summarizes the expected analytical data for the target compound and its alternatives. This data serves as a benchmark for successful synthesis and purification.
| Compound | Technique | Expected Observations |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methyl group, a singlet for the methylene protons, and a broad singlet for the amine protons.[10] |
| ¹³C NMR | Resonances for the thiazole ring carbons, the phenyl group carbons, the methyl carbon, and the methylene carbon. | |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight. | |
| IR | N-H stretching vibrations in the region of 3300-3500 cm⁻¹. | |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | ¹H NMR | Similar to the amine, but with a singlet for the methylene protons and a broad singlet for the hydroxyl proton. |
| IR | A broad O-H stretching band around 3200-3600 cm⁻¹. | |
| 2-Amino-4-phenyl-1,3-thiazole | ¹H NMR | A characteristic singlet for the C5-H of the thiazole ring.[11] |
| ¹³C NMR | Established literature values for the carbon resonances. |
Comparative Performance and Discussion
The choice of a particular thiazole derivative in a research program will depend on a variety of factors, including synthetic accessibility, stability, and biological activity.
| Parameter | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | 2-Amino-4-phenyl-1,3-thiazole |
| Synthetic Accessibility | Multi-step synthesis with moderate overall yield. | Shorter synthetic route with potentially higher yield. | Commercially available. |
| Potential Biological Activity | The primary amine offers a site for further functionalization and potential hydrogen bonding interactions with biological targets.[1][2] | The hydroxyl group can also participate in hydrogen bonding. | Known to possess a range of biological activities.[1][12] |
| Physicochemical Properties | Expected to be a basic compound, soluble in acidic aqueous solutions. | A neutral compound with moderate polarity. | A basic compound. |
The introduction of the aminomethyl group at the 5-position of the thiazole ring in our target compound provides a key point of diversification for structure-activity relationship (SAR) studies. This functional group can be readily acylated or alkylated to generate a library of derivatives for biological screening.
Conclusion and Future Directions
This guide has outlined a comprehensive and reproducible framework for the synthesis and cross-validation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. By adhering to the detailed protocols and rigorous analytical procedures described herein, researchers can ensure the integrity of their findings and contribute to the collective body of scientific knowledge. The comparison with relevant alternatives provides a rational basis for selecting the most appropriate compound for a given research objective.
Future work should focus on the experimental validation of the proposed synthetic route and a thorough investigation of the biological activities of this novel thiazole derivative. The principles of reproducibility and cross-validation detailed in this guide will be paramount to the success of these future endeavors.
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Comparing the pharmacokinetic profiles of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine and its derivatives
An In-Depth Comparative Guide to the Pharmacokinetic Profiles of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine and Its Derivatives
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents targeting a wide array of diseases.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
This guide focuses on the pharmacokinetic profile of a representative thiazole-based compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (herein referred to as the "Parent Compound"), and explores how structural modifications can modulate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Understanding these relationships is paramount in drug development, as a compound's efficacy and safety are inextricably linked to its journey through the body.[5][6] We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present comparative data to illuminate the structure-pharmacokinetic relationships that guide lead optimization.
The ADME-Tox Screening Cascade: A Workflow for Success
The early assessment of ADME and toxicity properties is critical to prevent late-stage attrition of drug candidates.[7] A tiered, systematic approach allows researchers to gather crucial data to build a comprehensive pharmacokinetic profile, guiding iterative chemical modifications.
Caption: High-level workflow for ADME-Tox screening in drug discovery.
Comparative Pharmacokinetic Profiles
To illustrate the impact of structural modifications, we will compare the Parent Compound with two hypothetical derivatives:
-
Derivative A: Features a para-chloro substitution on the 2-phenyl ring, increasing lipophilicity and adding an electron-withdrawing group.
-
Derivative B: Incorporates a pyridine ring in place of the 2-phenyl ring, introducing a basic nitrogen atom to potentially improve solubility.
Note: The following data are representative examples for illustrative purposes and are based on established trends for thiazole-containing compounds.[1][3]
Absorption: Intestinal Permeability
Oral drug absorption is often predicted using the Caco-2 permeability assay. This model uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[8][9] A high apparent permeability (Papp) from the apical (A) to basolateral (B) side suggests good absorption. The efflux ratio (Papp B-A / Papp A-B) indicates whether the compound is a substrate of efflux pumps; a ratio >2 suggests active efflux.[10]
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Parent Compound | 8.5 | 15.2 | 1.79 | High |
| Derivative A (p-Cl) | 12.1 | 30.5 | 2.52 | High (P-gp Substrate) |
| Derivative B (Pyridine) | 5.2 | 6.1 | 1.17 | Moderate |
Analysis: The Parent Compound shows good permeability. Derivative A's increased lipophilicity enhances its passive diffusion, but it also becomes a substrate for P-gp efflux, as indicated by the higher efflux ratio.[10] Derivative B, being more polar, exhibits lower permeability.
Distribution: Plasma Protein Binding (PPB)
Once absorbed, a drug's distribution is influenced by its binding to plasma proteins like albumin. Only the unbound (free) fraction is available to interact with its target and exert a therapeutic effect.[11][12] High PPB can limit efficacy and reduce clearance. The Rapid Equilibrium Dialysis (RED) assay is a standard method to determine the percent of unbound drug.[11][13]
| Compound | % Unbound (Human Plasma) | % Unbound (Rat Plasma) | Potential for Distribution |
| Parent Compound | 12.5% | 15.8% | Moderate Tissue Penetration |
| Derivative A (p-Cl) | 2.1% | 3.5% | Limited by High Binding |
| Derivative B (Pyridine) | 25.4% | 30.1% | Wide Tissue Distribution |
Analysis: The increased lipophilicity of Derivative A leads to significantly higher plasma protein binding.[12] Conversely, the more polar Derivative B has a much larger free fraction, suggesting it may distribute more readily into tissues.
Metabolism: Stability and CYP450 Inhibition
The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes.[14] In vitro metabolic stability assays using liver microsomes or hepatocytes predict how quickly a compound will be cleared in vivo.[15][16] A short half-life (t₁/₂) and high intrinsic clearance (Clint) suggest rapid metabolism.[15]
Furthermore, inhibition of CYP enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs).[17][18] Therefore, screening for CYP inhibition is a critical safety assessment.
Table 3a: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (Clint) (µL/min/mg) | Predicted Hepatic Clearance |
| Parent Compound | 45 | 30.8 | Moderate |
| Derivative A (p-Cl) | 25 | 55.4 | High |
| Derivative B (Pyridine) | > 120 | < 11.5 | Low |
Analysis: The pyridine nitrogen in Derivative B is less susceptible to metabolism, resulting in high stability. The chloro-substituted phenyl ring of Derivative A may provide an additional site for oxidative metabolism, leading to faster clearance.
Table 3b: Cytochrome P450 Inhibition Profile (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk |
| Parent Compound | > 50 | 22.5 | 35.1 | > 50 | 15.8 | Low |
| Derivative A (p-Cl) | > 50 | 8.9 | 12.4 | > 50 | 4.7 | Moderate |
| Derivative B (Pyridine) | 15.3 | > 50 | > 50 | 42.6 | 28.3 | Low |
Analysis: Derivative A shows moderate inhibition of key drug-metabolizing enzymes CYP2C9 and CYP3A4, indicating a potential for drug-drug interactions.[18] The pyridine ring in Derivative B appears to shift the inhibition profile towards CYP1A2.
Safety Pharmacology: hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[19][20] Early screening for hERG liability is therefore a mandatory step in safety assessment.
| Compound | hERG IC₅₀ (µM) | Cardiotoxicity Risk |
| Parent Compound | 28 | Low |
| Derivative A (p-Cl) | 9.5 | Moderate |
| Derivative B (Pyridine) | > 50 | Low |
Analysis: Lipophilic, basic compounds are often associated with hERG inhibition. The increased lipophilicity of Derivative A results in a lower IC₅₀ value, raising a potential cardiotoxicity flag that would require further investigation.[21]
Detailed Experimental Protocols
The following protocols represent standardized methodologies for generating the pharmacokinetic data discussed above.
Protocol 1: Caco-2 Permeability Assay
This protocol determines the rate of transport of a compound across a Caco-2 cell monolayer, modeling intestinal absorption.[22]
Objective: To measure the bidirectional apparent permeability (Papp) and calculate the efflux ratio.
Caption: Bidirectional Caco-2 permeability assay workflow.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) to be used.[23]
-
Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to 37°C. Adjust pH to 7.4 for the basolateral side and either 7.4 or 6.5 for the apical side to mimic intestinal pH.[8]
-
Dosing Solution Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in the transport buffer. Include control compounds with known high (e.g., propranolol) and low (e.g., atenolol) permeability.[8]
-
Permeability Measurement (A→B):
-
Remove the culture medium from the Transwell® plate.
-
Add fresh buffer to the basolateral (receiver) chamber and the dosing solution to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[23]
-
At the specified time point (e.g., 120 minutes), take an aliquot from the basolateral chamber for analysis. Also, take a sample from the donor chamber to calculate mass balance.
-
-
Permeability Measurement (B→A):
-
Perform the experiment in parallel, but add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Sample from the apical chamber at the final time point.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[8]
-
Data Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the rate of metabolism of a compound in human liver microsomes (HLM).[6]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).
Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a cofactor solution of NADPH (e.g., 1 mM) in phosphate buffer (pH 7.4). Keep on ice.
-
-
Incubation:
-
Prepare incubation tubes/plate wells containing phosphate buffer and HLM (e.g., final protein concentration of 0.5 mg/mL).[24]
-
Pre-warm the HLM suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and immediately vortexing.
-
Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[15][24]
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). This precipitates the protein and halts enzymatic activity.[15]
-
-
Control Incubations:
-
-NADPH Control: Run a parallel incubation without NADPH to check for non-NADPH-dependent degradation.
-
Positive Control: Include a compound with known metabolic lability (e.g., testosterone or verapamil) to confirm the metabolic competence of the microsomes.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate/vials for analysis.
-
Quantify the remaining parent compound at each time point by LC-MS/MS.[16]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life: t₁/₂ = 0.693 / k .[15]
-
Calculate intrinsic clearance: Clint (in vitro) = (0.693 / t₁/₂) * (Incubation Volume / mg Microsomal Protein) .[7]
-
Conclusion and Future Directions
This guide provides a framework for comparing the pharmacokinetic profiles of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine and its derivatives. The illustrative data highlights a critical principle in drug discovery: minor structural modifications can have profound effects on a compound's ADME-Tox properties.
-
Lipophilicity (Derivative A): While often increasing permeability, it can introduce liabilities such as P-gp efflux, high plasma protein binding, faster metabolic clearance, and off-target effects like hERG inhibition.
-
Polarity and Solubility (Derivative B): Introducing polar features like a pyridine ring can improve metabolic stability and reduce PPB and hERG risk, but may compromise membrane permeability.
The presented protocols for key in vitro assays form the backbone of modern ADME screening, providing the data necessary to understand these structure-activity relationships. By integrating these assays early and iteratively, research teams can rationally design and select thiazole derivatives with optimized pharmacokinetic profiles, increasing the probability of identifying a safe and effective clinical candidate. The next logical step for a promising compound would be to confirm these in vitro findings with a full pharmacokinetic study in an in vivo model, such as a rat or mouse.[5][25]
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Head-to-head comparison of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine with other thiazole-based compounds
A Head-to-Head Comparative Guide to Novel Thiazole-Based Kinase Inhibitors
Executive Summary
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activity.[1][2] This guide provides a head-to-head comparison of a representative 2-phenyl-1,3-thiazole compound, herein designated Thiazolamine A ((4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine), against other thiazole-based and clinically relevant kinase inhibitors. While specific experimental data for Thiazolamine A is not publicly available, its activity is projected based on potent inhibition of the oncogenic serine/threonine kinase BRAFV600E, a common characteristic of this chemical class.[3][4]
We will compare Thiazolamine A's projected profile with the multi-kinase inhibitor Dasatinib , a well-established thiazole-containing therapeutic, and Sorafenib , a key BRAF inhibitor.[5][6] An experimental compound, Compound 13a , is also included to represent the cutting-edge of preclinical thiazole derivatives targeting BRAFV600E.[3] This analysis is designed for researchers, scientists, and drug development professionals to contextualize the potential of this compound class and to provide robust, validated protocols for its evaluation.
Introduction: The Thiazole Scaffold in Kinase-Targeted Drug Discovery
Protein kinases are critical regulators of cellular signaling; their dysregulation is a hallmark of many diseases, particularly cancer.[7] The development of small molecule kinase inhibitors has revolutionized oncology, and the thiazole ring is a privileged scaffold in this endeavor. Its unique stereoelectronic properties allow it to engage in various non-covalent interactions within the ATP-binding pocket of kinases, making it an ideal anchor for designing potent and selective inhibitors.[7][8]
Thiazole derivatives are integral to approved drugs like the multi-kinase inhibitor Dasatinib and have shown potent activity against specific oncogenic drivers like the BRAFV600E mutation.[3][9] The BRAFV600E mutation, present in over 50% of melanomas and other cancers, leads to constitutive activation of the MAPK signaling pathway, promoting uncontrolled cell proliferation and survival.[3][10] Therefore, the development of novel inhibitors targeting this kinase remains a high-priority research area.
This guide focuses on the 2,4,5-trisubstituted thiazole framework, exemplified by Thiazolamine A, and evaluates its potential performance against established and experimental agents targeting the BRAFV600E pathway.
Compound Profiles
| Compound Name | Structure | Core Scaffold & Key Features | Primary Target(s) |
| Thiazolamine A (Hypothetical Profile) | ![]() | 2-Phenyl-1,3-thiazole. The phenyl and methyl substitutions are common in potent kinase inhibitors. | BRAFV600E (Projected) |
| Dasatinib | ![]() | Aminothiazole linked to a pyrimidine core. A multi-targeted kinase inhibitor.[9] | BCR-ABL, SRC family, c-KIT, PDGFRβ[9][11] |
| Sorafenib | ![]() | Substituted urea linked to pyridine and phenyl rings. Does not contain a thiazole. | RAF kinases (c-Raf > B-Raf), VEGFR, PDGFR[6][12] |
| Compound 13a (Experimental) | ![]() | 2-Phenylthiazole with a phenyl sulfonyl moiety, designed as a Dabrafenib analog.[3] | BRAFV600E[3] |
Comparative Analysis: In Vitro Efficacy and Potency
The primary measure of a kinase inhibitor's effectiveness is its ability to inhibit its target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
Biochemical Kinase Inhibition
Expert Rationale: A biochemical assay isolates the kinase and substrate from cellular complexity, providing a direct measure of compound-target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are preferred for their high sensitivity, low background, and resistance to interference from fluorescent compounds, making them a gold standard in drug discovery.[13][14]
The following table summarizes the biochemical potency of the comparator compounds against key kinases. Thiazolamine A's projected IC50 is based on the high potency observed in structurally similar thiazole derivatives.[3]
| Compound | Target Kinase | IC50 (nM) | Selectivity Note | Source |
| Thiazolamine A | BRAFV600E | 20 - 40 (Projected) | High selectivity for mutant BRAF over wild-type is expected. | N/A |
| Dasatinib | BCR-ABL | <1 | Potent inhibitor of multiple kinases. | [9][15] |
| SRC | 0.5 | Broad activity across the SRC family. | [9] | |
| Sorafenib | c-Raf | 6 | More potent against c-Raf than BRAF. | [6] |
| BRAFV600E | 22 | Moderate potency against mutant BRAF. | [6] | |
| VEGFR-2 | 90 | Also a potent angiogenesis inhibitor. | [12] | |
| Compound 13a | BRAFV600E | 23.1 ± 1.2 | Superior potency to Dabrafenib (IC50 = 47.2 nM) in the same study. | [3] |
Cell-Based Anti-Proliferative Activity
Expert Rationale: While biochemical assays measure direct target inhibition, cell-based assays determine a compound's ability to affect cancer cell proliferation, which integrates its potency with its ability to permeate cells and remain stable in the cellular environment. The MTT assay is a robust, colorimetric method for assessing cell viability.[16]
The following table summarizes the anti-proliferative activity (GI50/IC50) of the compounds against a human melanoma cell line known to harbor the BRAFV600E mutation (e.g., WM266.4).
| Compound | Cell Line (BRAF Status) | IC50 (µM) | Source |
| Thiazolamine A | WM266.4 (V600E) | 1 - 5 (Projected) | N/A |
| Dasatinib | Various Leukemias (BCR-ABL+) | Low nM range | [5] |
| Sorafenib | Various Cancer Lines | Low µM range | [17] |
| Compound 13a | WM266.4 (V600E) | 1.24 - 17.1 (range for series) | [3] |
Analysis: The experimental thiazole, Compound 13a, demonstrates potent, single-digit micromolar activity against BRAFV600E-mutant melanoma cells, outperforming the reference drug Dabrafenib in the cited study.[3] This strongly supports the hypothesis that Thiazolamine A, with its similar core structure, would also exhibit potent cellular activity. Dasatinib's primary utility is in leukemias driven by BCR-ABL, while Sorafenib shows broader, though generally less potent, activity.[5][6]
Mechanism of Action & Signaling Pathway
Most small-molecule kinase inhibitors function as ATP competitors. They occupy the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
The diagram below illustrates the MAPK/ERK signaling pathway, which is constitutively activated by the BRAFV600E mutation. Thiazolamine A and other BRAF inhibitors act by blocking the kinase activity of BRAF, preventing the phosphorylation of MEK and subsequent activation of ERK, which ultimately halts the transcription of genes involved in cell proliferation.
Caption: The MAPK/ERK signaling cascade inhibited by Thiazolamine A.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-validated.
BRAFV600E Biochemical Inhibition Assay (TR-FRET)
This protocol outlines a typical TR-FRET assay for measuring direct inhibition of BRAFV600E.
Principle: This homogeneous assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. An antibody specific for the phosphorylated substrate, labeled with a Europium (Eu) cryptate donor, and streptavidin labeled with an acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Serially dilute test compounds (e.g., Thiazolamine A) in 100% DMSO. Transfer nanoliter volumes to a low-volume 384-well assay plate.
-
Enzyme & Substrate Preparation: Prepare a solution of recombinant BRAFV600E enzyme in kinase assay buffer. Prepare a second solution containing ATP (at the Km concentration) and the biotinylated MEK1 substrate peptide.
-
Reaction Initiation: Dispense the enzyme solution into the assay plate containing the compounds and briefly incubate. Add the ATP/substrate solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Add a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho-MEK1 antibody, and streptavidin-conjugated acceptor (e.g., SA-XL665).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). Calculate the emission ratio and plot against compound concentration to determine the IC50 value.[13][18]
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16][19]
Step-by-Step Protocol:
-
Cell Plating: Seed WM266.4 melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.[19]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours, then measure the absorbance at 570 nm using a microplate reader.[19] Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
Conclusion and Future Directions
This guide establishes a framework for evaluating (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Thiazolamine A) and related compounds as potential anticancer agents. Based on extensive data from structurally similar molecules, this class of 2-phenyl-1,3-thiazole derivatives shows significant promise as potent and selective inhibitors of the oncogenic kinase BRAFV600E.[3][4]
The projected biochemical and cellular potency of Thiazolamine A, benchmarked against the clinical multi-kinase inhibitors Dasatinib and Sorafenib, suggests it could represent a more targeted therapeutic approach. The head-to-head comparison with the experimental compound 13a highlights the high ceiling for potency within this scaffold.[3]
Future work should focus on obtaining direct experimental data for Thiazolamine A by following the robust protocols detailed herein. Key next steps include:
-
Biochemical Profiling: Confirming the potency and selectivity of Thiazolamine A against BRAFV600E and a broad panel of other kinases.
-
In Vitro Cellular Assays: Validating its anti-proliferative effects in a panel of BRAF-mutant cancer cell lines.
-
ADME/Tox Studies: Evaluating its drug-like properties, including metabolic stability and preliminary safety profile.
The thiazole scaffold continues to be a highly productive starting point for the development of innovative kinase inhibitors. The evidence-based approach outlined in this guide provides a clear and scientifically rigorous path for advancing these promising compounds toward preclinical development.
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ChemBK. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE. Retrieved from [Link]
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Sorafenib. (2022). In Proteopedia. Retrieved from [Link]
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Dasatinib. (n.d.). In Wikipedia. Retrieved from [Link]
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- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025).
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.
- Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. (2022). PubMed.
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Sorafenib. (n.d.). In Wikipedia. Retrieved from [Link]
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BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
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PubChem. (n.d.). Dasatinib. Retrieved from [Link]
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- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
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Reaction Biology. (n.d.). BRAF (V600E) NanoBRET Kinase Assay. Retrieved from [Link]
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GenomeMe. (n.d.). BRAF V600E Antibody. Retrieved from [Link]
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- Chemical structure of dasatinib. (n.d.).
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BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]
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Dasatinib. (2017). In Proteopedia. Retrieved from [Link]
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N-(5-Morpholino-2-arylimidazo[2,1-b][20][21][22]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. (2021). Biointerface Research in Applied Chemistry.
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Independent verification of the biological activity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
An Independent Investigator's Guide to Verifying the Biological Activity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Introduction: The Thiazole Scaffold and the Imperative for Independent Verification
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The novel compound, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, represents a potential new entrant in this chemical space. However, any preliminary claims of its biological efficacy warrant rigorous and independent verification. This guide outlines a systematic approach to validate its hypothesized activity as a protein kinase inhibitor, a common therapeutic target for thiazole-containing molecules.
We will hypothesize that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology. Our investigation will focus on comparing its activity against a known, FDA-approved EGFR inhibitor, Gefitinib.
Experimental Strategy: A Multi-pronged Approach to Validation
A robust validation strategy should not rely on a single assay. We will employ a tiered approach, starting with a direct biochemical assay to confirm target engagement, followed by cell-based assays to assess its activity in a more physiologically relevant context.
Figure 1: A tiered experimental workflow for validating the biological activity of a novel compound.
Part 1: In Vitro Biochemical Assay for EGFR Kinase Inhibition
The primary objective is to determine if (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine directly inhibits the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a suitable method as it measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable readout of enzyme activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine and Gefitinib (positive control) in 100% DMSO.
-
Create a serial dilution series of the compounds in kinase buffer.
-
Prepare a reaction mix containing recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP at its Km concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of the kinase/substrate mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Hypothetical Comparative Data
| Compound | Target Kinase | IC50 (nM) |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | EGFR | 150 |
| Gefitinib | EGFR | 25 |
| Staurosporine (non-specific control) | Multiple | 5 |
Part 2: Cell-Based Assays for Target Engagement and Cellular Potency
While in vitro assays confirm direct target inhibition, cell-based assays are crucial to assess the compound's ability to cross the cell membrane, engage its target in the cellular milieu, and elicit a biological response. We will use a human non-small cell lung cancer cell line, such as A549, which expresses EGFR.
Experimental Protocol: Western Blot for Phospho-EGFR
This protocol assesses the compound's ability to inhibit the autophosphorylation of EGFR upon stimulation with its ligand, EGF.
-
Cell Culture and Treatment:
-
Plate A549 cells and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test compound or Gefitinib for 2 hours.
-
Stimulate the cells with 100 ng/mL of human recombinant EGF for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
-
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of the test compound.
Experimental Protocol: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or Gefitinib for 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to a DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Hypothetical Comparative Data
| Compound | Cell Line | GI50 (µM) |
| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | A549 | 5.2 |
| Gefitinib | A549 | 0.8 |
Discussion and Interpretation of Results
The hypothetical data suggest that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a moderately potent inhibitor of EGFR in both biochemical and cellular assays. Its lower potency compared to the clinically approved drug Gefitinib is not unexpected for a novel compound and may serve as a starting point for further lead optimization. The discrepancy between the biochemical IC50 and the cellular GI50 can be attributed to factors such as cell membrane permeability, off-target effects, and cellular metabolism.
Conclusion
This guide has provided a comprehensive framework for the independent verification of the biological activity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine as a putative EGFR inhibitor. By following a systematic approach that combines biochemical and cell-based assays, researchers can generate robust and reliable data to validate initial findings and guide future drug development efforts.
References
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Thiazole: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews, [Link]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
As a novel research chemical, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine lacks a standardized, universally published Safety Data Sheet (SDS). However, its structural motifs—a substituted aminothiazole core—provide a strong basis for inferring its hazard profile and dictating appropriate handling and disposal protocols. This guide synthesizes data from analogous compounds and established laboratory safety principles to provide a robust operational framework for researchers. The primary directive is to treat this compound as hazardous waste, ensuring containment, proper labeling, and disposal via a licensed waste management service, in coordination with your institution's Environmental Health and Safety (EHS) office.
Hazard Profile and Core Safety Principles
The chemical structure incorporates a thiazole ring, a primary amine, and a phenyl group. Analysis of similar compounds indicates that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1][2][3]. The amine functional group suggests it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[4][5][6]. Thermal decomposition is likely to produce toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx)[4][7][8][9].
Therefore, all handling and disposal operations must be guided by these foundational principles:
-
Waste Identification: Any quantity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, including pure substance, contaminated solutions, or spill cleanup materials, must be managed as hazardous waste from the moment it is designated for disposal[10][11].
-
Segregation: This waste must be kept separate from incompatible chemicals to prevent dangerous reactions[4][12]. It should be collected in a designated container for non-halogenated organic waste.
-
Containment: Waste must be stored in durable, compatible, and securely sealed containers that are free of leaks or cracks[10][13].
-
Communication: All waste containers must be clearly and accurately labeled, and all procedures must be coordinated through the institution's designated chemical safety office (e.g., EHS)[4][14].
Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure the following PPE is worn to mitigate exposure risks:
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential irritants. Structurally similar compounds are classified as serious eye irritants[1][2][3]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Thiazole and amine derivatives are known skin irritants[2][7]. |
| Body Protection | A standard laboratory coat. | Protects against incidental contact and contamination of personal clothing[4]. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | Avoids inhalation of any potential dusts or vapors. Some analogous compounds may cause respiratory irritation[2][3]. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine waste for final disposal.
Step 1: Container Selection and Preparation
-
Obtain a suitable waste container. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap that is compatible with organic amines and aromatic compounds[13].
-
Ensure the container is clean, dry, and in good condition[10].
-
Affix a "Hazardous Waste" label to the container[10]. Fill in the generator's name, the accumulation start date, and the full chemical name: "(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine". Do not use abbreviations or formulas[10].
Step 2: Waste Collection
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
For Solid Waste: Carefully transfer the solid chemical into the prepared waste container using a dedicated spatula or scoop.
-
For Liquid Waste (Solutions): Using a funnel, carefully pour the solution into the waste container. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion[13].
-
Securely fasten the cap on the waste container immediately after adding waste[10].
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA)[14].
-
The SAA must be equipped with secondary containment, such as a spill tray, to capture any potential leaks[10][14].
-
Ensure the SAA is located away from sinks or floor drains[14].
-
Segregate the container from incompatible materials, particularly strong acids and oxidizers[14].
Step 4: Arranging for Final Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[4][11].
-
Do not attempt to treat, neutralize, or dispose of the chemical down the drain under any circumstances[10][15]. The final disposal will be conducted by a licensed chemical destruction plant, likely via controlled incineration with flue gas scrubbing[15].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper waste management.
Caption: Workflow for the safe disposal of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.
Spill Management and Container Decontamination
Minor Spills:
-
Ensure the area is well-ventilated and restrict access[4].
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
For solid spills, you may dampen the material with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne[5].
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container[4][5].
-
Clean the spill area with a solvent-dampened cloth, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[5][11].
Decontamination of Empty Containers: An "empty" container that held this chemical must still be treated as hazardous waste unless properly decontaminated[11].
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that is capable of removing the chemical residue[10].
-
Collect all rinsate and manage it as hazardous waste[10][11].
-
After triple-rinsing, deface or remove the original label[11]. The container may now be disposed of in the regular trash or reused for a compatible waste stream[10].
References
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division - Lehigh University.
- Navigating the Safe Disposal of 2-Aminothiazole in a Laboratory Setting. (n.d.). Benchchem.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Treatment of amine wastes generated in industrial processes. (2025, August 7). ResearchGate.
- What Are The Proper Procedures For Laboratory Chemical Waste Disposal? (2018, August 10). Triumvirate Environmental.
- C-(4-PHENYL-THIAZOL-2-YL)-METHYLAMINE Safety Data Sheets. (n.d.). Echemi.
- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - 4-Methylthiazole. (2024, March 26). Fisher Scientific.
- 2-AMINOTHIAZOLE. (n.d.). CAMEO Chemicals - NOAA.
- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide. (n.d.). Sigma-Aldrich.
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Navigating the Unseen: A Guide to Personal Protective Equipment for (4--Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, a compound of interest for its potential applications, requires a diligent and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring personal safety and data integrity.
Understanding the Hazard: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is not publicly available at the time of this writing, we can infer potential hazards based on its chemical structure. The molecule contains a primary amine group and a substituted thiazole ring, functionalities that warrant careful handling. A structurally similar compound, (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine, is classified with GHS hazard statements indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, a cautious approach assuming similar hazards is prudent.
Primary aromatic amines, as a class, can be readily absorbed through the skin and may pose long-term health risks. Thiazole derivatives also require careful handling to avoid skin and eye contact.
Table 1: Inferred Hazard Profile of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
| Potential Hazard | Basis for Inference | Recommended Precautionary Action |
| Skin Irritation | GHS data for a structurally similar compound; general properties of primary amines. | Avoid all skin contact through proper glove selection and use of a lab coat. |
| Serious Eye Irritation | GHS data for a structurally similar compound. | Wear chemical splash goggles at all times. |
| Respiratory Irritation | GHS data for a structurally similar compound. | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Dermal Absorption | General toxicological profile of primary aromatic amines. | Utilize appropriate gloves and promptly remove any contaminated clothing. |
The Last Line of Defense: A Multi-layered PPE Strategy
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.
Body Protection: Beyond the Basics
A standard cotton lab coat is the minimum requirement. However, for procedures with a higher risk of splashes or spills, a lab coat made of a chemically resistant material, such as polyester or a polyester-cotton blend, is recommended. For large-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection. All lab coats should be fully buttoned with sleeves rolled down.
Eye and Face Protection: An Impenetrable Shield
Given the high likelihood of serious eye irritation, chemical splash goggles are mandatory whenever handling (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine in any form (solid or in solution). Safety glasses with side shields do not provide adequate protection against splashes. When there is a significant risk of splashing, such as during transfers of larger volumes or when heating solutions, a face shield should be worn in addition to chemical splash goggles.
Hand Protection: Selecting the Right Glove
Choosing the correct gloves is critical to prevent skin contact and potential dermal absorption. Since specific chemical resistance data for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is not available, a conservative approach is necessary.
Glove Selection Hierarchy:
-
Primary Recommendation: Nitrile Gloves Nitrile gloves offer good resistance to a range of chemicals and are a suitable starting point for handling small quantities of this compound in solid form or in dilute solutions. However, it is crucial to be aware that nitrile has poor resistance to some aromatic compounds. Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
-
For Higher Risk Procedures: For tasks involving larger quantities, prolonged handling, or concentrated solutions, consider using a more robust glove material. While specific data is unavailable, general chemical resistance charts suggest that butyl rubber or Viton® gloves offer superior protection against a broader range of organic compounds. It is advisable to wear a nitrile glove underneath these heavier-duty gloves for added protection and ease of removal.
Crucial Glove Usage Practices:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before use.
-
Change Frequently: Do not wear the same pair of gloves for extended periods. If a glove comes into contact with the chemical, it should be removed and replaced immediately.
-
Proper Removal Technique: Learn and practice the correct technique for removing gloves to avoid contaminating your skin.
Table 2: Glove Selection Guide
| Task | Primary Glove Recommendation | Secondary Glove (if applicable) | Rationale |
| Weighing solid compound | Double-gloved Nitrile | - | Minimizes risk of incidental contact with small particles. |
| Preparing dilute solutions | Double-gloved Nitrile | - | Adequate for low concentrations and small volumes. |
| Handling concentrated solutions or larger volumes | Butyl Rubber or Viton® | Nitrile (inner) | Provides enhanced protection against potential permeation. |
| Reaction work-up and purification | Butyl Rubber or Viton® | Nitrile (inner) | Protects against the compound and various solvents. |
Respiratory Protection: Ensuring Clean Air
All handling of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine that could generate dust (if it is a solid) or vapors (if in a volatile solvent) should be conducted in a certified chemical fume hood. If a fume hood is not available and there is a risk of aerosol or vapor generation, a respirator may be necessary. The selection of a respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program. A half-mask or full-face respirator with organic vapor cartridges would likely be the minimum requirement.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Handling Procedures:
-
Designated Area: All work with (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine should be performed in a designated area of the laboratory.
-
Spill Kit: Ensure a spill kit appropriate for handling solid and liquid chemical spills is readily accessible.
-
Emergency Shower and Eyewash: Know the location and how to operate the nearest emergency shower and eyewash station.
Disposal Plan:
All waste containing (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, including contaminated gloves, paper towels, and empty containers, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain.
Visualizing the Decision Process: A Workflow for Safety
To aid in the selection of appropriate PPE, the following diagram illustrates a logical workflow based on the task being performed.
Caption: PPE selection workflow for handling (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds is paramount in the research and development environment. While this guide provides a comprehensive overview of personal protective equipment for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine based on available data, it is not a substitute for a thorough, procedure-specific risk assessment and a careful review of the Safety Data Sheet provided by the supplier. By fostering a proactive culture of safety and adhering to these guidelines, you can protect yourself and your colleagues while advancing scientific discovery.
References
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. Retrieved from [Link]
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CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
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ChemBK. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANAMINE. Retrieved from [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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AMG Medical Inc. (2008, May 19). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




